molecular formula C19H34ClNO2 B1663886 Fingolimod Hydrochloride CAS No. 162359-56-0

Fingolimod Hydrochloride

Katalognummer: B1663886
CAS-Nummer: 162359-56-0
Molekulargewicht: 343.9 g/mol
InChI-Schlüssel: SWZTYAVBMYWFGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fingolimod hydrochloride is the hydrochloride salt of 2-amino-2-[2-(4-octylphenyl) ethyl]-1,3-propanediol (fingolimod). It has a role as a sphingosine-1-phosphate receptor agonist, an immunosuppressive agent and a prodrug. It contains a fingolimod(1+).
This compound is the hydrochloride salt form of fingolimod, an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and is indicated for multiple sclerosis and has 3 investigational indications.
A sphingosine-derivative and IMMUNOSUPPRESSIVE AGENT that blocks the migration and homing of LYMPHOCYTES to the CENTRAL NERVOUS SYSTEM through its action on SPHINGOSINE 1-PHOSPHATE RECEPTORS. It is used in the treatment of MULTIPLE SCLEROSIS.
See also: Fingolimod (has active moiety).

Eigenschaften

IUPAC Name

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZTYAVBMYWFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167364
Record name Fingolimod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162359-56-0
Record name Fingolimod hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162359-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fingolimod hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fingolimod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FINGOLIMOD HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G926EC510T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Journey of Fingolimod Hydrochloride: From Fungal Metabolite to Multiple Sclerosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (B1672674) hydrochloride, marketed as Gilenya, represents a landmark achievement in the treatment of relapsing-remitting multiple sclerosis (MS) as the first approved oral disease-modifying therapy.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of fingolimod. It traces the origins of this potent immunomodulator from the fungal metabolite myriocin (B1677593), detailing the chemical modifications that led to a safer and more effective therapeutic agent.[3][4] The guide elucidates the intricate signaling pathways governed by sphingosine-1-phosphate (S1P) receptors, which are the primary targets of fingolimod's active metabolite.[5][6] Furthermore, detailed synthetic routes and experimental protocols for the preparation of fingolimod hydrochloride are presented, alongside a curated summary of key quantitative data to serve as a valuable resource for the scientific community.

Discovery and Development: A Tale of Fungal Inspiration

The story of fingolimod begins with a natural product, myriocin (also known as ISP-I), isolated from the culture broth of the fungus Isaria sinclairii.[3][4][7] Myriocin exhibited potent immunosuppressive activity, proving to be 10- to 100-fold more potent than cyclosporin (B1163) A in vitro.[8][9] However, its significant in vivo toxicity precluded its development as a therapeutic agent.[3][7] This prompted a collaborative research effort by scientists at Kyoto University, Taito, and Yoshitomi Pharmaceutical Industries in Japan to synthesize chemical analogues with an improved safety profile and retained immunosuppressive efficacy.[10]

The chemical structure of myriocin, a complex amino acid with three successive asymmetric centers, was systematically simplified.[7] This led to the design of a nonchiral, symmetric 2-substituted-2-aminopropane-1,3-diol framework.[7] Through extensive chemical modifications and pharmacological evaluations, a highly potent and less toxic immunosuppressant, initially coded as FTY720, was discovered.[1][7] This compound was later named fingolimod.

The timeline of fingolimod's development culminated in its approval by the U.S. Food and Drug Administration (FDA) in September 2010 as a first-line oral treatment for relapsing forms of MS.[4][10] This marked a significant milestone, offering patients an alternative to injectable therapies.[3]

Mechanism of Action: Modulating Lymphocyte Trafficking

Fingolimod is a prodrug that is rapidly phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active metabolite, fingolimod-phosphate.[4][5][10] Fingolimod-phosphate is a structural analogue of the endogenous lipid mediator, sphingosine-1-phosphate (S1P).[11] As such, it acts as a potent modulator of S1P receptors.[12] There are five subtypes of S1P receptors (S1P1-5), and fingolimod-phosphate binds with high affinity to four of them: S1P1, S1P3, S1P4, and S1P5.[5][6]

The therapeutic effect of fingolimod in MS is primarily attributed to its action on the S1P1 receptor on lymphocytes.[5][6] The binding of fingolimod-phosphate to S1P1 receptors on lymphocytes initially acts as an agonist, but in the long term, it induces the internalization and degradation of these receptors.[10][13] This functional antagonism prevents lymphocytes from egressing from the lymph nodes into the peripheral circulation.[5][6][13] By sequestering autoreactive lymphocytes in the lymph nodes, fingolimod reduces their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory autoimmune attack on myelin.[3][6][10]

Beyond its immunomodulatory effects, emerging evidence suggests that fingolimod may also have direct effects within the CNS, as it can cross the blood-brain barrier.[5][12] S1P receptors are expressed on various CNS cell types, including astrocytes, oligodendrocytes, neurons, and microglia, suggesting potential roles in neuroprotection and repair mechanisms.[6][12]

Signaling Pathway of Fingolimod Action

Fingolimod_Pathway cluster_blood Bloodstream cluster_cell Cell (e.g., Lymphocyte) cluster_lymph Lymph Node Fingolimod Fingolimod SK2 Sphingosine Kinase 2 Fingolimod->SK2 Phosphorylation Fingolimod_P Fingolimod-Phosphate SK2->Fingolimod_P S1P1 S1P1 Receptor Fingolimod_P->S1P1 Binds to Internalization Receptor Internalization & Degradation S1P1->Internalization Induces Lymphocyte_Egress Lymphocyte Egress S1P1->Lymphocyte_Egress Promotes Block Blocked Internalization->Block Block->Lymphocyte_Egress

Caption: Fingolimod is phosphorylated to its active form, which functionally antagonizes the S1P1 receptor, leading to its internalization and degradation, thereby blocking lymphocyte egress from lymph nodes.

Chemical Synthesis of this compound

Several synthetic routes for this compound have been reported in the literature, often starting from commercially available materials. The key challenge in the synthesis lies in the construction of the 2-amino-2-(substituted phenethyl)propane-1,3-diol core.

Synthesis Route 1: From Diethyl Acetamidomalonate

A facile six-step synthesis starting from the inexpensive diethyl acetamidomalonate has been demonstrated.[14] This approach builds the molecule by first establishing the head group and then adding the lipophilic tail.

  • Alkylation: Diethyl acetamidomalonate is alkylated with 1-(2-bromoethyl)-4-octylbenzene.

  • Reduction: The resulting intermediate is reduced to afford the corresponding diol.

  • Hydrolysis: A one-pot hydrolysis of the acetamide (B32628) and diester groups is carried out using aqueous HCl under reflux conditions to yield this compound.

  • Recrystallization: The crude product is recrystallized from ethanol (B145695) to afford pure this compound (>99% purity).

Synthesis Route 2: From n-Octylbenzene and 3-Nitropropionic Acid

A concise route involving a Friedel-Crafts acylation, reduction, and a double Henry reaction has also been reported.[15]

  • Friedel-Crafts Acylation: n-Octylbenzene is acylated with 3-nitropropionyl chloride in the presence of a Lewis acid catalyst to yield 3-nitro-1-(4-octylphenyl)propan-1-one.

  • Reduction of Ketone: The keto group is reduced to a methylene (B1212753) group using a reducing agent like triethylsilane and trifluoroacetic acid.

  • Double Henry Reaction: The resulting nitro compound is reacted with formaldehyde (B43269) under basic conditions to form the 2-nitro-1,3-propanediol derivative.

  • Reduction of Nitro Group and Salt Formation: The nitro group is reduced to an amine via catalytic hydrogenation (e.g., using 10% Pd/C). The resulting amine is then treated with ethanolic HCl to precipitate this compound.

Synthesis Route 3: From Octanophenone (B1677104)

An efficient, cost-effective, and scalable process starting from commercially available octanophenone has been developed.[16]

  • Nitration and Reduction: Octanophenone is converted to 3-nitro-1-(4-octylphenyl)propan-1-one. The nitro keto intermediate is then reduced.

  • Hydroxymethylation: The reduced intermediate undergoes hydroxymethylation using paraformaldehyde and a base.

  • Reduction and Salt Formation: The resulting nitro diol is reduced with 10% Pd/C in methanol, followed by the addition of methanolic HCl to yield this compound.

  • Purification: The product is purified by recrystallization from a methanol/ethyl acetate (B1210297) solvent system to meet ICH quality standards.

Synthesis Workflow

Fingolimod_Synthesis_Workflow cluster_route1 Route 1: From Diethyl Acetamidomalonate cluster_route2 Route 2: From n-Octylbenzene cluster_route3 Route 3: From Octanophenone A1 Diethyl Acetamidomalonate A2 Alkylation A1->A2 A3 Reduction A2->A3 A4 Hydrolysis & Salt Formation A3->A4 Fingolimod_HCl This compound A4->Fingolimod_HCl B1 n-Octylbenzene & 3-Nitropropionic Acid B2 Friedel-Crafts Acylation B1->B2 B3 Ketone Reduction B2->B3 B4 Double Henry Reaction B3->B4 B5 Nitro Reduction & Salt Formation B4->B5 B5->Fingolimod_HCl C1 Octanophenone C2 Nitration & Reduction C1->C2 C3 Hydroxymethylation C2->C3 C4 Nitro Reduction & Salt Formation C3->C4 C4->Fingolimod_HCl

Caption: Overview of three distinct synthetic routes for the preparation of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and clinical efficacy of fingolimod.

Table 1: In Vitro Activity of Myriocin and Fingolimod
CompoundTargetActivityValueReference
Myriocin (ISP-1)Mouse allogeneic mixed lymphocyte reactionIC500.28 nM[10]
Myriocin (ISP-1)Serine palmitoyltransferaseKi0.28 nM[9]
Fingolimod-PS1P1 ReceptorEC50~0.3–0.6 nM
Fingolimod-PS1P3 ReceptorEC50~3 nM
Fingolimod-PS1P4 ReceptorEC50~0.3–0.6 nM
Fingolimod-PS1P5 ReceptorEC50~0.3–0.6 nM
Table 2: Clinical Efficacy of Fingolimod in Relapsing-Remitting MS (Phase 3 Trials)
TrialComparatorDurationKey Efficacy EndpointResultReference
FREEDOMSPlacebo24 monthsAnnualized Relapse Rate (ARR)0.18 (Fingolimod 0.5 mg) vs. 0.40 (Placebo)[17]
FREEDOMSPlacebo24 monthsDisability Progression (3-month confirmed)30% risk reduction with Fingolimod 0.5 mg[17]
TRANSFORMSInterferon beta-1a IM12 monthsAnnualized Relapse Rate (ARR)0.16 (Fingolimod 0.5 mg) vs. 0.33 (IFNβ-1a)[17][18]
FREEDOMS IIPlacebo24 monthsAnnualized Relapse Rate (ARR)Significant reduction with Fingolimod 0.5 mg[17]

Conclusion

The development of this compound is a prime example of successful natural product-inspired drug discovery. Through meticulous chemical synthesis and a deep understanding of its mechanism of action, a novel therapeutic agent for multiple sclerosis has been delivered to patients worldwide. The journey from the fungal metabolite myriocin to the orally available, first-in-class S1P receptor modulator fingolimod underscores the power of chemical innovation in addressing unmet medical needs. This guide provides a foundational resource for researchers and professionals in the field, encapsulating the key scientific and technical aspects of this important therapeutic molecule.

References

Fingolimod hydrochloride sphingosine-1-phosphate receptor modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fingolimod (B1672674) Hydrochloride: A Sphingosine-1-Phosphate Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod hydrochloride, also known as FTY720, represents a first-in-class, orally administered sphingosine-1-phosphate (S1P) receptor modulator.[1] Originally synthesized in 1992 through the chemical modification of myriocin, an immunosuppressive natural product from the fungus Isaria sinclairii, fingolimod was the first oral disease-modifying therapy approved for the treatment of relapsing-remitting multiple sclerosis (MS).[2][3] Its unique mechanism of action, which involves the functional antagonism of S1P receptors and subsequent sequestration of lymphocytes in secondary lymphoid organs, has established a novel therapeutic paradigm for autoimmune diseases.[4][5] This guide provides a detailed examination of its chemical properties, pharmacokinetics, core mechanism of action, affected signaling pathways, and the experimental protocols used for its characterization.

Chemical and Physical Properties

Fingolimod is a structural analog of the natural signaling lipid, sphingosine (B13886).[6] It is formulated as a hydrochloride salt to improve its solubility and stability characteristics for clinical use.[7] The drug substance is a white to practically white powder, freely soluble in water and alcohol.[7][8]

PropertyValueSource
Chemical Name 2-amino-2-[2-(4-octylphenyl)ethyl]propan-1,3-diol hydrochloride[8]
Synonyms FTY720, Gilenya[3][9]
Molecular Formula C₁₉H₃₃NO₂ • HCl[9]
Molecular Weight 343.9 g/mol [8][10]
CAS Number 162359-56-0[9]
Physical Form Crystalline solid[9]
Solubility DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml[9]

Figure 1: Chemical Structure of this compound cluster_0 C19H34ClNO2

Figure 1: Chemical Structure of this compound.

Pharmacokinetics and Metabolism

Fingolimod exhibits a predictable pharmacokinetic profile that allows for once-daily oral dosing.[11]

Absorption, Distribution, Metabolism, and Elimination (ADME)

Following oral administration, fingolimod is efficiently absorbed, a process that is not affected by food intake.[12][13] It is extensively distributed throughout the body, with a significant portion partitioning into red blood cells.[12][14] The key metabolic step is the phosphorylation of fingolimod into its active metabolite, fingolimod-phosphate (FTY720-P), primarily by sphingosine kinase 2 (SphK2).[12][14][15] The drug and its active metabolite have a long half-life of 6-9 days, reaching steady-state concentrations within 1-2 months of continuous daily dosing.[11] Elimination occurs mainly through metabolism, with approximately 81% of the dose excreted in the urine as inactive metabolites.[12][14]

ParameterValueSource
Bioavailability >90% (~93%)[11][12][13]
Time to Max. Concentration (Tmax) 12 - 16 hours[13][14]
Volume of Distribution (Vd) ~1200 ± 260 L[12][14]
Protein Binding >99.7%[12][14]
Half-life (t½) 6 - 9 days[11]
Primary Metabolizing Enzymes Sphingosine Kinase 2 (SphK2), CYP4F2[11][12][14]
Route of Elimination Primarily renal (81% as inactive metabolites)[12][14]
Prodrug Activation Workflow

Fingolimod itself is a prodrug and requires bioactivation to exert its pharmacological effects.[2][9] This process is a critical prerequisite for its interaction with S1P receptors.

Figure 2: Fingolimod Prodrug Activation Workflow Fingolimod Fingolimod (FTY720) (Administered Prodrug) Phosphorylation Phosphorylation Fingolimod->Phosphorylation FingolimodP Fingolimod-Phosphate (FTY720-P) (Active Metabolite) Phosphorylation->FingolimodP SphK2 Sphingosine Kinase 2 (SphK2) SphK2->Phosphorylation

Figure 2: Fingolimod Prodrug Activation Workflow.

Core Mechanism: S1P Receptor Modulation

The therapeutic effects of fingolimod are mediated by its active metabolite, fingolimod-P, which acts as a potent but unselective agonist at four of the five S1P receptor subtypes.[16][17]

Receptor Selectivity and Binding Affinity

Fingolimod-P binds with high affinity to S1P₁, S1P₃, S1P₄, and S1P₅, but has essentially no activity at the S1P₂ receptor.[18][19][20] The agonism at the S1P₁ receptor is central to its immunomodulatory effect in multiple sclerosis.[21]

Receptor SubtypeEC₅₀ of Fingolimod-P (nM)Source
S1P₁ ~0.3 - 0.6[18]
S1P₂ >10,000[18]
S1P₃ ~3.0[18]
S1P₄ ~0.3 - 0.6[18]
S1P₅ ~0.3 - 0.6[18]
Functional Antagonism and Lymphocyte Sequestration

While fingolimod-P is an agonist, its sustained binding to the S1P₁ receptor on lymphocytes leads to a paradoxical "functional antagonism".[1][5][22] This process is the cornerstone of its mechanism of action.[21]

  • Initial Agonism: Fingolimod-P binds to the S1P₁ receptor on the surface of a lymphocyte.[22]

  • Receptor Internalization: This binding event triggers the rapid internalization and subsequent polyubiquitination of the S1P₁ receptor.[15]

  • Receptor Degradation: Unlike the natural ligand S1P which allows for receptor recycling, fingolimod-P targets the internalized S1P₁ receptor for irreversible degradation in the proteasome.

  • Loss of Egress Signal: The degradation leads to a profound and sustained loss of S1P₁ from the lymphocyte surface.[22] S1P₁ is essential for sensing the S1P gradient that guides lymphocytes out of secondary lymphoid organs (SLOs) like lymph nodes.[1]

  • Lymphocyte Sequestration: Rendered insensitive to the S1P egress signal, lymphocytes (particularly naïve and central memory T cells) are trapped and sequestered within the SLOs.[23][24]

  • Reduced CNS Infiltration: This sequestration results in a significant reduction of circulating lymphocytes in the peripheral blood (lymphopenia), thereby preventing autoreactive immune cells from infiltrating the central nervous system (CNS) and causing inflammatory damage.[2][4]

Figure 3: S1P1 Functional Antagonism & Lymphocyte Sequestration cluster_LN Lymph Node cluster_Blood Blood / CNS Lymphocyte Lymphocyte S1P1_surface S1P1 Receptor Internalization Internalization & Degradation S1P1_surface->Internalization 2. Agonist-induced internalization FingolimodP Fingolimod-P FingolimodP->S1P1_surface 1. Binding Sequestration Lymphocyte Sequestration Internalization->Sequestration 3. S1P1 loss prevents egress Reduced_Infiltration Reduced Lymphocyte Infiltration into CNS Sequestration->Reduced_Infiltration 4. Result

Figure 3: S1P1 Functional Antagonism & Lymphocyte Sequestration.

Downstream Signaling Pathways

S1P receptors are G protein-coupled receptors (GPCRs) that activate a variety of intracellular signaling cascades upon ligand binding.[25] The S1P₁ receptor, which is central to fingolimod's action, couples exclusively to the inhibitory G protein, Gαi/o.[13]

Activation of the Gαi/o pathway by S1P₁ leads to the initiation of several downstream signaling cascades, including:

  • Phosphatidylinositol-3-kinase (PI3K)/Akt pathway: Crucial for cell survival and proliferation.[13]

  • PI3K/Rac pathway: A small GTPase pathway involved in regulating cell migration.[13]

  • Signal transducer and activator of transcription 3 (STAT3): Involved in cell survival and proliferation.[13]

These pathways are fundamental to the S1P-mediated lymphocyte trafficking that fingolimod disrupts. In addition to its effects on lymphocytes, fingolimod can cross the blood-brain barrier and directly interact with S1P receptors expressed on CNS resident cells like astrocytes, oligodendrocytes, and microglia, potentially contributing to neuroprotective and remyelinating effects.[16][18][25]

Figure 4: Simplified S1P1 Downstream Signaling FingolimodP Fingolimod-P or S1P S1P1 S1P1 Receptor FingolimodP->S1P1 Gai Gαi/o S1P1->Gai Activation PI3K PI3K Gai->PI3K STAT3 STAT3 Gai->STAT3 Akt Akt PI3K->Akt Rac Rac PI3K->Rac Survival Cell Survival & Proliferation Akt->Survival Migration Cell Migration Rac->Migration STAT3->Survival

Figure 4: Simplified S1P1 Downstream Signaling.

Key Experimental Protocols

Characterizing the interaction of compounds like fingolimod with S1P receptors requires specific biochemical and cell-based assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Preparation: Cell membranes expressing the target S1P receptor subtype (e.g., S1P₁) are prepared and diluted in an assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA).[26]

  • Compound Dilution: The unlabeled test compound (e.g., fingolimod-P) is serially diluted to various concentrations.[26]

  • Incubation: The receptor membranes are pre-incubated with the test compound for a set period (e.g., 30 minutes) at room temperature.[26]

  • Radioligand Addition: A constant, low concentration of a radiolabeled S1P receptor ligand (e.g., [³²P]S1P or [³H]-ozanimod) is added to the mixture.[26][27] The final mixture is incubated for an additional period (e.g., 60 minutes) to allow binding to reach equilibrium.[26][27]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand.[26]

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Figure 5: Radioligand Binding Assay Workflow A Prepare receptor membranes and serially diluted test compound B Pre-incubate membranes with test compound A->B C Add constant concentration of radiolabeled ligand B->C D Incubate to equilibrium C->D E Separate bound from free ligand via rapid filtration D->E F Quantify radioactivity on filter E->F G Calculate IC50 and Ki F->G

Figure 5: Radioligand Binding Assay Workflow.
S1P₁-Mediated β-Arrestin Recruitment Assay

This is a cell-based functional assay to measure receptor activation. GPCR activation leads to the recruitment of β-arrestin proteins to the intracellular domains of the receptor, a process that can be measured, often using bioluminescence or fluorescence resonance energy transfer (BRET/FRET).

Methodology:

  • Cell Culture: Use a cell line engineered to stably express the S1P₁ receptor and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment). Seed cells into a 96-well assay plate and incubate overnight.[27]

  • Compound Preparation: Prepare serial dilutions of the test compound (agonist) in assay media.[27]

  • Treatment: Add the diluted compounds to the cells in the assay plate.

  • Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Substrate Addition: Add the detection substrate for the enzyme in the fusion protein.

  • Signal Detection: Measure the resulting light or fluorescence signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the signal versus the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value.

Figure 6: β-Arrestin Recruitment Assay Workflow A Seed engineered cells (expressing S1P1 and β-arrestin fusion) B Add serially diluted test compound (agonist) A->B C Incubate to allow β-arrestin recruitment B->C D Add detection substrate C->D E Measure luminescent or fluorescent signal D->E F Generate dose-response curve and calculate EC50 E->F

Figure 6: β-Arrestin Recruitment Assay Workflow.
S1P₁ Redistribution® Assay

This high-content imaging assay directly visualizes the agonist-induced internalization of the S1P₁ receptor.

Methodology:

  • Cell Culture: Use an adherent cell line (e.g., U2OS) stably expressing the S1P₁ receptor fused to a fluorescent protein like EGFP (Enhanced Green Fluorescent Protein).[28] Seed cells in a multi-well imaging plate.

  • Treatment: Treat cells with the test compound (agonist) at various concentrations.[28]

  • Incubation: Incubate for a defined period (e.g., 1 hour) at 37°C to allow for receptor internalization.[28]

  • Cell Fixation and Staining: Fix the cells with a fixing solution (e.g., paraformaldehyde). Stain the nuclei with a fluorescent dye like Hoechst to aid in cell identification.[28]

  • Imaging: Acquire images of the cells using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the translocation of the GFP-tagged S1P₁ receptor from the plasma membrane to intracellular compartments (endosomes).

  • Data Analysis: Generate concentration-response curves based on the degree of receptor internalization to determine the EC₅₀ of the compound.

Figure 7: S1P1 Redistribution Assay Workflow A Seed cells expressing S1P1-EGFP fusion protein B Treat cells with test compound (agonist) A->B C Incubate to induce receptor internalization B->C D Fix cells and stain nuclei C->D E Acquire images via high-content microscopy D->E F Quantify translocation of fluorescent signal E->F G Calculate EC50 for receptor internalization F->G

Figure 7: S1P1 Redistribution Assay Workflow.

Conclusion

This compound's novel mechanism as an S1P receptor modulator has revolutionized the treatment landscape for multiple sclerosis. By acting as a functional antagonist of the S1P₁ receptor, its active metabolite, fingolimod-P, effectively sequesters lymphocytes within lymph nodes, preventing their pathogenic infiltration into the central nervous system. Its well-characterized pharmacokinetic profile and multifaceted interactions with the S1P signaling network underscore its therapeutic efficacy. The experimental protocols detailed herein are fundamental to the discovery and development of both fingolimod and next-generation, more selective S1P receptor modulators, which aim to refine therapeutic benefits while minimizing potential off-target effects. A thorough understanding of these principles is critical for professionals engaged in autoimmune disease research and drug development.

References

Neuroprotective Effects of Fingolimod Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (B1672674) hydrochloride (FTY720), an oral sphingosine-1-phosphate (S1P) receptor modulator, is an approved treatment for relapsing-remitting multiple sclerosis. Its therapeutic efficacy is primarily attributed to its immunomodulatory action, sequestering lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system (CNS). However, a growing body of preclinical and clinical evidence reveals that fingolimod also exerts direct neuroprotective effects within the CNS. This technical guide provides a comprehensive overview of the multifaceted neuroprotective mechanisms of fingolimod, detailing its impact on neuroinflammation, blood-brain barrier integrity, neurotrophic factor expression, and neuronal survival. This document summarizes key quantitative data from pivotal studies, presents detailed experimental protocols for reproducing hallmark findings, and visualizes the core signaling pathways involved.

Core Neuroprotective Mechanisms of Fingolimod

Fingolimod readily crosses the blood-brain barrier and is phosphorylated in vivo to its active form, fingolimod-phosphate (fingolimod-P). Within the CNS, fingolimod-P interacts with S1P receptors expressed on various neural cell types, including astrocytes, microglia, oligodendrocytes, and neurons, to elicit a range of neuroprotective effects.[1][2]

Modulation of Neuroinflammation

A key neuroprotective function of fingolimod is its ability to attenuate neuroinflammation. By acting on S1P receptors on microglia and astrocytes, fingolimod can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3] This modulation of glial cell activation helps to create a less hostile environment for neuronal survival.

Preservation of Blood-Brain Barrier Integrity

Fingolimod has been shown to enhance the integrity of the blood-brain barrier (BBB). It can increase the expression of tight junction proteins, such as claudin-5, in brain microvascular endothelial cells.[4][5] A more intact BBB restricts the entry of inflammatory cells and neurotoxic molecules into the CNS, thereby reducing secondary neuronal damage.

Upregulation of Neurotrophic Factors

Fingolimod promotes the expression and secretion of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[6] BDNF is crucial for neuronal survival, differentiation, and synaptic plasticity. By increasing BDNF levels, fingolimod can support neuronal health and resilience in the face of neurodegenerative insults.

Direct Neuronal Protection and Promotion of Remyelination

Fingolimod exerts direct protective effects on neurons by attenuating excitotoxicity and apoptosis.[6][7] Furthermore, by modulating S1P receptors on oligodendrocytes, the myelin-producing cells of the CNS, fingolimod can promote their survival and differentiation, potentially leading to enhanced remyelination following demyelinating events.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on the neuroprotective effects of fingolimod.

In Vivo Model Parameter Measured Fingolimod Treatment Result Reference
Rat MCAO ModelInfarct Volume1 mg/kgSignificantly decreased[10]
Mouse MCAO ModelNeurological Deficit1 mg/kgSignificantly reduced[11]
Mouse MCAO ModelBrain Edema1 mg/kgSignificantly reduced[11]
EAE Mouse ModelApoptotic Retinal Ganglion Cells0.3 and 1 mg/kgSignificantly reduced[3]
5xFAD Mouse Model of ADAβ Plaque Burden1 mg/kg/daySignificantly lowered Aβ42 plaque burden[12]
5xFAD Mouse Model of ADActivated Microglia1 and 5 mg/kg/daySignificantly decreased number[12]
Atherosclerotic Mouse Stroke ModelLesion Size0.5 mg/kgSmaller lesion size[13]
In Vitro Model Parameter Measured Fingolimod Treatment Result Reference
TNFα-treated R28 retinal neuronsCell Viability25 nMSignificantly reduced TNFα-induced cell death[14]
TNFα-treated R28 retinal neuronsCleaved Caspase-325 nMSignificantly reversed TNFα-induced increase[1]
TNFα-treated R28 retinal neuronsROS Formation25 nMSignificantly reduced[1]
Human Brain Microvascular Endothelial CellsTransendothelial Electrical Resistance (TEER)Fingolimod-phosphateIncreased TEER values[4]
Organotypic Cerebellar Slices (demyelinated)Remyelination100 pMEnhanced remyelination[8]
Clinical Study (Multiple Sclerosis) Parameter Measured Fingolimod Treatment Result Reference
Relapsing-Remitting MS PatientsCerebrospinal Fluid (CSF) Neurofilament Light Chain (NFL)0.5 mg/dayDecreased levels[15]
Relapsing-Remitting MS PatientsCSF CXCL130.5 mg/dayDecreased levels[15]
Relapsing-Remitting MS PatientsCSF CHI3L10.5 mg/dayDecreased levels[15]

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

This protocol describes a common model to induce focal cerebral ischemia to study the neuroprotective effects of fingolimod.[10][16]

  • Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA) and internal carotid artery (ICA) are exposed. A monofilament nylon suture with a rounded tip is introduced into the ICA and advanced to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The suture remains in place for a designated period (e.g., 60-90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the suture.

  • Fingolimod Administration: Fingolimod hydrochloride (e.g., 1 mg/kg) or vehicle is administered intraperitoneally at a specified time point, such as 30 minutes after reperfusion.[10]

  • Outcome Assessment:

    • Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system.

    • Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

    • Brain Edema Measurement: Brain water content is determined by comparing the wet and dry weights of the brain hemispheres.[17]

In Vitro Model: Excitotoxic Neuronal Death in Primary Cortical Neuron Cultures

This protocol outlines an in vitro model to assess the direct neuroprotective effects of fingolimod against excitotoxicity.[7]

  • Cell Culture: Primary cortical neurons are harvested from embryonic day 15-17 mouse or rat brains and cultured in appropriate media.

  • Fingolimod Treatment: Fingolimod or its active metabolite, fingolimod-P, is added to the culture medium 18-20 hours prior to the excitotoxic insult.

  • Induction of Excitotoxicity: Neuronal cultures are exposed to a toxic concentration of N-methyl-D-aspartate (NMDA) for a short duration (e.g., 10 minutes).

  • Assessment of Neuronal Viability: Neuronal death is quantified 20 hours after the NMDA challenge using methods such as lactate (B86563) dehydrogenase (LDH) assay in the culture supernatant or by counting viable neurons after staining with a live/dead cell assay kit.

In Vitro Model: Organotypic Cerebellar Slice Culture for Remyelination Studies

This protocol details an ex vivo model to study the effects of fingolimod on remyelination in a complex cellular environment.[8][9][18][19]

  • Slice Preparation: Cerebellar slices (300 µm thick) are prepared from postnatal day 0 mouse pups and cultured on membrane inserts.

  • Demyelination: After a period of in vitro maturation, demyelination is induced by treating the slices with lysophosphatidylcholine (B164491) (lysolecithin).

  • Fingolimod Treatment: Following lysolecithin washout, the cultures are treated with fingolimod (e.g., 100 pM) for a specified duration (e.g., 14 days).

  • Assessment of Remyelination:

    • Immunohistochemistry: Slices are fixed and stained for myelin basic protein (MBP) to visualize myelinated axons.

    • Confocal Microscopy: Confocal imaging is used to quantify the extent of remyelination.

    • Western Blot: Protein extracts from the slices can be analyzed by Western blotting to quantify MBP levels.

Signaling Pathways and Visualizations

Fingolimod and S1P Receptor Signaling

Fingolimod-P acts as a functional antagonist at S1P1 receptors, leading to their internalization and degradation. This prevents the egress of lymphocytes from lymph nodes.[20][21] Within the CNS, fingolimod-P binding to S1P receptors on neural cells activates various downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[7]

Fingolimod_S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fingolimod-P Fingolimod-P S1PR1 S1P1 Receptor Fingolimod-P->S1PR1 Binds to G_protein G-protein (Gi) S1PR1->G_protein Activates PI3K PI3K G_protein->PI3K Activates MAPK_ERK MAPK/ERK G_protein->MAPK_ERK Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis) Akt->Neuroprotection MAPK_ERK->Neuroprotection

Caption: Fingolimod-S1P Receptor Signaling Pathway.

Fingolimod and BDNF-TrkB Signaling

Fingolimod upregulates the expression of BDNF. BDNF then binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[22][23][24][25][26] This signaling promotes neuronal survival, growth, and synaptic plasticity.

Fingolimod_BDNF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fingolimod Fingolimod BDNF BDNF Fingolimod->BDNF Upregulates Expression TrkB TrkB Receptor BDNF->TrkB Binds to PI3K PI3K TrkB->PI3K Activates MAPK_ERK MAPK/ERK TrkB->MAPK_ERK Activates Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival & Synaptic Plasticity Akt->Neuronal_Survival CREB CREB MAPK_ERK->CREB CREB->Neuronal_Survival Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Induce Neurodegenerative Model (e.g., MCAO, EAE) Randomization Randomize into Groups Animal_Model->Randomization Treatment Administer Fingolimod or Vehicle Randomization->Treatment Behavioral Behavioral Tests Treatment->Behavioral Histological Histological Analysis (e.g., Infarct Volume, Cell Counts) Treatment->Histological Biochemical Biochemical Assays (e.g., Cytokine Levels, Protein Expression) Treatment->Biochemical Data_Collection Data Collection Behavioral->Data_Collection Histological->Data_Collection Biochemical->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

References

Structural Analogues of Fingolimod: A Technical Guide to Activity and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (B1672674) (FTY720), the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis, has paved the way for the development of a new class of immunomodulatory agents targeting sphingosine-1-phosphate (S1P) receptors.[1][2] As a structural analogue of the natural sphingolipid, sphingosine (B13886), fingolimod is phosphorylated in vivo to its active form, fingolimod-phosphate, which acts as a potent modulator of four out of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[3][4] This modulation, primarily through functional antagonism of the S1P1 receptor on lymphocytes, leads to their sequestration in lymph nodes, preventing their infiltration into the central nervous system and subsequent inflammatory damage.[4][5]

The therapeutic success of fingolimod has spurred extensive research into the development of structural analogues with improved selectivity, potency, and safety profiles. This technical guide provides an in-depth overview of various classes of fingolimod analogues, their biological activities, and the experimental methodologies used to characterize them.

Fingolimod and its Analogues: Structure-Activity Relationships

The structure of fingolimod can be broadly divided into three key regions: a polar head group, a central phenyl ring, and a lipophilic tail. Structure-activity relationship (SAR) studies have revealed that modifications to each of these regions can significantly impact the compound's activity, selectivity, and pharmacokinetic properties.[6][7]

  • The Polar Head Group: The 2-amino-1,3-propanediol (B45262) moiety is crucial for the phosphorylation of fingolimod by sphingosine kinase 2, a necessary step for its S1P receptor activity.[8] Modifications in this region have led to the development of analogues that do not require phosphorylation, so-called "direct" S1P receptor agonists.

  • The Central Phenyl Ring: The phenyl ring provides a rigid scaffold for the molecule. The position of the substituents on this ring is critical for activity. For instance, some studies have shown that moving the lipophilic tail from the para to the meta position can alter the biological activity.

  • The Lipophilic Tail: The long alkyl chain is responsible for the molecule's interaction with the hydrophobic pocket of the S1P receptors. Variations in the length and composition of this tail can influence the potency and selectivity of the analogues.[7]

Classes of Fingolimod Analogues and Their Activities

S1P Receptor Modulators for Autoimmune Diseases

A primary focus of fingolimod analogue development has been to create more selective S1P1 receptor modulators to minimize off-target effects associated with the modulation of other S1P receptor subtypes, such as bradycardia (S1P3).[9]

Morpholino Analogues (ST-1893 and ST-1894): These analogues feature a morpholine (B109124) ring in the polar head group and have demonstrated high selectivity for the S1P1 receptor.[10] They act as functional antagonists, inducing sustained S1P1 internalization, and have shown efficacy in animal models of multiple sclerosis.

CompoundTarget ReceptorIn Vivo ActivityReference
ST-1893 Selective S1P1 agonist5 mg/kg dose induced a 58% drop in blood lymphocytes in mice.
ST-1894 Selective S1P1 agonist5 mg/kg dose induced a 64% drop in blood lymphocytes in mice.
Antibacterial Analogues

Recent studies have explored the antibacterial potential of fingolimod and its derivatives. A series of 28 novel fingolimod analogues were synthesized and evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus, Acinetobacter baumannii, and Pseudomonas aeruginosa.

CompoundTarget OrganismMIC (μM)Reference
Fingolimod S. aureus ATCC 2592315[8]
Analogue 45 S. aureus ATCC 259235-10[8]
Analogue 79 S. aureus ATCC 259235-10[8]
Analogue 80 S. aureus ATCC 2592310[8]
Analogue 83 S. aureus ATCC 2592310[8]
Anticancer Analogues

The S1P signaling pathway is also implicated in cancer progression, making S1P receptor modulators potential anticancer agents. Analogues of fingolimod have been investigated for their cytotoxic effects on various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
Fingolimod A172 (glioblastoma)20.26[11]
Fingolimod SF268 (anaplastic glioma)16.55[11]
Fingolimod LN229 (glioblastoma)23.61[11]
Fingolimod SK-N-SH (neuroblastoma)29.26[11]

Signaling Pathways of Fingolimod and its Analogues

Fingolimod-phosphate exerts its effects by binding to S1P receptors, which are G protein-coupled receptors (GPCRs). The binding of an agonist to these receptors initiates a cascade of intracellular signaling events. The primary mechanism of action for immunosuppression involves the S1P1 receptor on lymphocytes.

Fingolimod_Signaling_Pathway cluster_0 Fingolimod Fingolimod SPHK2 Sphingosine Kinase 2 (SPHK2) Fingolimod->SPHK2 Phosphorylation FingolimodP Fingolimod-Phosphate SPHK2->FingolimodP S1P1 S1P1 Receptor FingolimodP->S1P1 Binds to Gi Gi S1P1->Gi Activates Internalization Receptor Internalization & Degradation S1P1->Internalization Functional Antagonism Gi->Internalization Lymphocyte Lymphocyte LymphNode Lymph Node Lymphocyte->LymphNode Sequestration Bloodstream Bloodstream LymphNode->Bloodstream X Egress Egress Blocked

Caption: Fingolimod Signaling Pathway leading to Lymphocyte Sequestration.

Experimental Protocols

The characterization of fingolimod analogues involves a variety of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

S1P Receptor Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a compound for a specific S1P receptor subtype. A common method is a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines overexpressing a specific human S1P receptor subtype (e.g., S1P1, S1P2, S1P3, S1P4, or S1P5).

  • Competitive Binding: The membranes are incubated with a known concentration of a radiolabeled S1P receptor ligand (e.g., [33P]S1P) and varying concentrations of the unlabeled test compound (fingolimod analogue).

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

S1P_Binding_Assay_Workflow Start Start MembranePrep Prepare Membranes from S1PR-expressing cells Start->MembranePrep Incubation Incubate Membranes with Radioligand and Test Compound MembranePrep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive S1P receptor binding assay.

Functional Assays

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific S1P receptor.

This assay measures the activation of G proteins, which is an early event in GPCR signaling.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the S1P receptor of interest are used.

  • Assay Reaction: The membranes are incubated with the test compound and a non-hydrolyzable GTP analogue, [35S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.

  • Separation: The reaction is stopped, and the membranes are collected by filtration.

  • Quantification: The amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting.

  • Data Analysis: An increase in [35S]GTPγS binding indicates that the test compound is an agonist. The potency (EC50) and efficacy (Emax) of the agonist can be determined.

This assay measures the recruitment of β-arrestin to the activated GPCR, which is involved in receptor desensitization and signaling.

Methodology:

  • Cell Lines: Engineered cell lines are used that co-express the S1P receptor fused to a protein fragment and β-arrestin fused to a complementary fragment.

  • Agonist Stimulation: Upon agonist binding to the receptor, β-arrestin is recruited, bringing the two protein fragments into close proximity.

  • Signal Detection: The complementation of the two fragments generates a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment, allowing for the determination of agonist potency and efficacy.

Cell Migration Assay

This assay is used to assess the effect of S1P receptor modulators on lymphocyte migration, a key aspect of their immunomodulatory activity. The transwell migration assay is a commonly used method.

Methodology:

  • Assay Setup: A transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant (e.g., S1P), and the upper chamber contains a suspension of lymphocytes that have been pre-incubated with the test compound.

  • Migration: The lymphocytes are allowed to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification: After a specific incubation period, the number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The ability of the test compound to inhibit lymphocyte migration is determined by comparing the number of migrated cells in the presence and absence of the compound.

Cell_Migration_Assay_Workflow Start Start PrepareCells Prepare Lymphocyte Suspension and Pre-incubate with Test Compound Start->PrepareCells SetupTranswell Set up Transwell Plate with Chemoattractant in Lower Chamber PrepareCells->SetupTranswell AddCells Add Lymphocytes to Upper Chamber SetupTranswell->AddCells Incubate Incubate to Allow Cell Migration AddCells->Incubate Quantify Quantify Migrated Cells in Lower Chamber Incubate->Quantify Analyze Analyze Inhibition of Migration Quantify->Analyze End End Analyze->End

Caption: Workflow for a transwell cell migration assay.

Conclusion

The development of structural analogues of fingolimod has led to a deeper understanding of the S1P signaling pathway and has provided a rich pipeline of potential therapeutic agents for a range of diseases, from autoimmune disorders to cancer and bacterial infections. The continued exploration of the structure-activity relationships of these analogues, coupled with the use of robust in vitro and in vivo assays, will be crucial for the design of next-generation S1P receptor modulators with enhanced efficacy and safety. This technical guide provides a foundational understanding of the key concepts and methodologies in this exciting area of drug discovery.

References

The Direct Impact of Fingolimod Hydrochloride on Central Nervous System Resident Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (B1672674) hydrochloride (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is an approved oral therapy for relapsing-remitting multiple sclerosis. While its primary mechanism of action involves the sequestration of lymphocytes in peripheral lymphoid organs, a growing body of evidence demonstrates that fingolimod readily crosses the blood-brain barrier and exerts direct and therapeutically relevant effects on resident cells of the central nervous system (CNS). This technical guide provides an in-depth analysis of the impact of fingolimod on astrocytes, oligodendrocytes, microglia, and neurons. It summarizes key quantitative data, details experimental methodologies for studying these interactions, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction: Beyond Peripheral Immunomodulation

Fingolimod is a prodrug that is phosphorylated in vivo to its active form, FTY720-phosphate (FTY720-P).[1] FTY720-P is a structural analog of sphingosine-1-phosphate and acts as a functional antagonist at four of the five S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅.[1][2] While its approved indication for multiple sclerosis is based on its ability to prevent the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the CNS, the presence of S1P receptors on all major CNS cell types points to a direct central mechanism of action.[2][3] This guide will elucidate these direct effects, which contribute to neuroprotection and myelin repair.

Impact on Astrocytes: From Pro-inflammatory to Neuroprotective

Astrocytes, the most abundant glial cells in the CNS, play a dual role in neuroinflammation. Fingolimod has been shown to modulate astrocyte activity, shifting their phenotype from a detrimental, pro-inflammatory state to a supportive, neuroprotective one.

Modulation of Astrocyte Activation and Inflammatory Responses

Fingolimod, through its action on S1P receptors, particularly S1P₁, can suppress the activation of pathogenic astrocytes.[4][5] This leads to a significant reduction in the production and release of pro-inflammatory mediators. Studies have shown that fingolimod treatment can decrease the expression of inflammatory cytokines and chemokines, as well as nitric oxide (NO), a molecule implicated in neurotoxicity.[6][7]

Induction of Neurotrophic Factors

A key neuroprotective mechanism of fingolimod's action on astrocytes is the induction of various neurotrophic and neuroprotective factors. In human primary astrocytes, FTY720-P has been demonstrated to upregulate the expression of Leukemia Inhibitory Factor (LIF), Heparin-Binding EGF-like Growth Factor (HBEGF), and Interleukin-11 (IL-11).[8][9] These factors can promote neuronal survival and oligodendrocyte differentiation.

Quantitative Effects of Fingolimod on Astrocytes
ParameterCell TypeTreatmentEffectReference
Pro-inflammatory Cytokines (e.g., CXCL10, BAFF) Human AstrocytesFTY720-PInhibition of TNF-induced expression[5][8]
Nitric Oxide (NO) Production Mouse AstrocytesFingolimodBlockade of S1P and cytokine-induced NO production[7]
Neurotrophic Factors (LIF, HBEGF, IL-11) Human AstrocytesFTY720-PInduction of mRNA and protein expression[8][9]
Glial Fibrillary Acidic Protein (GFAP) Organotypic Cerebellar SlicesFingolimodIncreased immunoreactivity after demyelination[10]

Impact on Oligodendrocytes: Promoting Myelin Repair

Oligodendrocytes are responsible for myelinating axons in the CNS, a process that is compromised in demyelinating diseases like multiple sclerosis. Fingolimod has demonstrated a remarkable capacity to promote the regeneration of myelin sheaths.

Proliferation and Differentiation of Oligodendrocyte Progenitor Cells (OPCs)

Fingolimod actively promotes the proliferation and differentiation of OPCs into mature, myelinating oligodendrocytes.[11] This effect is crucial for remyelination, the process of replacing damaged myelin. The pro-myelinating effects of fingolimod appear to be mediated, at least in part, through the S1P₃ and S1P₅ receptors and the Sonic hedgehog (Shh) signaling pathway.[10]

Quantitative Effects of Fingolimod on Oligodendrocytes
ParameterExperimental ModelTreatmentEffectReference
OPC Proliferation and Differentiation EAE Mouse ModelFingolimod (0.3mg/kg)Significant increase in OPCs and mature oligodendrocytes
Remyelination Organotypic Cerebellar SlicesFingolimodEnhanced remyelination after lysolecithin-induced demyelination[9][10]
Myelin Basic Protein (MBP) Expression Rat Telencephalon Reaggregate CulturesFingolimodSignificant augmentation of MBP expression[12]
Oligodendrocyte Lineage Differentiation Transplanted Human iPSC-derived Neural ProgenitorsFingolimodMore efficient differentiation to the oligodendrocyte lineage[11][13]

Impact on Microglia: Shifting the Balance Towards Neuroprotection

Microglia, the resident immune cells of the CNS, can adopt different activation states, broadly categorized as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2). Fingolimod has been shown to modulate microglial polarization, favoring the neuroprotective M2 phenotype.

Modulation of Microglial Activation and Cytokine Profile

Fingolimod treatment can attenuate the activation of microglia and reduce their production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[14][15] This anti-inflammatory effect is coupled with an upregulation of neurotrophic factors.

Promotion of the M2 Phenotype

Studies have demonstrated that fingolimod can skew microglia towards the M2 phenotype, which is involved in tissue repair and debris clearance.[16][17] This phenotypic switch is thought to be mediated, in part, through the STAT3 signaling pathway.[16]

Quantitative Effects of Fingolimod on Microglia
ParameterCell Type/ModelTreatmentEffectReference
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Activated MicrogliaFTY720-PDownregulation of production[15]
Neurotrophic Factors (BDNF, GDNF) MicrogliaFTY720-PUpregulation of production[15]
M2 Polarization Markers Ischemic White Matter Injury ModelFTY720Shift towards M2 polarization[16][17]
Microglial Activation EAE Mouse ModelFingolimodReduced microglial/macrophage activation in focal lesions[18]

Impact on Neurons: Direct Neuroprotective Actions

Beyond its effects on glial cells, fingolimod has been shown to have direct neuroprotective and neuro-regenerative effects on neurons.

Promotion of Neuronal Survival and Axonal Growth

Fingolimod can protect neurons from various insults, including excitotoxicity.[9] It has also been shown to stimulate the expression of genes associated with neuronal plasticity and to promote neurite outgrowth and axonal regeneration.[19] These effects are thought to be mediated through the activation of signaling pathways such as ERK1/2.[14]

Quantitative Effects of Fingolimod on Neurons
ParameterExperimental ModelTreatmentEffectReference
Neuronal Viability TNFα-induced Neuronal Injury ModelFingolimodSignificantly reduced neuronal death[20]
Axon Regeneration Facial Nerve Axotomy in MiceFingolimodEnhanced axon regeneration[19]
Neurite Outgrowth Primary NeuronsFTY720Enhanced neurite growth[19]
Brain-Derived Neurotrophic Factor (BDNF) Cultured NeuronsFingolimodDose-dependent induction of BDNF production[14]

Signaling Pathways and Experimental Workflows

The multifaceted effects of fingolimod on CNS resident cells are orchestrated by a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows described in the literature.

Fingolimod_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fingolimod Fingolimod FTY720P FTY720-P Fingolimod->FTY720P SphK2 S1PR S1P Receptors (S1P1, S1P3, S1P4, S1P5) FTY720P->S1PR G_protein G-proteins S1PR->G_protein Shh Shh Pathway S1PR->Shh PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras STAT3 STAT3 G_protein->STAT3 Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Survival, Axon Growth) Akt->Neuroprotection Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Neuroprotection Neurotrophic_Factors Neurotrophic Factors (LIF, BDNF, etc.) ERK->Neurotrophic_Factors Anti_Inflammation Anti-Inflammation (↓ Cytokines, M2 Shift) STAT3->Anti_Inflammation Myelination Myelination (OPC Differentiation) Shh->Myelination Experimental_Workflow_OPC_Differentiation cluster_culture OPC Culture and Differentiation cluster_analysis Analysis of Differentiation Isolate_OPCs Isolate OPCs from neonatal rodent brain Culture_OPCs Culture OPCs in proliferation medium (PDGF-AA, FGF-2) Isolate_OPCs->Culture_OPCs Induce_Differentiation Induce differentiation (switch to medium with T3) Culture_OPCs->Induce_Differentiation Treat_Fingolimod Treat with Fingolimod or Vehicle Control Induce_Differentiation->Treat_Fingolimod Fix_Cells Fix cells at different time points Treat_Fingolimod->Fix_Cells Immunostain Immunostain for Olig2 and MBP Fix_Cells->Immunostain Image_Acquisition Acquire images using fluorescence microscopy Immunostain->Image_Acquisition Quantify Quantify percentage of MBP+ mature oligodendrocytes Image_Acquisition->Quantify Microglia_Polarization_Workflow cluster_cell_prep Microglia Culture and Treatment cluster_analysis Polarization Analysis Isolate_Microglia Isolate primary microglia from neonatal rodent brain Culture_Microglia Culture microglia Isolate_Microglia->Culture_Microglia Polarize_M1 Polarize to M1 (LPS + IFN-γ) Culture_Microglia->Polarize_M1 Treat_Fingolimod Treat with Fingolimod or Vehicle Control Polarize_M1->Treat_Fingolimod Harvest_Cells Harvest cells Treat_Fingolimod->Harvest_Cells Stain_Markers Stain for surface markers (CD11b, CD45, CD86, CD206) Harvest_Cells->Stain_Markers Flow_Cytometry Analyze by flow cytometry Stain_Markers->Flow_Cytometry Quantify_Polarization Quantify M1 (CD86+) and M2 (CD206+) populations Flow_Cytometry->Quantify_Polarization

References

Preclinical Efficacy of Fingolimod Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fingolimod (B1672674) hydrochloride (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated significant therapeutic potential in a wide range of preclinical models, particularly in the context of neuroinflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the preclinical efficacy of fingolimod, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for neurological disorders.

Core Mechanism of Action

Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[1] This active metabolite acts as a functional antagonist of S1P receptors, particularly S1P receptor 1 (S1P1).[1][2] By binding to S1P1 on lymphocytes, fingolimod-phosphate induces the internalization and degradation of the receptor, thereby preventing the egress of lymphocytes from secondary lymphoid organs.[1][2][3] This sequestration of lymphocytes, including autoreactive T cells, in the lymph nodes reduces their infiltration into the central nervous system (CNS), a key pathological feature of autoimmune diseases like multiple sclerosis.[3][4]

Beyond its well-established immunomodulatory effects, preclinical evidence suggests that fingolimod also exerts direct neuroprotective effects within the CNS.[5][6] The drug can cross the blood-brain barrier and interact with S1P receptors expressed on various neural cells, including astrocytes, oligodendrocytes, and neurons.[2][6] These interactions are thought to contribute to the observed benefits of fingolimod by promoting oligodendrocyte survival and remyelination, reducing astrogliosis and microglial activation, and enhancing blood-brain barrier integrity.[5][6]

Quantitative Efficacy Data in Preclinical Models

The efficacy of fingolimod has been evaluated in numerous preclinical models, most notably the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis and various rodent models of ischemic stroke. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of Fingolimod in Experimental Autoimmune Encephalomyelitis (EAE) Models
Animal ModelFingolimod Dose & RegimenKey Efficacy EndpointsQuantitative ResultsReference
C57BL/6J Mice (MOG₃₅₋₅₅ induced)0.3 mg/kg, oral, prophylacticEAE Clinical ScoreSignificant inhibition of EAE score elevation (Day 20: 0.27 ± 0.12 vs. 2.8 ± 0.5 in untreated)[7]
C57BL/6J Mice (MOG₃₅₋₅₅ induced)0.3 mg/kg, oral, prophylacticDendritic Spine Density (per 100 µm)Significantly reduced dendritic spine loss compared to untreated EAE mice[7]
C57BL/6J Mice (MOG₃₅₋₅₅ induced)1 mg/kg, i.p., daily (Day 15-34)Mechanical HypersensitivityReversible and repeatable reduction in mechanical and cold hypersensitivity[8]
C57BL/6J Mice (MOG₃₅₋₅₅ induced)0.3 & 1 mg/kg, oral, from Day 12Neurological Disability ScoreSignificantly lower neurological scores from day 17 onwards compared to untreated EAE mice[9]
C57BL/6J MiceProphylactic TreatmentEAE Clinical Score9 out of 10 mice did not develop clinical symptoms[10]
C57BL/6J MiceTherapeutic Treatment (from symptom onset)EAE Clinical ScoreSignificant reduction in clinical symptoms from Day 27[10]
EAE Mice0.3 mg/kgCumulative Disease ScoreSignificantly decreased compared to EAE control group[11]
Table 2: Efficacy of Fingolimod in Rodent Models of Ischemic Stroke
Animal ModelFingolimod Dose & RegimenKey Efficacy EndpointsQuantitative ResultsReference
Rat tMCAO/reperfusion modelDose-dependentInfarct Volume, Brain Edema, Neurological DeficitsSignificant reduction in all parameters[5]
Young C57BL/6JOlaHsd Mice (MCA electrocoagulation)0.5 mg/kgLesion Size and Ipsilateral Brain AtrophyIncreased lesion size but decreased ipsilateral brain atrophy[12]
Aged Mice (MCA electrocoagulation)Not specifiedFoot Fault TestSignificant improvement at 7 days compared to saline-treated mice[12]
Hyperlipidaemic ApoE-/- Mice (MCA electrocoagulation)Not specifiedInfarct SizeDecreased infarct size[12]
Transient Mouse Model (MCAO)Not specifiedInfarct Size, Neurological Deficit, EdemaReduced infarct size, neurological deficit, and edema[13]
Rat Model (Focal Ischemia)Not specifiedInfarct SizeDecreased infarct size[13]

Detailed Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment

Objective: To induce a murine model of multiple sclerosis to evaluate the therapeutic efficacy of fingolimod.

Animal Model: C57BL/6J mice.

Induction Protocol:

  • Antigen Emulsion Preparation: Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG₃₅₋₅₅) is emulsified in Complete Freund's Adjuvant (CFA).

  • Immunization: On day 0, mice are subcutaneously immunized with the MOG₃₅₋₅₅/CFA emulsion.[9]

  • Pertussis Toxin Administration: Mice receive an intraperitoneal (i.p.) injection of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.[9]

Treatment Protocol:

  • Prophylactic Treatment: Fingolimod is administered orally (e.g., via gavage) or via i.p. injection, starting from the day of or shortly after immunization, before the onset of clinical signs.[7][10]

  • Therapeutic Treatment: Fingolimod administration is initiated after the appearance of clinical signs of EAE (e.g., on day 12 or when 50% of animals show symptoms).[9][10]

Assessment:

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no signs and 5 represents a moribund state.

  • Histopathology: At the end of the experiment, spinal cords and brains are collected for histological analysis to assess inflammation and demyelination.

  • Immunohistochemistry: Staining for markers of immune cell infiltration (e.g., CD3+ T cells), astrogliosis (GFAP), and microglial activation (Iba1) is performed.[8]

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

Objective: To induce focal cerebral ischemia in rodents to assess the neuroprotective effects of fingolimod.

Animal Model: Rats or mice (e.g., C57BL/6J, ApoE-/-).[12]

Surgical Protocol:

  • Anesthesia: The animal is anesthetized.

  • Vessel Exposure: The common carotid artery, external carotid artery, and internal carotid artery are exposed through a midline neck incision.

  • Occlusion: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.[5]

  • Permanent MCAO: The MCA is permanently occluded, for example, by electrocoagulation.[12]

Treatment Protocol: Fingolimod is typically administered intravenously or intraperitoneally at various time points before or after the ischemic insult.[13]

Assessment:

  • Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.[5]

  • Infarct Volume Measurement: Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.[5]

  • Behavioral Tests: Motor function and coordination are evaluated using tests such as the foot-fault test.[12]

  • Molecular Analysis: Brain tissue is analyzed for markers of inflammation (e.g., pro-inflammatory cytokines) and cell death.[5]

Signaling Pathways and Experimental Workflows

Fingolimod's Core Immunomodulatory Signaling Pathway

The primary mechanism of fingolimod's immunomodulatory action involves the functional antagonism of the S1P1 receptor on lymphocytes.

Fingolimod_Immunomodulation cluster_lymph_node Lymph Node cluster_fingolimod_action Fingolimod Action S1P1 S1P1 Receptor Egress Egress to Periphery S1P1->Egress follows S1P gradient to trigger Receptor_Internalization S1P1 Internalization & Degradation S1P1->Receptor_Internalization leads to Lymphocyte Lymphocyte Lymphocyte->S1P1 expresses S1P_gradient S1P Gradient (High in Blood/Lymph) Blocked_Egress Blocked Egress (Lymphocyte Sequestration) Fingolimod_P Fingolimod-P Fingolimod_P->S1P1 binds to Receptor_Internalization->Blocked_Egress results in

Caption: Fingolimod-phosphate binds to S1P1 receptors on lymphocytes, leading to their internalization and preventing lymphocyte egress from lymph nodes.

Neuroprotective Signaling Pathways of Fingolimod

In the CNS, fingolimod is proposed to exert neuroprotective effects through multiple signaling pathways.

Fingolimod_Neuroprotection cluster_cns Central Nervous System cluster_outcomes Neuroprotective Outcomes Fingolimod Fingolimod (crosses BBB) S1PRs_Neural S1P Receptors (Astrocytes, Oligodendrocytes, Neurons) Fingolimod->S1PRs_Neural modulates Akt_mTOR Akt-mTOR Pathway S1PRs_Neural->Akt_mTOR inhibits HMGB1_TLR4_NFkB HMGB1/TLR4/NF-κB Pathway S1PRs_Neural->HMGB1_TLR4_NFkB inhibits Shh_Pathway Sonic Hedgehog (Shh) Pathway S1PRs_Neural->Shh_Pathway stimulates Enhanced_BBB Enhanced BBB Integrity S1PRs_Neural->Enhanced_BBB Reduced_Astrogliosis Reduced Astrogliosis & Microglial Activation S1PRs_Neural->Reduced_Astrogliosis Reduced_Inflammation Reduced Neuroinflammation (↓ pro-inflammatory cytokines) Akt_mTOR->Reduced_Inflammation HMGB1_TLR4_NFkB->Reduced_Inflammation Oligo_Prolif_Diff ↑ Oligodendrocyte Proliferation & Differentiation Shh_Pathway->Oligo_Prolif_Diff

Caption: Fingolimod modulates multiple signaling pathways in the CNS, leading to various neuroprotective effects.

Experimental Workflow for Preclinical Fingolimod Efficacy Studies

A generalized workflow for assessing the preclinical efficacy of fingolimod is depicted below.

Preclinical_Workflow start Study Design & Animal Model Selection (e.g., EAE, MCAO) disease_induction Disease Induction (e.g., MOG Immunization, Surgery) start->disease_induction treatment Fingolimod Administration (Prophylactic or Therapeutic) disease_induction->treatment assessment In-life Assessments (Clinical Scoring, Behavioral Tests) treatment->assessment endpoint Endpoint Analysis (Histology, Immunohistochemistry, Molecular Assays) assessment->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: A typical experimental workflow for evaluating the preclinical efficacy of fingolimod in disease models.

Conclusion

The preclinical data robustly support the efficacy of fingolimod hydrochloride in models of neuroinflammation and ischemic injury. Its dual mechanism of action, combining peripheral immunomodulation with direct neuroprotective effects in the CNS, makes it a compelling therapeutic agent. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for further research and development in this area. Future preclinical studies could focus on exploring the efficacy of fingolimod in combination therapies and in models of other neurodegenerative diseases.

References

Methodological & Application

In vivo experimental autoimmune encephalomyelitis (EAE) models for fingolimod

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Modeling Multiple Sclerosis with EAE

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, Multiple Sclerosis (MS).[1] EAE models are crucial for understanding the pathophysiology of MS and for evaluating the efficacy of potential therapeutics.[2] These models mimic key features of MS, including paralysis, inflammation of the central nervous system (CNS), demyelination, and axonal damage.[2][3] The most common EAE model for studying fingolimod (B1672674) involves inducing the disease in C57BL/6 mice with Myelin Oligodendrocyte Glycoprotein (MOG) peptide.[4][5] This induction results in a chronic, ascending flaccid paralysis, providing a robust platform for preclinical drug testing.[4][6]

Fingolimod (FTY720) is a first-in-class, orally administered, disease-modifying therapy approved for relapsing forms of MS.[7][8] Its primary mechanism involves modulating sphingosine-1-phosphate (S1P) receptors.[9] EAE models have been instrumental in elucidating fingolimod's mechanism of action and demonstrating its therapeutic potential, showing that it can prevent disease development when given prophylactically and reduce clinical severity when administered therapeutically.[7]

Fingolimod's Mechanism of Action

Fingolimod is a structural analog of the natural lipid mediator, sphingosine (B13886).[10] In vivo, it is phosphorylated by sphingosine kinase 2 to its active form, fingolimod-phosphate.[7][11] This active metabolite then acts as a potent modulator at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[7][11]

The key immunological effect of fingolimod is mediated through the S1P1 receptor on lymphocytes.[7] Fingolimod-phosphate initially activates the S1P1 receptor, but this is followed by the receptor's internalization and degradation.[8][9] This process renders lymphocytes unresponsive to the natural S1P gradient that guides their exit from secondary lymphoid organs.[7][9] By sequestering lymphocytes in the lymph nodes, fingolimod dramatically reduces the infiltration of autoaggressive immune cells into the CNS, thereby mitigating the inflammatory attack on myelin.[7][10]

Beyond its effects on lymphocyte trafficking, fingolimod readily crosses the blood-brain barrier and can exert direct effects within the CNS.[7][11] S1P receptors are expressed on various CNS cells, including astrocytes, microglia, oligodendrocytes, and neurons.[7][8] Studies suggest that fingolimod's efficacy in EAE is partly dependent on its interaction with S1P1 receptors on astrocytes, indicating a combination of anti-inflammatory and direct neuroprotective actions.[8]

Fingolimod_Mechanism Fingolimod's Dual Mechanism of Action cluster_0 Peripheral Action (Lymph Node) cluster_1 Central Nervous System (CNS) Action Fingolimod Fingolimod (Oral Drug) SK2 Sphingosine Kinase 2 Fingolimod->SK2 Phosphorylation in vivo Fingolimod_P Fingolimod-Phosphate (Active Form) SK2->Fingolimod_P S1P1_Receptor S1P1 Receptor Fingolimod_P->S1P1_Receptor Binds & Activates Blood_Brain_Barrier Blood-Brain Barrier Fingolimod_P->Blood_Brain_Barrier Crosses Lymphocyte Lymphocyte Lymphocyte->S1P1_Receptor Expresses Internalization S1P1 Internalization & Degradation S1P1_Receptor->Internalization Leads to Egress_Block Lymphocyte Egress Blocked Internalization->Egress_Block Results in CNS_Infiltration Reduced CNS Infiltration Egress_Block->CNS_Infiltration Fingolimod_P_CNS Fingolimod-Phosphate S1PR_CNS S1P Receptors Fingolimod_P_CNS->S1PR_CNS Modulates CNS_Cells Astrocytes, Neurons, Oligodendrocytes CNS_Cells->S1PR_CNS Express Neuroprotection Neuroprotective & Reparative Effects S1PR_CNS->Neuroprotection Blood_Brain_Barrier->Fingolimod_P_CNS

Caption: Fingolimod's mechanism via lymphocyte sequestration and direct CNS effects.

Detailed Experimental Protocols

This protocol describes the active induction of chronic EAE in female C57BL/6 mice, a widely accepted model for preclinical evaluation of MS therapeutics.[3][4]

Materials:

  • Female C57BL/6 mice, 9-13 weeks old.[3]

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[12]

  • Pertussis toxin (PTX) from Bordetella pertussis.[3]

  • Sterile Phosphate-Buffered Saline (PBS) or Normal Saline.[12]

  • Syringes (1 mL) and needles (e.g., 27G).

Procedure:

  • Antigen Emulsion Preparation:

    • Prepare a 2 mg/mL solution of MOG35-55 peptide in sterile PBS.

    • Prepare CFA by ensuring the Mycobacterium tuberculosis is evenly suspended.

    • Create a 1:1 emulsion of the MOG35-55 solution and CFA. Draw equal volumes into two separate syringes connected by a stopcock or Luer-lock connector and pass the mixture back and forth until a thick, stable white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize mice lightly if necessary.

    • Draw 0.1 mL of the MOG/CFA emulsion into an insulin (B600854) syringe. This volume typically contains 100-200 µg of MOG35-55.[2]

    • Administer a single 0.1 mL subcutaneous (s.c.) injection into the upper back or two 0.05 mL s.c. injections on either flank.[2]

    • On the same day, administer the first dose of PTX (typically 100-200 ng) via intraperitoneal (i.p.) injection in a volume of 0.1 mL.[12]

  • Second PTX Injection (Day 2):

    • Administer a second dose of PTX (identical to the first dose) via i.p. injection approximately 48 hours after the initial immunization.[4]

  • Post-Induction Monitoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.[6]

    • Record body weight and clinical score for each mouse. Disease onset typically occurs between 9 and 14 days post-immunization.[3][4]

Fingolimod can be administered in two main paradigms to assess its efficacy.

a) Prophylactic Treatment:

  • Objective: To evaluate the potential of fingolimod to prevent or delay the onset of EAE.

  • Protocol: Daily administration of fingolimod begins on the day of immunization (Day 0) or shortly after (e.g., Day 2) and continues for the duration of the experiment (typically 28-30 days).[3][13]

  • Dosage: Common oral doses range from 0.3 mg/kg to 1.0 mg/kg.[10][12] Administration can be via oral gavage or in the drinking water.[10][14]

b) Therapeutic Treatment:

  • Objective: To assess fingolimod's ability to reverse or ameliorate existing disease symptoms.

  • Protocol: Daily administration of fingolimod begins after the onset of clinical signs.[5] This is often initiated when mice reach a specific clinical score (e.g., Score 1 or 2) or when a certain percentage of the cohort shows symptoms (e.g., 50%).[12][13]

  • Dosage: Doses are similar to the prophylactic regimen (0.1 mg/kg to 1.0 mg/kg), administered daily via i.p. injection or oral gavage.[10][11]

EAE_Workflow EAE Induction and Fingolimod Treatment Workflow cluster_actions d0 Day 0 d2 Day 2 d7 Day 7 d9_14 Day 9-14 d28 Day 28+ Immunization Immunization: MOG35-55/CFA (s.c.) + Pertussis Toxin (i.p.) PTX2 Second Dose Pertussis Toxin (i.p.) Immunization->PTX2 Prophylactic Start Prophylactic Fingolimod Treatment Immunization->Prophylactic Monitoring Start Daily Clinical Scoring & Weight Check PTX2->Monitoring Onset Clinical Onset of EAE Monitoring->Onset Chronic Chronic Phase Monitoring Onset->Chronic Therapeutic Start Therapeutic Fingolimod Treatment Onset->Therapeutic p_d0 p_d2 p_d7 p_d9_14 p_d28

Caption: Workflow for EAE induction and prophylactic vs. therapeutic treatment.

Disease severity is assessed daily using a standardized 0-5 scale:

  • 0: No clinical signs.

  • 1: Limp tail.

  • 2: Hind limb weakness or wobbly gait.

  • 3: Partial hind limb paralysis.

  • 4: Complete hind limb paralysis.

  • 5: Moribund state or death.

Half points (e.g., 2.5 for weakness in one hind limb and partial paralysis in the other) can be used for more granular scoring.

Data Presentation: Effects of Fingolimod in EAE Models

The following tables summarize quantitative data from studies evaluating fingolimod in EAE.

Table 1: Effect of Fingolimod on EAE Clinical Score

Treatment ParadigmFingolimod DoseAnimal ModelPeak Score (Vehicle)Peak Score (Fingolimod)Score at Study End (Vehicle)Score at Study End (Fingolimod)Citation
Prophylactic 0.3 mg/kg (oral)C57BL/62.8 ± 0.5 (at dpi 20)0.27 ± 0.12 (at dpi 20)2.0 ± 0.3 (at dpi 50)0.13 ± 0.09 (at dpi 50)[10]
Prophylactic Not specifiedC57BL/6J2.7 ± 0.5 (at day 21)0.25 ± 0.25 (at day 21)--[13]
Therapeutic 0.3 mg/kg (oral)C57BL/6~3.2 (at dpi 20)~1.5 (at dpi 30)~2.5 (at dpi 50)~1.0 (at dpi 50)[10]
Therapeutic Not specifiedC57BL/6J2.7 ± 0.5 (at day 21)1.4 ± 0.6 (at day 21)--[13]
Therapeutic 0.3 mg/kg (oral)C57BL/6~2.5 (at day 17)~1.5 (at day 35)~2.2 (at day 35)~1.5 (at day 35)[12]
Therapeutic 1.0 mg/kg (oral)C57BL/6~2.5 (at day 17)~1.2 (at day 35)~2.2 (at day 35)~1.2 (at day 35)[12]
Therapeutic 1.0 mg/kg (i.p.)C57BL/6>2.5 (at day 20)<1.0 (at day 20)>2.5 (at day 37)<1.0 (at day 37)[11]

Scores are presented as mean ± SEM or as estimated from published graphs. dpi = days post-immunization.

Table 2: Cellular and Molecular Effects of Therapeutic Fingolimod in EAE

Parameter MeasuredFingolimod DoseAnimal ModelEffect of EAE (vs. Naive)Effect of Fingolimod (vs. EAE Vehicle)Citation
Plasma Neurofilament Light (NfL) Not specifiedC57BL/6JIncreased (17721 ± 5136 pg/mL)No significant change (18718 ± 4718 pg/mL)[13]
Brain IL-1β Not specifiedC57BL/6JIncreased (3.9 ± 1.0 pg/mg)No significant change (4.1 ± 1.2 pg/mg)[13]
Brain TNF-α Not specifiedC57BL/6JIncreased (0.9 ± 0.3 pg/mg)No significant change (1.1 ± 0.3 pg/mg)[13]
Dorsal Horn GFAP 1.0 mg/kg (i.p.)C57BL/6IncreasedReduced[11]
Dorsal Horn Iba1 1.0 mg/kg (i.p.)C57BL/6IncreasedReduced[11]
CNS Macrophage/Microglia 1.0 mg/kg (oral)C57BL/6IncreasedSignificantly diminished number[12]
Optic Nerve Oligodendrocytes 1.0 mg/kg (oral)C57BL/6Apoptosis increasedApoptosis significantly reduced[12]
Striatal Dendritic Spines 0.3 mg/kg (oral)C57BL/6Reduced (17 ± 2 spines/100µm)Increased (28 ± 3 spines/100µm)[10]

Data are presented as mean ± SEM where available.

Conclusion

The MOG35-55-induced EAE model in C57BL/6 mice is an invaluable tool for the preclinical assessment of fingolimod. The established protocols for disease induction and the distinct prophylactic and therapeutic treatment paradigms allow for a comprehensive evaluation of a compound's ability to prevent disease onset and to modify existing disease course. Quantitative outcome measures, including daily clinical scores and post-mortem cellular and molecular analyses, provide robust data on both the immunomodulatory and potential neuroprotective effects of fingolimod. These models have not only confirmed fingolimod's primary mechanism of lymphocyte sequestration but also provide a platform to investigate its direct therapeutic actions within the central nervous system.[8][10]

References

Application Notes and Protocols for Fingolimod Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fingolimod (B1672674) (FTY720), marketed as Gilenya®, is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis (MS).[1][2][3][4] Its primary mechanism of action involves the modulation of sphingosine-1-phosphate (S1P) receptors.[1] In vivo, fingolimod is phosphorylated by sphingosine (B13886) kinase 2 to its active form, fingolimod-phosphate.[1][5] This active metabolite acts as a functional antagonist of the S1P1 receptor on lymphocytes, leading to the receptor's internalization and degradation.[1][5] This process prevents lymphocytes from exiting the lymph nodes, thereby reducing their infiltration into the central nervous system (CNS) and mitigating the autoimmune inflammatory response characteristic of MS.[1][5][6][7]

Beyond its effects on lymphocyte trafficking, fingolimod readily crosses the blood-brain barrier and may exert direct neuroprotective effects within the CNS by interacting with S1P receptors on neural cells like astrocytes, oligodendrocytes, and neurons.[1][4][6][8][9] These multifaceted actions have made fingolimod a subject of extensive preclinical research in various animal models of neurological diseases, including experimental autoimmune encephalomyelitis (EAE), stroke, Parkinson's disease, and intracerebral hemorrhage.[10][11][12][13][14]

These application notes provide detailed protocols for the administration of fingolimod in common animal models and for subsequent evaluation of its effects.

I. Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most widely used animal model for human multiple sclerosis. The following protocol is based on the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[12][15]

Materials:

  • Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Phosphate (B84403) Buffered Saline (PBS), sterile

  • Isoflurane for anesthesia

  • Two 1 mL glass syringes and a micro-emulsifying needle

Procedure:

  • Preparation of MOG/CFA Emulsion:

    • Prepare a 1:1 solution of MOG35-55 (dissolved in sterile PBS at 1.5 mg/mL) and CFA (containing 3 mg/mL of Mycobacterium tuberculosis).[15]

    • Create a stable emulsion by drawing the mixture into two glass syringes connected by a micro-emulsifying needle and passing it back and forth approximately 20 times until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize 6-week-old female C57BL/6 mice with isoflurane.

    • Administer a subcutaneous (s.c.) injection of 100 µL of the MOG/CFA emulsion into each hind flank (total of 200 µL, containing 150 µg of MOG35-55, per mouse).[15]

    • Administer an intraperitoneal (i.p.) injection of 200 ng of PTX in 100 µL of sterile PBS.[12]

  • Booster Injections:

    • On Day 2 post-immunization, administer a second i.p. injection of 200 ng of PTX.[12]

    • On Day 6, administer a booster injection of MOG35-55 (75 µg per flank) as prepared in step 1.[15]

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 8 post-immunization.[12]

    • Score the clinical signs using a standardized scale (0-5):

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or waddling gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state or death

Protocol 2: Fingolimod Preparation and Administration

Materials:

  • Fingolimod (FTY720) powder

  • Sterile water or saline (0.9% NaCl)

  • Gavage needles (for oral administration)

  • Syringes and needles (for i.p. administration)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of fingolimod in sterile water or saline. For example, to achieve a dose of 1 mg/kg in a 20g mouse (0.2 mL volume), a solution of 0.1 mg/mL is required.

    • Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.

  • Administration:

    • Oral Gavage: Administer the prepared fingolimod solution directly into the stomach using a gavage needle. A common prophylactic regimen in EAE models is to start daily administration from the day of immunization or a few days prior.[16] A therapeutic regimen may begin once clinical signs appear (e.g., day 12 or when 50% of animals show symptoms).[12][16][17]

    • Intraperitoneal (i.p.) Injection: Administer the solution into the peritoneal cavity using a sterile syringe and needle. Daily i.p. injections have been shown to be effective in reducing neuropathic pain and motor deficits in EAE models.[15]

Protocol 3: Behavioral Assessments

Behavioral tests are crucial for evaluating the functional outcomes of fingolimod treatment.

A. Open Field Test:

  • Purpose: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior.[18][19]

  • Apparatus: A square arena (e.g., 50x50 cm) with walls.

  • Procedure:

    • Place the animal in the center of the open field.

    • Allow it to explore freely for a set period (e.g., 10-15 minutes).

    • Use an automated tracking system to record parameters such as total distance traveled, average speed, and time spent in the center versus the periphery of the arena.[18][19]

    • Clean the apparatus with 70% ethanol (B145695) between trials.[18]

B. Foot Fault Test:

  • Purpose: To assess motor coordination and limb placement deficits, particularly in stroke models.[20][21]

  • Apparatus: An elevated grid floor.

  • Procedure:

    • Allow the animal to traverse the grid for a set number of steps (e.g., 100).

    • Count the number of times a paw slips through the grid openings (a "foot fault").

    • The result is often expressed as a percentage of foot faults relative to the total number of steps.[20]

Protocol 4: Histological and Immunohistochemical Analysis

Materials:

  • 4% Paraformaldehyde (PFA) for perfusion

  • Sucrose (B13894) solutions (e.g., 15% and 30%)

  • Cryostat or microtome

  • Staining reagents: Luxol Fast Blue (LFB), Hematoxylin and Eosin (H&E)

  • Primary antibodies (e.g., anti-GFAP for astrocytes, anti-Iba1 for microglia/macrophages)

  • Secondary antibodies (fluorescently- or enzyme-conjugated)

  • Microscope

Procedure:

  • Tissue Collection and Preparation:

    • At the experimental endpoint, deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and spinal cord.

    • Post-fix the tissues in 4% PFA overnight at 4°C.

    • Cryoprotect the tissues by sequential immersion in sucrose solutions.

    • Embed the tissues in OCT compound and freeze.

    • Cut sections (e.g., 10-20 µm) using a cryostat.

  • Luxol Fast Blue (LFB) Staining for Demyelination:

    • Stain tissue sections with LFB solution to visualize myelin.

    • Differentiate the sections to remove excess stain, leaving the myelin sheaths stained blue/green.

    • Counterstain if desired (e.g., with cresyl violet).

    • Quantify the area of demyelination in specific regions like the corpus callosum or spinal cord white matter tracts.[19][22]

  • Immunohistochemistry (IHC) for Neuroinflammation:

    • Incubate tissue sections with primary antibodies against markers of interest, such as GFAP (for reactive astrocytes) or Iba1 (for activated microglia/macrophages).[12][15]

    • After washing, incubate with the appropriate secondary antibody.

    • Visualize the staining using fluorescence microscopy or bright-field microscopy (with a DAB substrate).

    • Quantify the immunoreactivity (e.g., cell counts or signal intensity) to assess the level of gliosis and microglial activation.[12][15]

II. Data Presentation: Summary of Fingolimod Administration in Animal Models

The following tables summarize quantitative data from various animal studies investigating the effects of fingolimod.

Table 1: Fingolimod Administration in EAE Models (Multiple Sclerosis)

Animal ModelFingolimod DoseRouteTreatment RegimenKey FindingsReference
C57BL/6 Mouse0.3, 1 mg/kgOralDaily from day 12 (therapeutic)Reduced neurological disability scores, diminished gliosis, reduced microglia/macrophages in retina and optic nerve.[12][12]
C57BL/6 Mouse0.3 mg/kgOralDaily from immunization (prophylactic)Significantly inhibited elevation of EAE scores, reduced dendritic spine loss.[16][16]
C57BL/6 Mouse0.03, 0.1, 1 mg/kgi.p.Daily from day 15 to 37 (therapeutic)Dose-dependently reduced mechanical and cold hypersensitivity; reduced GFAP and Iba1 immunoreactivity in the dorsal horn.[15][15]
C57BL/6 Mouse3 mg/kgi.p.Daily administrationReduced peripheral blood lymphocytes; efficacy required S1P1 modulation on astrocytes.[9][9]

Table 2: Fingolimod Administration in Stroke and Other CNS Injury Models

Animal ModelDisease ModelFingolimod DoseRouteTreatment RegimenKey FindingsReference
C57BL/6 MouseStroke (MCAO)0.5, 1.0 mg/kgi.p.2, 24, and 48 hours post-MCAO0.5 mg/kg improved performance in foot fault test; decreased infarct size in hyperlipidemic mice.[20][23][20][23]
CD1 MouseIntracerebral HemorrhageNot specifiedNot specified30 min post-surgery, then daily for 2 daysSignificantly decreased edema, apoptosis, and brain atrophy; enhanced neurobehavioral recovery.[13][13]
RatStroke (MCAO)Not specifiedNot specifiedDelayed treatment was effectiveReduced infarct size.[10][10]
Rat (Sprague-Dawley)Cuprizone-induced Demyelination3 mg/kgi.p.Weeks 6 and 7 after 5 weeks of cuprizoneImproved locomotor function; 13% reduction in demyelination area.[19][22][19][22]

Table 3: Fingolimod Administration in Neurodegenerative and Behavioral Models

Animal ModelDisease ModelFingolimod DoseRouteTreatment RegimenKey FindingsReference
MouseParkinson's Disease (6-OHDA, Rotenone)Not specifiedNot specifiedNot specifiedReduced motor function deficit, diminished loss of tyrosine hydroxylase-positive neurons.[11][11]
APP/PSEN1 MouseAlzheimer's DiseaseNot specifiedNot specified7 daysNormalized psychosis-associated behaviors, increased synaptic protein abundance.[8][8]
Dark Agouti RatHealthy (Behavioral Study)1 mg/kgi.p.Three times every 72 hoursReduced distance traveled in open field, increased freezing time in elevated plus maze.[18][18]

III. Visualization of Pathways and Workflows

Fingolimod Signaling Pathway

The diagram below illustrates the primary mechanism of action of fingolimod. It is converted to its active phosphate form, which then binds to the S1P1 receptor on lymphocytes. This leads to receptor internalization, trapping the lymphocytes within the lymph nodes and preventing their entry into the CNS.

Fingolimod_Pathway cluster_blood Bloodstream / In Vivo cluster_lymph Lymph Node Fingolimod Fingolimod (FTY720) SK2 Sphingosine Kinase 2 (SK2) Fingolimod->SK2 Phosphorylation FingolimodP Fingolimod-Phosphate (Active Metabolite) SK2->FingolimodP Lymphocyte T/B Lymphocyte S1P1_surface S1P1 Receptor (Surface) FingolimodP->S1P1_surface Binds as Functional Antagonist Egress Lymphocyte Egress BLOCKED S1P1_internal Internalized S1P1 S1P1_surface->S1P1_internal S1P1_internal->Egress Prevents Egress Signal

Fig. 1: Fingolimod's mechanism of action on lymphocyte sequestration.
General Experimental Workflow for Fingolimod in an EAE Mouse Model

This workflow diagram outlines the key stages of a typical preclinical study evaluating the efficacy of fingolimod in the EAE model, from initial animal preparation to final data analysis.

EAE_Workflow start Start: Animal Acclimatization (e.g., C57BL/6 Mice, 1 week) induction EAE Induction (Day 0) - MOG35-55/CFA Injection - PTX Injection start->induction grouping Randomize into Groups - Vehicle Control - Fingolimod Treatment induction->grouping treatment Daily Treatment Administration (e.g., Oral Gavage or i.p.) grouping->treatment monitoring Daily Monitoring - Clinical EAE Scoring - Body Weight Measurement treatment->monitoring Begins per protocol (prophylactic/therapeutic) behavior Behavioral Assessments (Optional, at defined time points) treatment->behavior endpoint Experimental Endpoint (e.g., Day 21-35) monitoring->endpoint behavior->endpoint collection Tissue Collection - Perfusion & Dissection - Blood, Spleen, CNS endpoint->collection analysis Ex Vivo Analysis - Histology (LFB, IHC) - Flow Cytometry (Lymphocytes) - Cytokine Analysis (ELISA) collection->analysis data Data Analysis & Interpretation analysis->data

Fig. 2: Workflow for a preclinical EAE study with fingolimod.

References

Quantifying Fingolimod and its Active Metabolite in Biological Samples: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of fingolimod (B1672674) (FTY720) and its pharmacologically active metabolite, fingolimod phosphate (B84403) (fingolimod-P), in biological matrices. The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification, ensuring high sensitivity and selectivity.

Introduction

Fingolimod is an immunomodulating drug used to treat relapsing forms of multiple sclerosis. It is a structural analog of sphingosine (B13886) and, upon administration, is phosphorylated by sphingosine kinases to its active form, fingolimod-P.[1] Fingolimod-P acts as a modulator of sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system.[1][2][3] Accurate quantification of both the parent drug and its active metabolite in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Mechanism of Action: The Sphingosine-1-Phosphate (S1P) Signaling Pathway

Fingolimod's therapeutic effect is mediated through its interaction with the S1P signaling pathway. In vivo, fingolimod is converted to fingolimod-P, which then binds to S1P receptors (S1P1, S1P3, S1P4, and S1P5).[1][4] The binding of fingolimod-P to the S1P1 receptor on lymphocytes induces its internalization and degradation.[2][5] This functional antagonism prevents lymphocytes from leaving the lymph nodes, thereby reducing the autoimmune response in multiple sclerosis.[3][4]

S1P_Signaling_Pathway cluster_cell Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular S1PR1 S1P1 Receptor G_protein G Protein S1PR1->G_protein Activates Internalization Receptor Internalization & Degradation G_protein->Internalization Leads to Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress_Inhibition Results in Fingolimod_P Fingolimod-P Fingolimod_P->S1PR1 Binds to Fingolimod Fingolimod SphK2 Sphingosine Kinase 2 (SphK2) Fingolimod->SphK2 Phosphorylation SphK2->Fingolimod_P

Figure 1: Simplified Fingolimod-S1P Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for the determination of fingolimod and fingolimod-P in human plasma and whole blood.

Table 1: Quantitative Parameters in Human Plasma

ParameterFingolimodFingolimod-PReference
LLOQ (ng/mL)0.31.5[6][7]
Linearity Range (ng/mL)0.3 - 1501.5 - 150[6][7]
Extraction Recovery> 60%> 60%[6][7]
Internal StandardFingolimod-D4Fingolimod-P-D4[6]

Table 2: Quantitative Parameters in Human Whole Blood

ParameterFingolimodFingolimod-PReference
LLOQ (pg/mL)1050[8][9]
Linearity Range (pg/mL)10 - 80050 - 5000[8][9]
LLOQ (pg/mL)12-[10][11]
Linearity Range (pg/mL)12 - 1200-[10][11]
LLOQ (pg/mL)5-[12]
Internal StandardFingolimod-D4Fingolimod-P-D4[8][9]

Experimental Protocols

Below are detailed protocols for sample preparation and LC-MS/MS analysis, synthesized from published methodologies.

Protocol 1: Quantification in Human Plasma by Protein Precipitation

This protocol is based on a simple and rapid protein precipitation method.[6][7]

1. Materials and Reagents:

  • Control human plasma (K3-EDTA)

  • Fingolimod and Fingolimod-P analytical standards

  • Fingolimod-D4 and Fingolimod-P-D4 internal standards (IS)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (HCOOH)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare stock solutions of fingolimod, fingolimod-P, and their respective internal standards in methanol.

  • Working Solutions: Prepare calibration and quality control (QC) working solutions by serial dilution of the stock solutions in methanol.

  • Internal Standard Working Solution (0.2 µg/mL): Dilute the IS stock solutions in methanol.

3. Sample Preparation:

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 5 µL of the combined IS working solution (final concentration of 10 ng/mL).

  • Add 500 µL of cold ACN/HCOOH (99/1, v/v) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial.

  • Inject 4 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: HPLC system capable of binary gradient elution.

  • Column: Luna C18 (150 x 2 mm, 3 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 200 µL/min.

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Fingolimod: m/z 308.4 → 255.3[9][10][11]

    • Fingolimod-D4 (IS): m/z 312.4 → 259.3[10][11]

    • Fingolimod-P: m/z 388.2 → 255.3[8][9]

    • Fingolimod-P-D4 (IS): m/z 392.12 → 259.2[8][9]

Protocol 2: Synchronized Quantification in Human Whole Blood

This protocol utilizes a combined liquid-liquid extraction and protein precipitation approach for the simultaneous determination of fingolimod and fingolimod-P in whole blood.[8][9]

1. Materials and Reagents:

  • Control human whole blood (K3-EDTA)

  • Fingolimod and Fingolimod-P analytical standards

  • Fingolimod-D4 and Fingolimod-P-D4 internal standards

  • Reagents for liquid-liquid extraction (e.g., ethyl acetate)

  • Reagents for protein precipitation (e.g., acetonitrile, methanol)

2. Sample Preparation:

  • Liquid-Liquid Extraction (for Fingolimod):

    • To a specific volume of whole blood, add the internal standard for fingolimod.

    • Perform liquid-liquid extraction using an appropriate organic solvent.

    • Separate the organic layer.

  • Protein Precipitation (for Fingolimod-P):

    • Use the residual blood from the first step.

    • Add the internal standard for fingolimod-P.

    • Precipitate proteins using a suitable solvent mixture (e.g., acetonitrile-methanol).[13]

    • Centrifuge and collect the supernatant.

  • Analysis:

    • Analyze the extracts from both steps by LC-MS/MS.

3. LC-MS/MS Conditions:

  • Separate chromatographic methods may be required for optimal separation of fingolimod and fingolimod-P.

  • Ionization: Positive electrospray ionization (ESI+).

  • MRM Transitions: As listed in Protocol 1.

Experimental and Validation Workflow

The development and validation of a bioanalytical method for fingolimod and fingolimod-P should follow a structured workflow to ensure reliability and compliance with regulatory guidelines.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma/Blood) Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Extraction (PPT, LLE, or SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Regression Analysis) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 2: General Experimental Workflow for Sample Analysis.

Validation_Flow Method_Development Method Development Validation_Plan Validation Plan Method_Development->Validation_Plan Selectivity Selectivity & Specificity Validation_Plan->Selectivity Linearity Linearity & Range Validation_Plan->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Validation_Plan->Accuracy_Precision LLOQ LLOQ Determination Validation_Plan->LLOQ Recovery_Matrix Recovery & Matrix Effect Validation_Plan->Recovery_Matrix Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation_Plan->Stability Validation_Report Validation Report Selectivity->Validation_Report Linearity->Validation_Report Accuracy_Precision->Validation_Report LLOQ->Validation_Report Recovery_Matrix->Validation_Report Stability->Validation_Report

Figure 3: Bioanalytical Method Validation Logical Flow.

Conclusion

The LC-MS/MS methods described provide sensitive, specific, and reliable approaches for the quantification of fingolimod and its active phosphate metabolite in biological samples. The choice of sample matrix (plasma or whole blood) and the specific sample preparation technique will depend on the objectives of the study. Adherence to rigorous validation guidelines is essential to ensure data quality and regulatory acceptance.

References

Unraveling the Multifaceted Mechanism of Fingolimod: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – To facilitate further research into the therapeutic effects of fingolimod (B1672674) (Gilenya®), a leading treatment for relapsing-remitting multiple sclerosis, detailed application notes and protocols for a suite of cell-based assays are now available for researchers, scientists, and drug development professionals. These resources provide a comprehensive toolkit to investigate the drug's complex mechanism of action, spanning immunomodulation, neuroprotection, and its effects on the blood-brain barrier.

Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator, exerts its primary therapeutic effect by sequestering lymphocytes in lymph nodes, thereby preventing their infiltration into the central nervous system (CNS).[1][2][3][4] However, a growing body of evidence indicates that its benefits extend beyond this immunomodulatory action, encompassing direct neuroprotective effects and the preservation of blood-brain barrier integrity.[5][6][7][8] These application notes provide standardized methods to dissect these multifaceted activities in a laboratory setting.

Key Applications and Corresponding Assays

This collection of protocols details critical cell-based assays to elucidate fingolimod's diverse mechanisms:

  • Immunomodulatory Effects: Assays to quantify lymphocyte sequestration, T-cell activation, and cytokine production.

  • Neuroprotective Properties: Methods to assess neuronal viability, cytotoxicity, and the mitigation of oxidative stress.

  • Blood-Brain Barrier Integrity: Protocols to measure the tightness of the endothelial barrier and the expression of key junctional proteins.

  • Signaling Pathway Analysis: Techniques to investigate the downstream effects of S1P receptor modulation.

I. Immunomodulatory Effects of Fingolimod

Fingolimod's best-characterized mechanism of action is the modulation of lymphocyte trafficking.[1][2] Upon phosphorylation, fingolimod acts as a functional antagonist of the S1P1 receptor on lymphocytes, leading to its internalization and degradation.[2][9] This prevents lymphocytes from egressing from lymph nodes, resulting in a reduction of circulating T and B cells that could otherwise mount an autoimmune attack in the CNS.[1][10]

A. Lymphocyte Sequestration and Trafficking Assays

A primary method to assess this effect is the quantification of peripheral blood lymphocyte counts in response to fingolimod treatment.

Experimental Protocol: Flow Cytometric Analysis of Peripheral Blood Lymphocyte Subsets

  • Objective: To quantify the reduction in circulating T cells, B cells, and their subsets following fingolimod treatment.

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) isolated from whole blood of healthy donors or multiple sclerosis patients.

  • Materials:

    • Ficoll-Paque PLUS

    • Phosphate-buffered saline (PBS)

    • Fetal bovine serum (FBS)

    • Fluorescently conjugated antibodies against CD3, CD4, CD8, CD19, CCR7

    • Flow cytometer

  • Procedure: a. Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. b. Wash cells with PBS containing 2% FBS. c. Incubate PBMCs with varying concentrations of fingolimod (or vehicle control) for a predetermined time course (e.g., 24, 48, 72 hours). d. Following incubation, wash the cells and stain with a cocktail of fluorescently labeled antibodies to identify T-cell subsets (CD3+, CD4+, CD8+), B cells (CD19+), and cells expressing the lymph node homing receptor CCR7. e. Acquire data on a flow cytometer and analyze the percentage and absolute number of each lymphocyte subset.

  • Expected Outcome: A dose-dependent reduction in the number of circulating lymphocytes, particularly CCR7+ T cells (naive and central memory T cells).[11]

Quantitative Data Summary: Lymphocyte Count Reduction

ParameterBaseline (cells/μL)Post-Fingolimod (0.5 mg/day)Percent ReductionReference
Total Lymphocytes1,800 - 2,500< 600~70-75%[11][12]
CD4+ T Cells800 - 1,200Significantly ReducedVariable[11][12]
CD8+ T Cells500 - 900Moderately ReducedVariable[11][12]
B Cells (CD19+)100 - 400Significantly ReducedVariable[12]

Note: Absolute counts can vary between individuals. Data represents typical ranges.

B. T-Cell Activation and Cytokine Production Assays

Fingolimod has also been shown to modulate T-cell activation and the production of inflammatory cytokines.[3][13]

Experimental Protocol: Measurement of Cytokine Secretion by Luminex Assay

  • Objective: To measure the effect of fingolimod on the production of pro-inflammatory cytokines by activated T cells.

  • Cell Source: Isolated CD4+ T cells from PBMCs.

  • Materials:

    • CD4+ T cell isolation kit

    • RPMI-1640 medium supplemented with 10% FBS

    • Anti-CD3/CD28 antibodies for T-cell stimulation

    • Fingolimod

    • Luminex-based cytokine assay kit (e.g., for IFN-γ, TNF-α, IL-17)

  • Procedure: a. Isolate CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS). b. Culture the isolated T cells in the presence of anti-CD3/CD28 antibodies to stimulate activation. c. Concurrently treat the cells with different concentrations of fingolimod or a vehicle control. d. After 48-72 hours of incubation, collect the cell culture supernatant. e. Analyze the supernatant for the concentration of key cytokines using a Luminex multiplex assay according to the manufacturer's instructions.

  • Expected Outcome: A reduction in the secretion of pro-inflammatory cytokines such as IFN-γ and TNF-α from T cells treated with fingolimod.[3][13]

Quantitative Data Summary: Cytokine Production

CytokineControl (pg/mL)Fingolimod-Treated (pg/mL)Fold ChangeReference
IFN-γVaries with stimulationReducedDecreased[3]
TNF-αVaries with stimulationReducedDecreased[1][13]
Granzyme BVaries with stimulationReducedDecreased[3]

II. Neuroprotective Effects of Fingolimod

Beyond its immunomodulatory role, fingolimod can cross the blood-brain barrier and exert direct protective effects on neural cells.[8][14]

Experimental Workflow for Neuroprotection Assays

G cluster_0 Cell Culture and Stress Induction cluster_1 Fingolimod Treatment cluster_2 Assessment of Neuroprotection A Plate Neuronal Cells (e.g., R28) B Induce Cellular Stress (e.g., TNF-α, H₂O₂, Rotenone) A->B C Treat with Fingolimod (Varying Concentrations) B->C D Cell Viability Assay (e.g., Trypan Blue, MTT) C->D E Cytotoxicity Assay (LDH Release) C->E F Oxidative Stress Assay (DCF Assay for ROS) C->F G Western Blot (Neuronal Markers, Stress Signaling) C->G

Caption: Workflow for assessing the neuroprotective effects of fingolimod.

A. Neuronal Cell Viability and Cytotoxicity Assays

These assays determine whether fingolimod can protect neurons from cell death induced by inflammatory or oxidative stressors.

Experimental Protocol: LDH Cytotoxicity Assay

  • Objective: To quantify the protective effect of fingolimod against neuronal cell death.

  • Cell Line: R28 retinal neuronal cells or primary cortical neurons.[15]

  • Materials:

    • Appropriate cell culture medium

    • Stress-inducing agent (e.g., TNF-α, hydrogen peroxide)

    • Fingolimod

    • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Procedure: a. Seed neuronal cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of fingolimod for a specified duration. c. Induce cytotoxicity by adding a stressor like TNF-α or H₂O₂. d. After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant. e. Measure the amount of LDH released into the supernatant, which is proportional to the number of damaged cells, using the LDH assay kit.

  • Expected Outcome: A dose-dependent reduction in LDH release in cells pre-treated with fingolimod, indicating a protective effect against cytotoxicity.[15][16]

Quantitative Data Summary: Neuroprotection

AssayStressorFingolimod EffectEndpoint MeasurementReference
Cell ViabilityTNF-α (10 ng/mL)Increased survivalTrypan blue exclusion[16]
Cytotoxicity (LDH)H₂O₂Reduced cell deathDecreased LDH release[15]
Oxidative Stress (ROS)TNF-αAttenuated ROS formationDCF fluorescence[15]

III. Effects on Blood-Brain Barrier Integrity

Fingolimod can also directly target the endothelial cells of the blood-brain barrier (BBB), enhancing its integrity.[5][6]

Signaling Pathway of Fingolimod on BBB Integrity

G cluster_0 Fingolimod Action on Endothelial Cells cluster_1 Downstream Effects cluster_2 Functional Outcome Fingolimod Fingolimod-phosphate S1PR S1P Receptors on BMECs Fingolimod->S1PR Claudin5 Increased Claudin-5 Expression S1PR->Claudin5 VCAM1 Decreased VCAM-1 Expression S1PR->VCAM1 NFkB Decreased NF-κB Expression S1PR->NFkB BBB_Integrity Enhanced BBB Integrity (Increased TEER) Claudin5->BBB_Integrity VCAM1->BBB_Integrity

Caption: Fingolimod's mechanism for enhancing blood-brain barrier integrity.

A. Transendothelial Electrical Resistance (TEER) Assay

TEER measurement is a widely accepted method to assess the integrity of endothelial cell monolayers in vitro.

Experimental Protocol: TEER Measurement

  • Objective: To measure the effect of fingolimod on the barrier function of brain microvascular endothelial cells (BMECs).

  • Cell Line: Human or mouse brain microvascular endothelial cells.

  • Materials:

    • Transwell inserts

    • Endothelial cell growth medium

    • Fingolimod-phosphate (the active form)

    • EVOM2™ Epithelial Voltohmmeter or equivalent

  • Procedure: a. Culture BMECs on Transwell inserts until they form a confluent monolayer. b. Treat the BMEC monolayer with fingolimod-phosphate. In some experimental paradigms, the monolayer can be challenged with serum from MS patients to mimic disease conditions.[5][6] c. Measure the TEER across the monolayer at various time points using a voltohmmeter. d. Calculate the resistance in Ω·cm².

  • Expected Outcome: An increase in TEER values in fingolimod-treated BMECs, indicating enhanced barrier tightness.[5][6]

Quantitative Data Summary: BBB Integrity

AssayConditionFingolimod EffectEndpoint MeasurementReference
TEERMS Serum ChallengeRestored TEER valuesIncreased Ω·cm²[5][6]
Gene ExpressionMS Serum ChallengeIncreased Claudin-5 mRNAqPCR[6]
Gene ExpressionMS Serum ChallengeDecreased VCAM-1 mRNAqPCR[6]

IV. S1P Receptor Signaling

The binding of fingolimod-phosphate to S1P receptors triggers a cascade of intracellular signaling events.

Fingolimod-S1P Receptor Signaling Cascade

G cluster_0 Receptor Binding and Internalization cluster_1 Downstream Signaling Pathways cluster_2 Cellular Responses FingolimodP Fingolimod-Phosphate S1PR1 S1P1 Receptor FingolimodP->S1PR1 Internalization Receptor Internalization and Degradation S1PR1->Internalization G_Protein G-Protein Activation S1PR1->G_Protein Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress MAPK p38 MAPK Pathway G_Protein->MAPK Akt Akt/GSK3β Pathway G_Protein->Akt Neuroprotection Neuroprotection MAPK->Neuroprotection TCF1 TCF-1 Upregulation Akt->TCF1 via GSK3β inhibition Cytokine_Modulation Modulation of Cytokine Production TCF1->Cytokine_Modulation

Caption: Key signaling pathways modulated by fingolimod.

A. Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the phosphorylation state or expression level of key proteins in the S1P signaling pathway.

Experimental Protocol: Western Blot for Phospho-p38 MAPK

  • Objective: To determine if fingolimod modulates stress-activated signaling pathways in neuronal cells.

  • Cell Line: R28 retinal neuronal cells.[15]

  • Materials:

    • Cell lysis buffer

    • Protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure: a. Culture and treat R28 cells with a stressor (e.g., TNF-α) in the presence or absence of fingolimod. b. Lyse the cells and determine the protein concentration of the lysates. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate with primary antibodies against the phosphorylated (active) form of p38 MAPK and total p38 MAPK (as a loading control). e. Wash and incubate with an HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Expected Outcome: Attenuation of the stress-induced increase in phospho-p38 MAPK levels in cells treated with fingolimod.[15][16]

These detailed application notes and protocols provide a robust framework for researchers to explore the intricate and beneficial mechanisms of fingolimod, paving the way for further discoveries and the development of next-generation therapeutics for multiple sclerosis and other neuroinflammatory diseases.

References

Application Notes and Protocols: Fingolimod Hydrochloride for Inducing Lymphopenia in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (B1672674) hydrochloride (also known as FTY720) is a potent immunomodulator that induces peripheral lymphopenia by preventing the egress of lymphocytes from secondary lymphoid organs.[1] This characteristic makes it a valuable tool in various research models, particularly in studies related to transplantation, autoimmunity, and neuroinflammation.[2][3] In vivo, fingolimod is phosphorylated to its active form, fingolimod-phosphate, which acts as a functional antagonist of the sphingosine-1-phosphate (S1P) receptor 1 (S1P1).[2][4] This functional antagonism leads to the internalization and degradation of S1P1 on lymphocytes, thereby rendering them unresponsive to the S1P gradient that normally guides their exit from lymph nodes.[2][5] These application notes provide detailed protocols for the preparation and administration of fingolimod hydrochloride to induce lymphopenia in research models, along with methods for assessing the resulting immunological changes.

Data Presentation

The following tables summarize quantitative data on the use of this compound to induce lymphopenia in various research models.

Table 1: this compound Administration in Mouse Models

Mouse StrainRoute of AdministrationDosage (mg/kg)VehicleDuration/FrequencyResulting LymphopeniaReference(s)
C57BL/6Intraperitoneal (i.p.)0.5 - 1.0SalineDailySignificant reduction in peripheral blood lymphocytes.[6][7]
C57BL/6Oral Gavage0.1Water6 times a weekNot explicitly quantified, but effective in a type 1 diabetes model.
5xFADOral Gavage0.03 - 1.0Not specifiedDaily for 7 monthsDose-dependent decrease in peripheral blood lymphocytes; 0.3 and 1.0 mg/kg doses showed significant reduction.[8][8]
CD-1Intraperitoneal (i.p.)1.05% DMSO in 0.9% SalineSingle dose or daily for 3 daysSignificant reduction in peripheral lymphocytes at 24 and 72 hours.[9][9]
B10.RIIIOral Gavage0.1, 1.0, 10WaterSingle dose or daily (0.3 mg/kg) for 5 daysDose-dependent reduction in retinal CD4+ T-cell infiltrate.[10][10]
NODOral Gavage0.1Water6 times a weekNot explicitly quantified, but effective in a type 1 diabetes model.
ApoE-/-Oral GavageNot specified (low-dose)Not specifiedShort-termNot explicitly quantified, but induced regulatory T-cell responses.[11][11]

Table 2: this compound Administration in Rat Models

| Rat Strain | Route of Administration | Dosage (mg/kg) | Vehicle | Duration/Frequency | Resulting Lymphopenia | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Sprague-Dawley | Not specified | 2.0, 10.0 | Not specified | Not specified | Dose-dependent decrease in peripheral blood lymphocytes, peaking at 4 hours.[12] |[12] | | F344 recipients of WKAH donor grafts | Intravenous (i.v.) or Oral | ≥ 0.03 | Not specified | Single dose (0.1 - 1.0 mg/kg oral) | Marked decrease in lymphocytes in peripheral blood and thoracic duct lymph within 3-24 hours.[12] |[12] |

Signaling Pathway

This compound's mechanism of action centers on the modulation of the S1P receptor signaling pathway. The following diagram illustrates the key steps involved.

Fingolimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fingolimod Fingolimod SphK2 Sphingosine Kinase 2 Fingolimod->SphK2 Enters cell S1P S1P S1P1_Receptor S1P1 Receptor S1P->S1P1_Receptor Natural Ligand G_protein G-protein (Gi/q/12/13) S1P1_Receptor->G_protein Activates Internalization S1P1 Internalization & Degradation S1P1_Receptor->Internalization Chronic exposure leads to Fingolimod_P Fingolimod-Phosphate Fingolimod_P->S1P1_Receptor Binds as agonist SphK2->Fingolimod_P Phosphorylation Downstream_Effectors Downstream Effectors (e.g., ERK1/2, PLC, AKT, Rho) G_protein->Downstream_Effectors Signal Transduction Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress_Inhibition Results in

Fingolimod's mechanism of action on the S1P1 receptor.

Experimental Workflow

A typical experimental workflow for inducing and assessing lymphopenia using this compound is depicted below.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fingolimod_Preparation Fingolimod Solution Preparation Baseline_Sampling Baseline Blood Sampling Fingolimod_Administration Fingolimod Administration (e.g., Oral Gavage, i.p.) Baseline_Sampling->Fingolimod_Administration Post_Treatment_Sampling Post-Treatment Blood and Tissue Sampling Fingolimod_Administration->Post_Treatment_Sampling Lymphocyte_Counting Absolute Lymphocyte Counting Post_Treatment_Sampling->Lymphocyte_Counting Flow_Cytometry Flow Cytometry for Immunophenotyping Post_Treatment_Sampling->Flow_Cytometry Data_Analysis Data Analysis and Interpretation Lymphocyte_Counting->Data_Analysis Flow_Cytometry->Data_Analysis

Workflow for fingolimod-induced lymphopenia studies.

Experimental Protocols

Preparation of this compound Solution

a. For Oral Gavage:

  • Vehicle: Sterile water or 0.5% methylcellulose (B11928114) in sterile water.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile water or 0.5% methylcellulose to achieve the desired final concentration (e.g., for a 0.1 mg/kg dose in a 20 g mouse with a gavage volume of 200 µL, the concentration would be 0.01 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. If using methylcellulose, ensure a homogenous suspension.

    • Prepare fresh on the day of administration.

b. For Intraperitoneal (i.p.) Injection:

  • Vehicle: Sterile 0.9% saline or 5% DMSO in sterile 0.9% saline. Some studies have also used a solution of absolute ethanol (B145695) and 0.85% sodium chloride (1:999 ratio).

  • Procedure:

    • Weigh the required amount of this compound powder.

    • If using a DMSO-based vehicle, first dissolve the powder in a small volume of DMSO, then add the saline to the final volume. For example, for a 1 mg/kg dose in a 20 g mouse with an injection volume of 200 µL, the final concentration would be 0.1 mg/mL.

    • Vortex until fully dissolved.

    • Prepare fresh on the day of administration.

Administration of this compound to Mice

a. Oral Gavage:

  • Gently restrain the mouse, ensuring a firm but not restrictive grip on the scruff of the neck to prevent movement of the head.

  • Use a sterile, flexible-tipped gavage needle appropriate for the size of the mouse.

  • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Gently insert the gavage needle into the esophagus. Do not force the needle.

  • Slowly administer the prepared fingolimod solution.

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

b. Intraperitoneal (i.p.) Injection:

  • Restrain the mouse by scruffing the neck and turning it to expose the abdomen.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert a sterile 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the fingolimod solution.

  • Withdraw the needle and return the mouse to its cage.

Assessment of Lymphopenia

a. Blood Collection for Lymphocyte Counting:

  • Method: Submandibular or saphenous vein bleeding for longitudinal studies. Cardiac puncture is a terminal procedure.

  • Procedure (Submandibular Bleed):

    • Restrain the mouse securely.

    • Use a sterile lancet to puncture the submandibular vein.

    • Collect the desired volume of blood (typically 50-100 µL) into an EDTA-coated microcentrifuge tube to prevent clotting.

    • Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.

b. Absolute Lymphocyte Counting:

  • Dilute the whole blood sample 1:10 with a red blood cell (RBC) lysis buffer (e.g., ACK lysis buffer).

  • Incubate for 5-10 minutes at room temperature to lyse the red blood cells.

  • Load a hemocytometer with the lysed blood sample.

  • Count the number of lymphocytes in the designated squares of the hemocytometer under a microscope.

  • Calculate the absolute lymphocyte count using the following formula:

    • Absolute Lymphocytes/µL = (Total number of cells counted / Number of squares counted) x Dilution factor x (1 / Volume of one square in µL)

c. Spleen Harvesting and Single-Cell Suspension Preparation for Flow Cytometry:

  • Euthanize the mouse using an approved method.

  • Sterilize the abdomen with 70% ethanol.

  • Make a small incision in the skin and peritoneum to expose the spleen.

  • Carefully remove the spleen and place it in a petri dish containing cold phosphate-buffered saline (PBS) or RPMI-1640 medium.

  • Mechanically dissociate the spleen by gently mashing it between the frosted ends of two microscope slides or by passing it through a 70 µm cell strainer using the plunger of a syringe.

  • Collect the cell suspension in a 50 mL conical tube.

  • Centrifuge the cell suspension at 300 x g for 5-7 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in RBC lysis buffer. Incubate for 5 minutes at room temperature.

  • Add PBS or RPMI to neutralize the lysis buffer and centrifuge again.

  • Discard the supernatant and resuspend the splenocytes in an appropriate buffer (e.g., FACS buffer: PBS with 2% FBS and 0.1% sodium azide) for cell counting and staining.

d. Flow Cytometry for T and B Cell Quantification:

  • Adjust the splenocyte suspension to a concentration of 1 x 10^7 cells/mL in FACS buffer.

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

  • Add a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) to distinguish live from dead cells.

  • Block Fc receptors by adding an anti-CD16/CD32 antibody (Fc block) to reduce non-specific antibody binding.

  • Add a cocktail of fluorochrome-conjugated antibodies specific for T and B cell markers. A basic panel could include:

    • Anti-CD3 (for all T cells)

    • Anti-CD4 (for helper T cells)

    • Anti-CD8 (for cytotoxic T cells)

    • Anti-B220 or Anti-CD19 (for B cells)

  • Incubate the cells with the antibodies for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software to gate on live, single cells and then identify and quantify the percentages of CD4+ T cells, CD8+ T cells, and B cells within the lymphocyte population.

Conclusion

This compound is a reliable and effective agent for inducing lymphopenia in various rodent models. The protocols outlined in these application notes provide a comprehensive guide for researchers to successfully implement this tool in their studies. Careful adherence to these methodologies will ensure reproducible and accurate results, facilitating further investigation into the roles of lymphocytes in health and disease.

References

Application Notes and Protocols: Utilizing Fingolimod in Neuroinflammation and Demyelination Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing fingolimod (B1672674) (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, as a tool to investigate the complex interplay between neuroinflammation and demyelination. Fingolimod's dual action—sequestering lymphocytes in peripheral lymphoid organs and exerting direct effects within the central nervous system (CNS)—makes it an invaluable compound for dissecting disease mechanisms in models of multiple sclerosis (MS) and other neurological disorders.

Mechanism of Action

Fingolimod is a structural analog of sphingosine (B13886) and is a prodrug that requires phosphorylation by sphingosine kinase 2 to its active form, fingolimod-phosphate.[1] This active metabolite then acts as a potent agonist at four of the five S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅).[1][2]

  • Immunomodulatory Effects : The primary therapeutic effect of fingolimod in MS is attributed to its action on the S1P₁ receptor on lymphocytes.[1] Binding of fingolimod-phosphate to S1P₁ induces receptor internalization, rendering lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes.[1][2] This "trapping" of T and B cells in secondary lymphoid organs significantly reduces their infiltration into the CNS, thereby diminishing the inflammatory assault on myelin.[1][2][3]

  • Direct CNS Effects : Fingolimod readily crosses the blood-brain barrier and can be phosphorylated within the CNS.[4] S1P receptors are ubiquitously expressed on neural cells, and fingolimod's interaction with them can directly influence the behavior of astrocytes, microglia, oligodendrocytes, and neurons.[1][2][4] Studies have shown that fingolimod can reduce the activation of astrocytes and microglia, promote the differentiation of oligodendrocyte progenitor cells (OPCs) into myelinating oligodendrocytes, and exert neuroprotective effects.[2][5][6][7]

Fingolimod_Signaling_Pathway cluster_outside Extracellular Space cluster_effects Cellular Effects Fingolimod Fingolimod (FTY720) SphK2 SphK2 Fingolimod->SphK2 Enters Cell Immune Lymphocyte Sequestration (↓ CNS Infiltration) Glial Modulation of Astrocyte & Microglia Activation Oligo Promotion of OPC Differentiation & Remyelination FTY720_P FTY720_P SphK2->FTY720_P Phosphorylation S1PR S1PR FTY720_P->S1PR Binds & Activates Downstream Downstream S1PR->Downstream Activates Downstream->Immune Downstream->Glial Downstream->Oligo

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the effects of fingolimod on various parameters of neuroinflammation and demyelination.

Table 1: Effects of Fingolimod in Experimental Autoimmune Encephalomyelitis (EAE) Models

Parameter Animal Model Fingolimod Dose Outcome Reference(s)
Clinical Score MOG₃₅₋₅₅ in C57BL/6 Mice 0.3 mg/kg (prophylactic) Significant inhibition of EAE score elevation (Day 20: 0.27 vs 2.8 in untreated) [8]
MOG₃₅₋₅₅ in C57BL/6 Mice 0.3 & 1 mg/kg (therapeutic) Reduced neurological disability compared to untreated EAE mice [9]
MOG₃₅₋₅₅ in C57BL/6 Mice 1 mg/kg (prophylactic) 9 out of 10 mice did not develop clinical symptoms [10]
Microglia/Macrophage Infiltration MOG₃₅₋₅₅ in C57BL/6 Mice 0.3 & 1 mg/kg Significantly diminished number of microglia/macrophages in the optic nerve [9]
Astrocyte Activation (GFAP) MOG₃₅₋₅₅ in Mice 1 mg/kg Reduced GFAP immunoreactivity in the spinal cord compared to vehicle [11]
Inflammatory Cytokines (Brain) MOG₃₅₋₅₅ in C57BL/6 Mice 1 mg/kg (prophylactic) Reduced levels of IL-1β and TNFα compared to EAE vehicle group [10]

| Dendritic Spine Density | MOG₃₅₋₅₅ in Mice | 0.3 mg/kg | Increased spine density in striatal neurons compared to untreated EAE mice (28 vs 17 spines/100 µm) |[8] |

Table 2: Effects of Fingolimod on Myelination and Glial Cells (In Vitro / Ex Vivo)

Parameter Model System Fingolimod Concentration Outcome Reference(s)
OPC Differentiation Human iPSC-derived Neural Progenitors Systemic administration in cuprizone (B1210641) mouse model Enhanced differentiation of transplanted cells into the oligodendrocyte lineage [5][12]
Epidermal Neural Crest Stem Cells (EPI-NCSCs) 100 & 400 nM Elevated expression of oligodendrocyte markers (PDGFRα, NG2) [13]
Remyelination Lysolecithin-induced demyelination in organotypic cerebellar slices 100 pM Enhanced remyelination and process extension by oligodendrocytes [14][15]
Microglia Numbers Lysolecithin-induced demyelination in organotypic cerebellar slices 100 pM Significant increase in microglia cell numbers at 5, 9, and 14 days post-demyelination [14]

| Astrocyte Reactivity (GFAP) | Lysolecithin-induced demyelination in organotypic cerebellar slices | 100 pM | Increased GFAP staining area compared to control cultures |[14] |

Table 3: Key Fingolimod Clinical Trial Data in Relapsing-Remitting MS (RRMS)

Trial Name Comparison Fingolimod Dose Key Outcome Reference(s)
FREEDOMS (Phase III) Placebo 0.5 mg/day 54% reduction in annualized relapse rate over 24 months [2][16]
Reduced risk of disability progression confirmed at 6 months (12.5% vs 19%) [17]
Fewer new or enlarging T2 lesions at 24 months (mean of 2.5 vs 9.8) [16]
TRANSFORMS (Phase III) Interferon-β1a 0.5 mg/day 52% relative reduction in annualized relapse rate over 12 months [17][18]

| PARADIGMS (Pediatric) | Interferon-β1a | N/A | 82% reduction in annualized relapse rate over up to 24 months |[19] |

Experimental Protocols

Experimental_Workflow cluster_invivo In Vivo EAE Model cluster_analysis Ex Vivo Analysis cluster_data Data Interpretation A 1. EAE Induction (MOG₃₅₋₅₅ Emulsion + Pertussis Toxin) B 2. Animal Monitoring (Daily Clinical Scoring & Weight) A->B C 3. Fingolimod Administration (e.g., Oral Gavage, starting at disease onset) B->C D 4. Tissue Collection (Perfuse and harvest CNS) C->D E 5a. Histology/IHC (Assess Demyelination - MBP, Inflammation - Iba1, GFAP) D->E F 5b. Flow Cytometry (Isolate and quantify immune cell populations from CNS) D->F G 5c. Molecular Analysis (e.g., qPCR, Western Blot for cytokines, myelin proteins) D->G H 6. Correlate clinical scores with histological and cellular data E->H F->H G->H

Protocol 1: Induction and Assessment of EAE with Fingolimod Treatment

This protocol describes the induction of EAE in C57BL/6 mice, a common model for studying MS, and subsequent treatment with fingolimod.

Materials:

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Fingolimod (FTY720)

  • Vehicle for fingolimod (e.g., sterile water)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (27G)

Procedure:

  • EAE Induction (Day 0): a. Prepare the MOG/CFA emulsion. Emulsify MOG₃₅₋₅₅ (e.g., 200 µg per mouse) in sterile saline with an equal volume of CFA to a final concentration of 2 mg/mL M. tuberculosis. Ensure a stable emulsion is formed. b. Subcutaneously inject 100 µL of the emulsion at two sites on the flank of each mouse. c. Administer 200 ng of PTX in sterile saline via intraperitoneal (i.p.) injection.[9]

  • PTX Boost (Day 2): a. Administer a second i.p. injection of 200 ng PTX.[9]

  • Clinical Monitoring (Starting Day 7): a. Monitor mice daily for clinical signs of EAE and record their weight. b. Use a standard 0-5 scoring system:

    • 0: No clinical signs
    • 1: Limp tail
    • 2: Hind limb weakness or waddling gait
    • 3: Partial hind limb paralysis
    • 4: Complete hind limb paralysis
    • 5: Moribund state

  • Fingolimod Treatment: a. Prophylactic Regimen: Begin daily administration of fingolimod (e.g., 0.3-1 mg/kg) via oral gavage starting from Day 1 or Day 2 post-immunization.[8][10] b. Therapeutic Regimen: Begin daily administration when 50% of immunized animals develop initial clinical signs (typically around Day 12-14).[9][10] c. Administer vehicle to the control EAE group on the same schedule.

  • Endpoint and Tissue Collection: a. At the desired experimental endpoint (e.g., peak of disease, chronic phase), euthanize mice according to institutional guidelines. b. Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for histology, or with PBS alone for flow cytometry or molecular analysis. c. Carefully dissect the brain and spinal cord.

Protocol 2: Immunohistochemistry for Myelin Basic Protein (MBP)

This protocol is for assessing the extent of demyelination/remyelination in PFA-fixed, paraffin-embedded or frozen CNS tissue sections.

Materials:

  • Poly-L-lysine-coated slides

  • Dewaxing solutions (Xylene, ethanol (B145695) series)

  • Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: mouse anti-MBP monoclonal antibody (e.g., 1:500 dilution).[20]

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore or enzyme (HRP).

  • DAPI or Hematoxylin for counterstaining.

  • Mounting medium.

Procedure:

  • Slide Preparation: Mount 4-10 µm thick sections of spinal cord or brain onto coated slides.

  • Deparaffinization and Rehydration (for paraffin (B1166041) sections): Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%), and finally distilled water.

  • Antigen Retrieval: Immerse slides in pre-heated antigen retrieval buffer and heat (e.g., microwave or water bath at ~95°C for 20-25 minutes).[21] Allow to cool to room temperature.

  • Permeabilization & Blocking: a. Wash sections 3x in PBS. b. Incubate in blocking solution for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: a. Dilute the anti-MBP antibody in blocking solution. b. Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.[20][21]

  • Secondary Antibody Incubation: a. Wash sections 3x in PBS. b. Apply the appropriate secondary antibody diluted in blocking solution and incubate for 1-2 hours at room temperature, protected from light if using a fluorophore.

  • Staining and Mounting: a. Wash sections 3x in PBS. b. If using an HRP-conjugated secondary, apply DAB substrate until the desired stain intensity develops, then stop the reaction with water. c. Counterstain nuclei with DAPI or hematoxylin. d. Wash and mount the coverslip with mounting medium.

  • Imaging and Analysis: a. Acquire images using a light or fluorescence microscope. b. Quantify the MBP-positive area or intensity in defined regions (e.g., white matter tracts of the spinal cord) to assess the degree of myelination.

Protocol 3: Isolation and Flow Cytometric Analysis of CNS Immune Cells

This protocol details the isolation of mononuclear cells from the brain and spinal cord for quantification by flow cytometry.[22]

Materials:

  • HBSS (Hank's Balanced Salt Solution)

  • Digestion buffer: RPMI with Collagenase D (1 mg/mL) and DNase I (50 µg/mL).[22]

  • Percoll (or other density gradient medium)

  • FACS Buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/CD32 antibody)

  • Fluorophore-conjugated antibodies for cell surface markers (e.g., CD45, CD11b, CD4, CD8, B220).

Procedure:

  • Tissue Dissociation: a. Following PBS perfusion and euthanasia, dissect the brain and/or spinal cord into ice-cold HBSS. b. Mechanically mince the tissue thoroughly with scissors or a scalpel. c. Transfer the tissue to a gentle tissue dissociator or incubate in digestion buffer at 37°C for 30-45 minutes with gentle agitation. d. Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Myelin Removal: a. Centrifuge the cell suspension and resuspend the pellet in 37% Percoll (or an appropriate density). b. Carefully overlay with HBSS or PBS to create a gradient. c. Alternatively, use a discontinuous Percoll gradient (e.g., 70%/37%/30%) for better separation of different cell populations.[22][23] d. Centrifuge at ~500 x g for 20-30 minutes at room temperature with the brake off. e. Mononuclear cells will be located at the interphase. Carefully collect this layer, avoiding the upper myelin and debris layer.

  • Cell Staining: a. Wash the collected cells with FACS buffer. b. Count the cells and resuspend at a concentration of 1-10 x 10⁶ cells/mL. c. Incubate cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.[24] d. Add the cocktail of fluorescently-conjugated primary antibodies and incubate for 20-30 minutes on ice in the dark. e. Wash the cells twice with FACS buffer.

  • Flow Cytometry: a. Resuspend the final cell pellet in FACS buffer. b. Acquire data on a flow cytometer. c. Gate on live, single cells first. Then, use CD45 expression to distinguish CNS-resident microglia (CD11b⁺CD45ˡᵒʷ) from infiltrating peripheral leukocytes (CD11b⁺CD45ʰⁱᵍʰ and CD11b⁻CD45ʰⁱᵍʰ).[25] Further gating can identify specific T cell, B cell, and myeloid populations.

References

Application Notes and Protocols for the Analytical Profiling of Fingolimod Hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fingolimod (B1672674) hydrochloride, an immunomodulating drug used in the treatment of multiple sclerosis, requires rigorous analytical testing to ensure its purity, safety, and efficacy. Impurity profiling is a critical aspect of the drug development and manufacturing process, as impurities can potentially impact the drug's stability, bioavailability, and toxicity. These application notes provide detailed methodologies for the identification and quantification of process-related impurities and degradation products in fingolimod hydrochloride, catering to researchers, scientists, and drug development professionals. The protocols outlined below are based on established analytical techniques and adhere to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Organic Impurity Profiling

Reverse-phase HPLC and UPLC are the primary techniques for the separation and quantification of organic impurities in this compound. These methods offer high resolution, sensitivity, and reproducibility.

Application Note: HPLC/UPLC Analysis of Fingolimod and its Impurities

This method is suitable for the separation and quantification of known and unknown impurities in this compound drug substance and drug product. The use of a C18 stationary phase with a gradient elution of a buffered mobile phase and an organic modifier allows for the effective separation of fingolimod from its structurally similar impurities.

Experimental Protocol: UPLC-UV Method

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Data acquisition and processing software

Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions:

  • Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)[1]

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate with 0.1% (v/v) TEA, pH adjusted to 6.5 with TFA[1]

  • Mobile Phase B: Acetonitrile:Water (85:15, v/v)[1]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.01 20
    2.0 20
    6.0 75
    9.0 90
    12.0 90
    14.0 20

    | 16.0 | 20 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 27°C

  • Detection Wavelength: 220 nm[1]

  • Injection Volume: 2 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (typically a mixture of mobile phase A and B) to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration similar to the standard solution.

  • Spiked Sample (for specificity): Prepare a sample solution and spike it with known impurities at a concentration of, for example, 0.15% of the this compound concentration.

Data Presentation: Quantitative HPLC/UPLC Data
AnalyteMethodRetention Time (min)LOD (µg/mL)LOQ (µg/mL)
FingolimodUPLC-UV[1]~9.5--
Fingolimod Hexyl HomologHPLC-UV9.0--
Fingolimod Heptyl HomologHPLC-UV10.1--
FingolimodHPLC-UV10.7--
N-Methyl ImpurityHPLC-UV[2]---
Dimethyl ImpurityHPLC-UV[2]---
Nitro hydroxy diol impurityHPLC-UV[2]---
Nitro diol impurityHPLC-UV[2]---

Note: The retention times and LOD/LOQ values can vary depending on the specific instrument, column, and exact chromatographic conditions.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.

Application Note: Stress Degradation of this compound

This compound is subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to induce degradation. The resulting degradation products are then analyzed by a suitable stability-indicating method (e.g., the UPLC method described above) to demonstrate that the impurities are well-resolved from the parent drug and from each other.

Experimental Protocol: Forced Degradation

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or diluent) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Basic Degradation: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat the solution at 80°C for 2 hours. Cool, neutralize with 1 N HCl, and dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours. Dissolve the stressed sample in the diluent to obtain a final concentration of approximately 50 µg/mL.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (254 nm) and visible light for an extended period (e.g., 7 days). Prepare a solution of the stressed sample in the diluent to a final concentration of approximately 50 µg/mL.

Analyze all stressed samples using the validated UPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is the preferred method for the identification and quantification of residual solvents in pharmaceutical substances, as outlined in ICH Q3C guidelines. Headspace sampling is commonly employed to introduce volatile solvents into the GC system without introducing the non-volatile drug substance.

Application Note: Headspace GC-MS for Residual Solvents

This method is designed for the determination of residual solvents in this compound. The drug substance is dissolved in a high-boiling point solvent, and the headspace is injected into the GC-MS system. The mass spectrometer provides definitive identification of the solvents.

Experimental Protocol: Headspace GC-MS

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Headspace autosampler

  • Data acquisition and processing software

Materials:

  • This compound sample

  • Dimethyl sulfoxide (B87167) (DMSO) (Headspace grade)

  • Reference standards of expected residual solvents

Chromatographic and MS Conditions:

  • Column: DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness

  • Carrier Gas: Helium

  • Oven Temperature Program: 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 250°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 35-350

Headspace Parameters:

  • Vial Equilibration Temperature: 80°C

  • Vial Equilibration Time: 30 min

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Injection Time: 1 min

Sample Preparation:

  • Standard Solution: Prepare a stock solution containing the expected residual solvents at a known concentration in DMSO.

  • Sample Solution: Accurately weigh about 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of DMSO, cap, and vortex to dissolve.

Capillary Electrophoresis (CE) for Impurity Profiling

Capillary electrophoresis is a powerful separation technique that offers high efficiency and resolution and can be an alternative or complementary method to HPLC for impurity profiling.[3][4]

Application Note: Capillary Zone Electrophoresis (CZE)

CZE separates charged molecules in a capillary under the influence of an electric field. This technique can be particularly useful for the analysis of polar and charged impurities that may be difficult to resolve by reverse-phase HPLC. While a specific validated method for fingolimod is not widely published, a general approach can be outlined.[3][4]

General Protocol Outline: CZE

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Data acquisition and processing software

Materials:

  • This compound sample

  • Buffer components (e.g., phosphate, borate)

  • Organic modifiers (e.g., methanol, acetonitrile)

Electrophoretic Conditions:

  • Capillary: Fused silica, typically 50-75 µm i.d., 30-60 cm total length

  • Background Electrolyte (BGE): A buffered solution at a specific pH (e.g., 25 mM phosphate buffer at pH 2.5). The BGE may contain organic modifiers or other additives to optimize separation.

  • Voltage: 15-30 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic or electrokinetic injection

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm)

Sample Preparation:

  • Dissolve the this compound sample in the BGE or a compatible solvent to a suitable concentration.

Visualizations

Fingolimod_Signaling_Pathway Fingolimod Fingolimod SphK2 Sphingosine (B13886) Kinase 2 (SphK2) Fingolimod->SphK2 Phosphorylation S1P Sphingosine-1-Phosphate (S1P) S1PR1 S1P Receptor 1 (S1PR1) S1P->S1PR1 Endogenous ligand G_protein G-protein Signaling S1PR1->G_protein Activates Internalization S1PR1 Internalization & Degradation S1PR1->Internalization Leads to Fingolimod_P Fingolimod-Phosphate (Active Metabolite) SphK2->Fingolimod_P Fingolimod_P->S1PR1 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream Lymphocyte_egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_egress Results in Downstream->Lymphocyte_egress Modulates

Caption: Fingolimod's Mechanism of Action via S1P Receptor Modulation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Drug_Substance Fingolimod HCl Drug Substance/Product Dissolution Dissolution in Appropriate Diluent Drug_Substance->Dissolution Forced_Degradation Forced Degradation (Acid, Base, Peroxide, etc.) Drug_Substance->Forced_Degradation HPLC_UPLC HPLC / UPLC (Organic Impurities) Dissolution->HPLC_UPLC GC_MS Headspace GC-MS (Residual Solvents) Dissolution->GC_MS CE Capillary Electrophoresis (Alternative for Ions) Dissolution->CE Forced_Degradation->HPLC_UPLC Analysis of Degradants Peak_Integration Peak Integration & Identification HPLC_UPLC->Peak_Integration GC_MS->Peak_Integration CE->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Reporting Reporting & Specification Compliance (ICH) Quantification->Reporting

Caption: General Workflow for Fingolimod Impurity Profiling.

Mechanism of Action and Potential Impact of Impurities

Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[5][6][7] After oral administration, it is phosphorylated by sphingosine kinase 2 to its active metabolite, fingolimod-phosphate.[5][8] Fingolimod-phosphate then acts as a functional antagonist at the S1P1 receptor on lymphocytes.[5][6] This leads to the internalization and degradation of the S1P1 receptors, which in turn prevents lymphocytes from egressing from the lymph nodes.[6][7] The sequestration of lymphocytes in the lymph nodes reduces their infiltration into the central nervous system, thereby mitigating the inflammatory damage associated with multiple sclerosis.

Impurities that are structurally similar to fingolimod could potentially interact with sphingosine kinases or S1P receptors, although specific studies on this are limited. Such interactions could, in theory, either mimic or inhibit the action of fingolimod, or lead to off-target effects. Therefore, strict control of impurities is crucial to ensure the consistent and predictable therapeutic effect of fingolimod and to minimize potential safety risks. The therapeutic effects of fingolimod are primarily mediated via the S1P1 receptor on lymphocytes.[9]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Fingolimod Hydrochloride Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges with fingolimod (B1672674) hydrochloride in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of fingolimod hydrochloride?

A1: this compound is a white to practically white powder.[1][2] Its solubility is highly dependent on the solvent and pH. It is freely soluble in acidic aqueous solutions (0.1 N HCl) and water, but its solubility significantly decreases in neutral to alkaline pH buffers.[1][3][4][5] The compound is also soluble in organic solvents like DMSO and ethanol (B145695).[6][7][8]

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[6][7][8] With warming or sonication, its solubility in ethanol can reach 100 mg/mL.[8][9] In DMSO, solubility can also be as high as 100 mg/mL.[7][8][9]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: It is not recommended to dissolve this compound directly in Phosphate-Buffered Saline (PBS) or other neutral/alkaline buffers. The drug is practically insoluble in PBS (pH 7.4) and may precipitate.[3][7][10] For aqueous solutions, it is best to first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer of choice.[6]

Q4: What is the recommended procedure for preparing an aqueous working solution?

A4: To prepare an aqueous working solution, first create a concentrated stock solution in an organic solvent such as DMSO or ethanol.[6] Then, dilute this stock solution into your aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous buffer slowly while vortexing or mixing to prevent precipitation. Aqueous solutions should ideally be prepared fresh for each experiment and not stored for more than a day.[6]

Q5: Why does my this compound solution appear cloudy or have precipitates?

A5: Cloudiness or precipitation can occur for several reasons:

  • Poor solubility in the chosen solvent: this compound has very low solubility in neutral or alkaline aqueous buffers.[3][4]

  • Precipitation upon dilution: When a concentrated organic stock solution is diluted too quickly or into a buffer where the final concentration exceeds its solubility limit, the compound can precipitate.

  • Low temperature: Solubility can decrease at lower temperatures.

  • pH of the final solution: The pH of your final cell culture medium or buffer can significantly impact solubility.

Q6: How should I store this compound powder and stock solutions?

A6: this compound powder should be stored at -20°C for long-term stability (≥4 years).[6] Stock solutions in organic solvents like DMSO or ethanol can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[9][11] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] Aqueous solutions are not recommended for long-term storage and should be prepared fresh.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Difficulty Dissolving Powder Insufficient solvent volume. Inappropriate solvent. Low temperature.Increase solvent volume. Use DMSO or ethanol.[6][7][8] Gentle warming or sonication can aid dissolution in ethanol.[8][9]
Precipitation Upon Dilution Final concentration is too high for the aqueous buffer. Rapid dilution. pH of the buffer is not optimal.Decrease the final concentration of this compound. Add the stock solution dropwise to the aqueous buffer while vortexing. Ensure the final pH of the solution is slightly acidic if your experiment allows.
Cloudy or Hazy Solution Formation of micelles or aggregates.[12] Presence of insoluble impurities.Centrifuge the solution at high speed and use the supernatant. Filter the solution through a 0.22 µm filter. Prepare a fresh solution.
Inconsistent Experimental Results Degradation of the compound. Inaccurate concentration due to precipitation.Prepare fresh solutions for each experiment. Ensure complete dissolution before use. Protect solutions from light, as the compound is photosensitive.[13]

Data Presentation: Solubility Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotesReference(s)
Organic Solvents
DMSO≥ 100 mg/mL (290.76 mM)-[7][8][9]
Ethanol100 mg/mL (290.76 mM)Requires sonication or warming.[8][9]
Dimethyl Formamide~20 mg/mL-[6]
Aqueous Solvents
Water50 mg/mL (145.38 mM)Requires sonication.[9]
0.1 N HClFreely soluble-[1][3]
PBS (pH 7.2)~0.2 mg/mLIn a 1:1 ethanol:PBS solution.[6]
PBS (pH 7.4)Practically insoluble-[10]
Phosphate Buffer (pH 6.8)<0.01 mg/mL-[3][4]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 343.93 g/mol ). For 1 mL of a 10 mM stock solution, you will need 3.44 mg.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C. Protect from light.

Protocol for Preparing a Working Solution in Cell Culture Medium
  • Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Dilution: While gently vortexing the cell culture medium, add the required volume of the stock solution dropwise to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 1 mL of medium.

  • Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous shaking to prevent protein denaturation in the medium.

  • Use: Use the freshly prepared working solution immediately for your in vitro experiments. Do not store the diluted aqueous solution.

Mandatory Visualizations

Signaling Pathway of Fingolimod

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 (SphK2) to its active form, fingolimod-phosphate (Fingolimod-P).[11][14] Fingolimod-P then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[6][8] The binding to the S1P1 receptor on lymphocytes leads to its internalization and degradation, which in turn prevents lymphocytes from leaving the lymph nodes.[15][16] This sequestration of lymphocytes reduces their infiltration into the central nervous system, which is the primary mechanism of action in the treatment of multiple sclerosis.[16]

Fingolimod_Signaling_Pathway Fingolimod Signaling Pathway cluster_cell Cell Fingolimod Fingolimod SphK2 SphK2 Fingolimod->SphK2 FingolimodP Fingolimod-P SphK2->FingolimodP Phosphorylation S1PR1 S1P1 Receptor FingolimodP->S1PR1 Agonist Binding Internalization Receptor Internalization & Degradation S1PR1->Internalization Effect Lymphocyte Sequestration in Lymph Nodes Internalization->Effect Experimental_Workflow Experimental Workflow for this compound In Vitro Start Start Weigh Weigh Fingolimod HCl Powder Start->Weigh Dissolve Dissolve in Organic Solvent (e.g., DMSO) Weigh->Dissolve Stock Prepare Concentrated Stock Solution Dissolve->Stock Store Aliquot and Store at -20°C or -80°C Stock->Store Long-term Dilute Dilute Stock in Aqueous Buffer/Medium Stock->Dilute Fresh Preparation Treat Treat Cells/Tissues Dilute->Treat Assay Perform In Vitro Assay Treat->Assay End End Assay->End

References

Technical Support Center: Optimizing Fingolimod Dosage in Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fingolimod (B1672674) (FTY720) in the Experimental Autoimmune Encephalomyelitis (EAE) model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of fingolimod in the context of EAE?

A1: Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[1][2] In vivo, it is phosphorylated to its active form, fingolimod-phosphate, which binds with high affinity to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2] Its primary therapeutic effect in EAE is attributed to its action on the S1P1 receptor on lymphocytes.[1] Binding of fingolimod-phosphate to S1P1 leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the S1P gradient that normally guides their egress from secondary lymphoid organs.[1] This sequestration of lymphocytes, including autoreactive T cells, prevents their infiltration into the central nervous system (CNS), thereby reducing inflammation, demyelination, and axonal damage characteristic of EAE.[3][4][5] Additionally, fingolimod can cross the blood-brain barrier and may exert direct effects on CNS resident cells, such as astrocytes and oligodendrocytes, contributing to neuroprotective and reparative processes.[5][6][7]

Q2: What are the typical dosage ranges for fingolimod in murine EAE models?

A2: The optimal dosage of fingolimod in EAE can vary depending on the specific mouse strain, the EAE induction protocol, and the intended therapeutic strategy (prophylactic vs. therapeutic). However, several studies have established effective dose ranges. Commonly used doses in C57BL/6 mice range from 0.1 mg/kg to 3 mg/kg, administered daily via oral gavage or intraperitoneal injection.[8][9][10][11] Lower doses may be sufficient for prophylactic treatment, while higher doses might be necessary for therapeutic intervention once clinical signs have appeared.

Q3: How do I choose between a prophylactic and a therapeutic treatment regimen?

A3: The choice between a prophylactic and a therapeutic regimen depends on the research question.

  • Prophylactic treatment , where fingolimod administration starts before or at the time of EAE induction, is used to assess the drug's ability to prevent or delay the onset of disease.[12] This approach is useful for studying the initial stages of the immune response and the drug's impact on lymphocyte activation and trafficking.

  • Therapeutic treatment , where fingolimod is administered after the onset of clinical symptoms, mimics the clinical scenario in multiple sclerosis patients.[11][12] This regimen evaluates the drug's efficacy in suppressing ongoing inflammation and promoting recovery.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in EAE clinical scores between animals in the same treatment group. 1. Inconsistent EAE induction. 2. Improper drug administration (e.g., incorrect gavage technique). 3. Individual animal differences in metabolism or immune response.1. Standardize the EAE induction protocol meticulously. Ensure consistent preparation and administration of the myelin oligodendrocyte glycoprotein (B1211001) (MOG) emulsion and pertussis toxin (PTX). 2. Ensure all personnel are proficient in the chosen administration route. For oral gavage, verify proper placement to avoid administration into the lungs. 3. Increase the number of animals per group to improve statistical power and account for biological variability.
No significant difference in clinical scores between fingolimod-treated and vehicle-treated groups. 1. Suboptimal fingolimod dosage. 2. Incorrect timing of treatment initiation (especially in therapeutic models). 3. Drug degradation. 4. EAE model severity.1. Perform a dose-response study to determine the optimal dose for your specific EAE model and mouse strain.[9] Consider increasing the dose if no effect is observed. 2. In therapeutic studies, initiate treatment at a consistent and clearly defined disease stage (e.g., at the first appearance of clinical signs or a specific clinical score).[10][12] 3. Prepare fresh fingolimod solutions regularly and store them appropriately according to the manufacturer's instructions. 4. If using a very aggressive EAE model, a higher dose of fingolimod or combination therapy may be required.
Unexpected adverse effects or mortality in the fingolimod-treated group. 1. Fingolimod toxicity at high doses. 2. Off-target effects.1. Review the literature for reported toxicities at the dose you are using. Consider reducing the dosage.[5] 2. Monitor animals closely for any signs of distress or adverse reactions. Consult with a veterinarian.

Quantitative Data Summary

Table 1: Efficacy of Different Fingolimod Dosages on EAE Clinical Scores

Mouse Strain Fingolimod Dosage (mg/kg/day) Treatment Regimen Effect on Mean Clinical Score (vs. Vehicle) Reference
C57BL/6J0.1Therapeutic (daily, from day 15 post-induction)Significant reduction in mechanical and cold hypersensitivity.[8]
C57BL/6J1Therapeutic (daily, from day 15 post-induction)Significant reduction in neuromuscular deficits, mechanical and cold sensitivity.[8]
C57BL/60.15Therapeutic (from onset of EAE)Not specified as significantly different from 0.3 mg/kg.[9]
C57BL/60.3Therapeutic (from onset of EAE)Significantly decreased cumulative disease score.[9]
C57BL/6J0.3Therapeutic (daily, from day 12 post-induction)Significantly lower neurological disability scores from day 17.[10][13]
C57BL/6J1Therapeutic (daily, from day 12 post-induction)Significantly lower neurological disability scores from day 17.[10][13]
C57BL/6JNot specifiedProphylactic (daily, from day 2 post-induction)Prevented development of clinical symptoms in 9 out of 10 mice.[12]
C57BL/6JNot specifiedTherapeutic (daily, from day 14 post-induction)Significant reduction in the development of clinical symptoms from day 27.[12]
C57BL/63Therapeutic (daily, from 3 days after disease onset)Effective in ameliorating EAE.[11]

Experimental Protocols

1. EAE Induction in C57BL/6J Mice (MOG35-55 Model)

This protocol is a standard method for inducing EAE in C57BL/6J mice.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS) or normal saline

  • Female C57BL/6J mice (8-12 weeks old)

Procedure:

  • Preparation of MOG/CFA Emulsion:

    • On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA.

    • A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion for each mouse.

    • Thoroughly emulsify the MOG35-55 solution with an equal volume of CFA by sonicating or repeatedly passing through a syringe with a small gauge needle until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously into each flank of the mouse (total of 200 µL per mouse).

    • Administer 200 ng of PTX intraperitoneally (i.p.) in a volume of 100-200 µL of PBS.[10][13]

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX i.p. to each mouse.[10][13]

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.

    • Use a standardized scoring system, for example:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

2. Fingolimod Administration

Materials:

  • Fingolimod (FTY720)

  • Vehicle (e.g., sterile water, PBS, or a specific formulation recommended by the supplier)

Procedure (Oral Gavage):

  • Preparation of Fingolimod Solution:

    • Prepare a stock solution of fingolimod in the appropriate vehicle.

    • On the day of administration, dilute the stock solution to the desired final concentration. For example, for a 1 mg/kg dose in a 20g mouse, you would administer 20 µg of fingolimod. If your solution is 0.1 mg/mL, you would administer 0.2 mL.

  • Administration:

    • Administer the prepared fingolimod solution or vehicle to the mice daily via oral gavage using a proper gavage needle.

    • The timing of administration (prophylactic or therapeutic) should be consistent with the experimental design.

Visualizations

Fingolimod_Mechanism_of_Action cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel cluster_cns Central Nervous System T_cell Autoreactive T-Cell S1P1_receptor S1P1 Receptor T_cell->S1P1_receptor Expresses Egressed_T_cell Circulating T-Cell T_cell->Egressed_T_cell Normal Egress S1P1_receptor->T_cell Blocks Egress S1P_gradient S1P Gradient S1P1_receptor->S1P_gradient Senses S1P_gradient->T_cell Guides Egress Fingolimod Fingolimod (Oral) Fingolimod_P Fingolimod-P (Active) Fingolimod->Fingolimod_P Phosphorylation Fingolimod_P->S1P1_receptor Binds & Internalizes Inflammation Inflammation & Demyelination Egressed_T_cell->Inflammation Infiltrates & Causes

Caption: Fingolimod's mechanism of action in preventing T-cell egress.

Fingolimod_Signaling_Pathway Fingolimod_P Fingolimod-Phosphate S1PR1 S1P1 Receptor Fingolimod_P->S1PR1 Binds to G_protein Gαi/o S1PR1->G_protein Activates Internalization Receptor Internalization & Degradation S1PR1->Internalization Leads to PI3K PI3K G_protein->PI3K Rac Rac G_protein->Rac STAT3 STAT3 G_protein->STAT3 PLC PLC G_protein->PLC Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Cell_Migration Cell Migration Rac->Cell_Migration STAT3->Cell_Proliferation PLC->Cell_Migration

Caption: Downstream signaling of the S1P1 receptor activated by Fingolimod-P.

EAE_Experimental_Workflow cluster_induction EAE Induction Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Phase Day_0 Day 0: Immunization with MOG/CFA + PTX Injection Day_2 Day 2: Second PTX Injection Day_0->Day_2 Prophylactic Prophylactic Treatment: Fingolimod from Day 0 or 2 Day_0->Prophylactic Daily_Scoring Daily Clinical Scoring (from ~Day 7) Day_2->Daily_Scoring Disease Progression Therapeutic Therapeutic Treatment: Fingolimod after Symptom Onset (e.g., Day 12-15) Daily_Scoring->Therapeutic Endpoint Endpoint Analysis: - Histology (CNS) - Biomarkers - Immune Cell Profiling Daily_Scoring->Endpoint

Caption: General experimental workflow for EAE studies with fingolimod.

References

Technical Support Center: Managing Fingolimod-Induced Bradycardia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions regarding the management of bradycardia induced by fingolimod (B1672674) (FTY720) in experimental animal models.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of fingolimod-induced bradycardia?

A1: Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[1] Its active form, fingolimod-phosphate, acts as an agonist on S1P receptor subtype 1 (S1P1) located on the surface of atrial myocytes (heart muscle cells).[2][3][4] This activation mimics a vagal (parasympathetic) effect, triggering G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][5][6][7] The opening of these channels leads to potassium ion efflux, hyperpolarization of the myocyte membrane, and a decreased firing rate of the sinoatrial node, resulting in a transient decrease in heart rate (bradycardia).[4][5]

Q2: Why is the bradycardia typically transient, even with continued dosing?

A2: The bradycardic effect of fingolimod is most pronounced after the first dose.[8] With continued administration, the S1P1 receptors on the cell surface are internalized and downregulated.[2][5][9] This desensitization of the receptors leads to a functional antagonism, causing the heart rate to return toward baseline values, typically within 24 hours to a month of continuous treatment.[2][10][11][12]

Q3: Which S1P receptors are involved in the cardiac effects?

A3: While fingolimod is a non-selective S1P receptor agonist, its bradycardic effects are primarily mediated through the S1P1 receptor, which is abundantly expressed on atrial myocytes.[2][3][13] Some evidence also suggests the involvement of the S1P3 receptor in these heart rate effects.[2][10][14]

Q4: Is the bradycardic effect dose-dependent?

A4: Yes, studies in both humans and animal models have shown that the initial decrease in heart rate is dose-dependent.[2] Higher doses of fingolimod generally lead to a more pronounced reduction in heart rate.[2][8]

Troubleshooting Guide

Issue 1: Severe or Unexpectedly Pronounced Bradycardia in an Animal Model.

  • Possible Cause: Animal-specific sensitivity or age.

    • Explanation: Different animal species and strains may exhibit varying sensitivity to fingolimod.[15] For instance, older mice have been shown to experience more pronounced bradycardia compared to younger mice, potentially due to higher S1P3 receptor expression.[11]

    • Solution: Review literature for typical responses in your specific animal model, strain, and age. Consider conducting a pilot dose-response study to establish the optimal dose for your experimental goals while minimizing severe cardiac effects.

  • Possible Cause: Anesthesia interaction.

    • Explanation: Anesthetics can have their own effects on heart rate and autonomic function, potentially confounding or exacerbating fingolimod's effects.[16]

    • Solution: If possible, use conscious animal models with telemetry for ECG monitoring to avoid the influence of anesthesia.[16][17] If anesthesia is required, choose an agent with minimal cardiovascular impact and ensure the anesthetic plane is stable and consistent across all animals.

Issue 2: How to Mitigate or Reverse Fingolimod-Induced Bradycardia.

  • Pharmacological Intervention: Atropine (B194438).

    • Explanation: Atropine is a muscarinic antagonist that blocks the parasympathetic influence on the heart. It has been shown to be effective in both preventing and reversing fingolimod-induced bradycardia.[2][7][18]

    • Recommendation: In cases of severe or symptomatic bradycardia, administration of atropine can be used to restore heart rate. Studies in healthy human subjects demonstrated that atropine could prevent the heart rate nadir when given concurrently with fingolimod and reverse the bradycardia when administered at the time of the nadir.[18]

  • Pharmacological Intervention: Isoproterenol (B85558).

    • Explanation: Isoproterenol is a non-selective β-adrenergic agonist that increases heart rate. It has been shown to effectively reverse the negative chronotropic effect of fingolimod.[19]

    • Recommendation: Isoproterenol can be used as an alternative to atropine to counteract the bradycardia.[19]

Issue 3: Inconsistent Heart Rate Measurements Post-Administration.

  • Possible Cause: Variable drug absorption or metabolism.

    • Explanation: The route of administration (e.g., oral gavage vs. intraperitoneal injection) can affect the rate of absorption and the peak concentration of fingolimod-phosphate, influencing the timing and magnitude of the heart rate nadir.

    • Solution: Standardize the administration protocol, including the vehicle, volume, and time of day. Ensure consistent fasting or feeding schedules, as this can impact gastrointestinal absorption.

  • Possible Cause: Stress-induced tachycardia.

    • Explanation: Handling and restraining animals for ECG measurements can cause stress, leading to an increase in heart rate that may mask the bradycardic effect of fingolimod.

    • Solution: Allow for an adequate acclimatization period before baseline and post-dose measurements.[16] Use of telemetry systems in conscious, freely moving animals is the gold standard to minimize stress-related artifacts.[17]

Quantitative Data Summary

Table 1: Effect of Fingolimod on Heart Rate in Humans (for reference)

DoseMaximum Mean HR Reduction (bpm)Time to Nadir (hours)Study Population
0.5 mg84-5Pooled Phase 3 Studies[8]
1.25 mg114-5Pooled Phase 3 Studies[8]
5.0 mg~16 (from 73 bpm to 57 bpm)~4Healthy Subjects[19]

Table 2: Pharmacological Reversal of Fingolimod-Induced Bradycardia in Humans (for reference)

Reversal AgentAdministration TimingEffect on Heart Rate
Atropine (IV titration)Concurrent with fingolimodPrevented the typical heart rate nadir.[18]
Atropine (IV titration)At the time of heart rate nadirReversed the negative chronotropic effect.[2][18]
Isoproterenol (IV infusion)After fingolimod administrationIncreased mean heart rate by 85% from nadir.[19]

Signaling Pathways & Experimental Workflows

Fingolimod_Bradycardia_Pathway cluster_0 Atrial Myocyte S1P1 S1P1 Receptor Gi Gi Protein S1P1->Gi activates GIRK GIRK Channel (IKACh) Gi->GIRK activates K_efflux K+ Efflux GIRK->K_efflux opens Hyperpolarization Hyperpolarization & Decreased Firing Rate K_efflux->Hyperpolarization Bradycardia Bradycardia (Heart Rate Decrease) Hyperpolarization->Bradycardia FingolimodP Fingolimod-Phosphate FingolimodP->S1P1  Agonist Binding

Caption: Signaling pathway of fingolimod-induced bradycardia in atrial myocytes.

Experimental_Workflow Start Start: Acclimatize Animal Baseline Record Baseline ECG (Conscious or Anesthetized) Start->Baseline Administer Administer Fingolimod or Vehicle Control Baseline->Administer Monitor Continuous or Hourly ECG Monitoring (e.g., for 6-8 hours) Administer->Monitor Troubleshoot Severe Bradycardia? Monitor->Troubleshoot Nadir Identify Heart Rate Nadir Recovery Monitor Recovery to Baseline (e.g., at 24 hours) Nadir->Recovery Analysis Data Analysis: Calculate HR, RR, PR intervals Recovery->Analysis End End of Experiment Analysis->End Troubleshoot->Nadir No Intervene Administer Atropine or Isoproterenol Troubleshoot->Intervene Yes Intervene->Monitor

Caption: Experimental workflow for monitoring fingolimod-induced bradycardia.

Key Experimental Protocols

Protocol 1: ECG Monitoring in Anesthetized Rodents

This protocol provides a general method for recording ECG in anesthetized mice or rats.

  • Anesthesia:

    • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane, ketamine/xylazine). Isoflurane is often preferred as it allows for easier control of anesthetic depth.[20]

    • Place the animal on a heated platform to maintain body temperature at 37°C.[20]

  • Electrode Placement (Lead II Configuration):

    • Place subcutaneous needle electrodes or non-invasive limb plate electrodes.[20]

    • For a standard Lead II configuration, which is optimal for observing P-waves and QRS complexes:

      • Right Arm (RA): Place the negative electrode on the right forelimb.

      • Left Leg (LL): Place the positive electrode on the left hindlimb.

      • Ground: Place the ground electrode on the right hindlimb.

    • Apply a small amount of electrode gel or cream to ensure good electrical contact.[20]

  • Data Acquisition:

    • Connect the electrodes to an ECG amplifier and a data acquisition system.

    • Set the sampling rate to at least 1-2 kHz for accurate R-peak detection in rodents.[16][17]

    • Allow the signal to stabilize for several minutes before starting the recording.

    • Record a baseline ECG for at least 2-5 minutes.[16][20]

  • Post-Fingolimod Recording:

    • Administer fingolimod via the desired route.

    • Record the ECG continuously or at set intervals (e.g., every 15-30 minutes) for up to 6-8 hours to capture the heart rate nadir, which typically occurs around 4-5 hours post-dose.[2][8]

  • Data Analysis:

    • Use ECG analysis software to identify P, Q, R, S, and T waves.

    • Calculate key parameters: Heart Rate (HR), RR interval, PR interval, and QRS duration.

    • For QT interval correction in mice, the Bazett formula is commonly used: QTc = QT / (RR/100)^0.5.[17]

Protocol 2: Telemetric ECG Monitoring in Conscious Rodents (Gold Standard)

This method allows for long-term, continuous monitoring in freely moving animals, eliminating the confounding effects of anesthesia and handling stress.[17]

  • Surgical Implantation:

    • This procedure requires aseptic surgical technique.

    • Anesthetize the animal as described above.

    • A sterile telemetry transmitter is surgically implanted, typically in the abdominal cavity.[21]

    • The two ECG leads are tunneled subcutaneously.[21] The negative lead is secured in the upper right pectoral region, and the positive lead is placed over the left lower rib cage/upper abdomen to approximate Lead II.[21]

    • Close the incisions with sutures or surgical staples.

    • Provide appropriate post-operative analgesia and allow the animal to recover for at least one week before starting the experiment.[17]

  • Data Acquisition:

    • House the animal in its home cage placed on a receiver that detects the signal from the implanted transmitter.

    • Record baseline ECG data for at least 24 hours to establish a normal circadian rhythm of heart rate.

    • Administer fingolimod and continue recording to observe the acute effects and the subsequent return to baseline.

  • Data Analysis:

    • The analysis process is similar to that for anesthetized recordings, but the data will be free from anesthetic artifacts and will represent a more physiological state. Analyze data from the same time of day to account for circadian variations.

References

Technical Support Center: Minimizing Off-Target Effects of Fingolimod in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of fingolimod (B1672674) (FTY720) in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of fingolimod in cellular assays?

A1: Fingolimod's primary on-target effect is the modulation of sphingosine-1-phosphate (S1P) receptors. After being phosphorylated in vivo to its active form, fingolimod-phosphate (fingolimod-P), it acts as a functional antagonist of S1P receptor 1 (S1PR1) and an agonist at S1PR3, S1PR4, and S1PR5.[1][2][3] This leads to the internalization and degradation of S1PR1, preventing lymphocyte egress from lymph nodes.[1][3][4]

However, fingolimod also exhibits several off-target effects, particularly at higher concentrations. These include:

  • Inhibition of Sphingosine (B13886) Kinase 1 (SPHK1): As a structural analog of sphingosine, fingolimod can competitively inhibit SPHK1.[5]

  • Activation of Protein Phosphatase 2A (PP2A): Fingolimod can directly activate PP2A, a tumor suppressor involved in cell cycle regulation and signal transduction.[3][6] This effect is independent of its phosphorylation.[4]

  • Modulation of other signaling pathways: Fingolimod has been shown to affect the PI3K/Akt/mTOR pathway and can induce apoptosis and autophagy in a cell-type and context-dependent manner.[6]

  • Cytotoxicity: At higher concentrations (typically in the micromolar range), fingolimod can be cytotoxic to various cell lines.[7]

Q2: At what concentrations are off-target effects of fingolimod typically observed?

A2: The on-target effects of fingolimod-P on S1P receptors occur at low nanomolar concentrations (EC50 ~0.3–3 nM).[8] In contrast, off-target effects are generally observed at higher, micromolar concentrations. For example, cytotoxicity in cancer cell lines is often seen with IC50 values in the range of 5-20 μM.[7] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay to maximize on-target effects while minimizing off-target activities.

Q3: How can I differentiate between on-target S1PR-mediated effects and off-target effects in my experiments?

A3: Differentiating between on-target and off-target effects is critical for accurate data interpretation. Several control experiments can be employed:

  • Use of Selective S1P Receptor Modulators: Employ more selective S1P receptor modulators, such as Ozanimod (S1PR1 and S1PR5 selective) or Ponesimod (S1PR1 selective), as controls.[1][9] If an observed effect is absent with these selective modulators, it is likely an off-target effect of fingolimod.

  • S1PR Knockdown or Knockout Cells: Utilize siRNA to knock down the expression of S1PR1 or use cell lines that are genetically deficient in specific S1P receptors.[5][10] If the effect of fingolimod persists in these cells, it is independent of that specific S1P receptor.

  • Use of Non-phosphorylatable Fingolimod Analogs: Employ fingolimod analogs that cannot be phosphorylated. Since S1P receptor modulation requires phosphorylation, any observed effects with these analogs can be attributed to off-target mechanisms.[4]

  • S1P Receptor Antagonists: Pre-treat cells with a specific S1P receptor antagonist before adding fingolimod. If the antagonist blocks the effect of fingolimod, it confirms that the effect is mediated by that S1P receptor.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected Cell Death/Cytotoxicity Fingolimod concentration is too high: Off-target effects, including apoptosis, are more prevalent at micromolar concentrations.[7]Perform a dose-response curve to determine the optimal, lowest effective concentration. Start with concentrations in the low nanomolar range for S1PR-mediated effects.[8]
Cell line is particularly sensitive to fingolimod: Different cell lines have varying sensitivities to fingolimod-induced cytotoxicity.Test a range of concentrations and incubation times. Consider using a less sensitive cell line if possible.
Lack of Expected On-Target Effect (e.g., no change in lymphocyte migration) Insufficient phosphorylation of fingolimod: Cells may have low expression or activity of sphingosine kinase 2 (SphK2), the primary enzyme that phosphorylates fingolimod.Co-transfect cells with a plasmid expressing SphK2 or use pre-phosphorylated fingolimod (fingolimod-P).
Low or absent S1PR1 expression: The target cells may not express sufficient levels of S1PR1.Verify S1PR1 expression using qPCR, western blot, or flow cytometry.
Inconsistent or Variable Results Variability in fingolimod preparation: Fingolimod is lipophilic and can be difficult to dissolve completely, leading to inconsistent concentrations.Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) for each experiment and ensure it is fully dissolved before diluting in culture medium.
Cell passage number: High passage numbers can lead to phenotypic drift and altered receptor expression.Use cells with a consistent and low passage number for all experiments.
Observed Effect is a Known Off-Target Effect Fingolimod concentration is in the off-target range. Lower the concentration of fingolimod to the nanomolar range.
The observed phenotype is genuinely an off-target effect. Use the control experiments outlined in FAQ Q3 to confirm the off-target nature of the effect. Consider using a more selective S1P receptor modulator for your primary experiment.

Quantitative Data Summary

Table 1: On-Target vs. Off-Target Concentrations of Fingolimod

Effect Target Effective Concentration (EC50/IC50) Reference
On-Target
S1PR1, S1PR4, S1PR5 AgonismS1P Receptors~0.3 - 0.6 nM (EC50)[8]
S1PR3 AgonismS1P Receptor~3 nM (EC50)[8]
Off-Target
Cytotoxicity (Cancer Cell Lines)Various5 - 20 µM (IC50)[7]
Inhibition of Sphingosine Kinase 1 (SPHK1)SPHK1Micromolar range[5]
Activation of Protein Phosphatase 2A (PP2A)PP2AMicromolar range[3][6]

Experimental Protocols

Protocol 1: Determining the Optimal Fingolimod Concentration and Minimizing Cytotoxicity

This protocol outlines a dose-response experiment to identify the concentration range where fingolimod elicits on-target effects without causing significant cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Fingolimod hydrochloride (FTY720)

  • DMSO (for dissolving fingolimod)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of assay.

  • Fingolimod Preparation: Prepare a 10 mM stock solution of fingolimod in DMSO. From this stock, prepare a serial dilution series in complete culture medium to achieve final concentrations ranging from 0.1 nM to 50 µM. Include a vehicle control (DMSO at the same final concentration as the highest fingolimod dose).

  • Cell Treatment: Replace the culture medium with the medium containing the different concentrations of fingolimod or vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability (%) against the log of the fingolimod concentration. Determine the IC50 for cytotoxicity. For subsequent experiments, use concentrations well below the cytotoxic IC50 to focus on on-target effects.

Protocol 2: Validating On-Target Effects using a Selective S1P1 Modulator

This protocol describes how to use a selective S1P1 modulator as a control to confirm that an observed effect is mediated by S1PR1.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (FTY720)

  • Selective S1P1 modulator (e.g., Ozanimod, Ponesimod)

  • DMSO

  • Assay-specific reagents (e.g., for migration assay, signaling pathway analysis)

Procedure:

  • Cell Seeding and Treatment: Prepare parallel sets of experiments. Treat one set of cells with a range of fingolimod concentrations (determined from Protocol 1) and the other set with a similar concentration range of the selective S1P1 modulator. Include a vehicle control.

  • Incubation: Incubate the cells for the appropriate duration for your specific assay.

  • Assay Performance: Perform the desired functional or signaling assay (e.g., transwell migration assay, western blot for downstream signaling molecules like pERK or pAkt).

  • Data Analysis: Compare the dose-response curves for fingolimod and the selective S1P1 modulator. If the selective modulator recapitulates the effect of fingolimod, it provides strong evidence that the effect is mediated through S1PR1.

Protocol 3: Differentiating On-Target vs. Off-Target Effects using siRNA

This protocol details the use of siRNA to knockdown S1PR1 expression to determine if an observed effect of fingolimod is S1PR1-dependent.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • siRNA targeting S1PR1 and a non-targeting control siRNA

  • Transfection reagent

  • This compound (FTY720)

  • Reagents for knockdown validation (e.g., qPCR primers, antibodies for western blot)

  • Assay-specific reagents

Procedure:

  • siRNA Transfection: Transfect cells with either S1PR1-targeting siRNA or a non-targeting control siRNA according to the manufacturer's protocol.

  • Knockdown Validation: After 48-72 hours, validate the knockdown of S1PR1 expression at the mRNA (qPCR) and/or protein (western blot) level.

  • Fingolimod Treatment: Treat both the S1PR1-knockdown and control siRNA-transfected cells with the desired concentration of fingolimod or vehicle.

  • Assay Performance: Perform the functional or signaling assay of interest.

  • Data Analysis: Compare the effect of fingolimod in the S1PR1-knockdown cells to the control cells. If the effect of fingolimod is significantly diminished or absent in the knockdown cells, it confirms that the effect is S1PR1-dependent.

Visualizations

Fingolimod_Signaling_Pathways cluster_on_target On-Target Effects (S1P Receptors) cluster_off_target Off-Target Effects Fingolimod Fingolimod SphK2 SphK2 Fingolimod->SphK2 Phosphorylation FingolimodP Fingolimod-P SphK2->FingolimodP S1PR1 S1PR1 FingolimodP->S1PR1 Functional Antagonism S1PR345 S1PR3, S1PR4, S1PR5 FingolimodP->S1PR345 Agonism Internalization Internalization & Degradation S1PR1->Internalization Other_Signaling Downstream Signaling S1PR345->Other_Signaling Lymphocyte_Egress Lymphocyte Egress Inhibition Internalization->Lymphocyte_Egress Fingolimod_off Fingolimod (Higher Concentrations) SPHK1 SPHK1 Fingolimod_off->SPHK1 Inhibition PP2A PP2A Fingolimod_off->PP2A Activation PI3K_Akt PI3K/Akt Pathway Fingolimod_off->PI3K_Akt Modulation Cell_Cycle Cell Cycle Regulation PP2A->Cell_Cycle Apoptosis Apoptosis/Autophagy PI3K_Akt->Apoptosis

Caption: On-target and off-target signaling pathways of fingolimod.

Experimental_Workflow cluster_controls Control Experiments start Start: Hypothesis (Fingolimod has an effect on Cell X) dose_response Protocol 1: Dose-Response & Cytotoxicity Assay start->dose_response determine_conc Determine Optimal Concentration (Low nM range for on-target) dose_response->determine_conc main_exp Main Experiment: Treat cells with optimal fingolimod concentration determine_conc->main_exp observe_effect Observe Phenotype/Signaling Change main_exp->observe_effect control_selective Protocol 2: Compare with Selective S1P1 Modulator observe_effect->control_selective Is effect S1PR1-specific? control_siRNA Protocol 3: Use S1PR1 siRNA Knockdown observe_effect->control_siRNA Is effect S1PR1-dependent? control_antagonist Use S1PR1 Antagonist observe_effect->control_antagonist Can effect be blocked? analysis Analyze and Interpret Results control_selective->analysis control_siRNA->analysis control_antagonist->analysis conclusion Conclusion: Effect is On-Target (S1PR1-mediated) or Off-Target analysis->conclusion

Caption: Experimental workflow for minimizing and identifying off-target effects.

Troubleshooting_Logic cluster_problems Common Issues cluster_solutions Troubleshooting Steps start Problem Encountered p1 Unexpected Cytotoxicity start->p1 p2 No On-Target Effect start->p2 p3 Inconsistent Results start->p3 s1 Lower Fingolimod Concentration (Perform Dose-Response) p1->s1 s2 Verify S1PR1 Expression (qPCR/Western Blot) p2->s2 s5 Use Pre-phosphorylated Fingolimod p2->s5 s3 Ensure Complete Dissolution (Fresh Stock, Vortex) p3->s3 s4 Check Cell Passage Number p3->s4

Caption: Troubleshooting logic for common issues in fingolimod cellular assays.

References

Technical Support Center: Synthesis and Purification of Fingolimod Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of fingolimod (B1672674) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of fingolimod hydrochloride?

A1: Impurities in this compound synthesis can be broadly categorized as process-related, degradation-related, and elemental impurities.

  • Process-Related Impurities: These are the most common and arise from the synthetic route. They include unreacted starting materials, intermediates, and by-products of side reactions. Specific examples that have been identified include:

    • N,N-dimethyl fingolimod, N-methyl fingolimod: Resulting from methylation of the amino group.

    • Nitromonomethyl, monomethyl, nitrohydroxy, and hydroxy impurities: Arising from various stages of the synthesis, particularly if using routes involving nitro intermediates.[1][2]

    • Regioisomeric impurities: Formed due to non-selective reactions on the phenyl ring.

    • Homologs (e.g., hexyl, heptyl, nonyl, decyl): Arising from impurities in the starting materials.

    • Styrene (B11656) impurity: Can be formed during certain coupling reactions.[3]

  • Degradation Impurities: These can form during the manufacturing process or upon storage due to factors like exposure to air, light, or high humidity. Oxidation and hydrolysis products are the primary concern.

  • Elemental Impurities: These can originate from catalysts (e.g., heavy metals) or raw materials.

Q2: How can I analyze the purity of my synthesized this compound?

A2: The most widely accepted and robust method for analyzing the purity of this compound and for impurity profiling is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC).[4][5][6] The United States Pharmacopeia (USP) provides a standardized HPLC method for assay and organic impurity profiling.[4][5]

Key aspects of a typical HPLC method include:

  • Column: A C18 column is commonly used.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is typical.[5]

  • Detector: A Diode Array Detector (DAD) or a UV detector is used for detection.[5]

Q3: What are the different crystalline forms of this compound, and why are they important?

A3: this compound can exist in different crystalline forms, known as polymorphs. The specific crystalline form can impact the drug's physical and chemical properties, such as its stability, solubility, and bioavailability. Controlling the crystallization process is crucial to obtain the desired, most stable polymorph for consistent product quality and performance.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis
  • Problem: The synthesized this compound has a purity of less than 99% after initial isolation.

  • Possible Causes:

    • Incomplete reaction or presence of unreacted starting materials.

    • Formation of significant amounts of side products or regioisomers.

    • Inefficient initial purification.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Review and optimize the synthetic steps to minimize the formation of by-products. This may involve adjusting temperature, reaction time, or stoichiometry of reagents.

    • Recrystallization: This is the most effective method for purifying this compound. The choice of solvent is critical. Refer to the "Experimental Protocols" section for detailed recrystallization procedures.

    • Solvent/Antisolvent Precipitation: This technique can also be used to improve purity. A solution of the crude product in a suitable solvent is treated with an antisolvent to induce crystallization of the pure compound.

Issue 2: Difficulty in Removing a Specific Impurity
  • Problem: A particular impurity, for example, a regioisomer, is difficult to remove by standard crystallization.

  • Possible Causes:

    • The impurity has very similar solubility properties to this compound in the chosen crystallization solvent.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a variety of recrystallization solvents or solvent mixtures. A different solvent system may offer better discrimination between the product and the impurity.

    • Recrystallization from an Aqueous Ketone Mixture: A mixture of acetone (B3395972) and water has been shown to be effective in removing isomeric impurities.[3]

    • Process Modification: If the impurity is process-related, consider modifying the synthetic route to prevent its formation. For example, using an iodinating agent during certain coupling reactions can minimize the formation of the styrene impurity.[3]

Issue 3: Poor Crystal Quality or Filtration Issues
  • Problem: The crystallized product is oily, waxy, or forms very fine particles that are difficult to filter.

  • Possible Causes:

    • Too rapid crystallization.

    • Inappropriate solvent system.

    • Presence of impurities that inhibit crystal growth.

  • Troubleshooting Steps:

    • Controlled Cooling: Cool the crystallization mixture slowly to allow for the formation of larger, well-defined crystals.

    • Seeding: Add a small amount of pure this compound crystals (seed crystals) to the supersaturated solution to promote controlled crystal growth.

    • Solvent/Antisolvent Method: This method can sometimes yield better crystal habits than cooling crystallization.

    • Optimize Solvent Ratio: In a mixed solvent system, carefully optimize the ratio of the solvents.

Data Presentation: Purity Enhancement via Recrystallization

The following table summarizes the purity of this compound achieved through different recrystallization methods as reported in the literature.

Recrystallization MethodSolvent SystemInitial PurityFinal PurityReference
Cooling CrystallizationAqueous AcetoneNot specified99.98% (Isomeric impurity: 0.01%)[3]
Process without Column ChromatographyIsopropanol/Ethyl AcetateNot specified> 99.8%[7]

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Ketone Mixture

This protocol is effective for removing isomeric impurities.[3]

  • Dissolution: Dissolve 50 grams of crude this compound in 1600 ml of acetone.

  • Heating: Stir the mixture for 1-2 hours at 50-55°C until a clear solution is obtained.

  • Water Addition: Add 25 ml of water to the solution while maintaining the temperature at 50-55°C and stir for 1 hour.

  • Cooling and Crystallization: Slowly cool the mixture to 25-30°C to induce crystallization.

  • Isolation: Filter the solid product and dry it under vacuum.

Protocol 2: HPLC Method for Purity Analysis (Based on USP Monograph)

This protocol provides a general guideline for the purity analysis of this compound by HPLC.[4][5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: Purospher® STAR RP-18 (150 x 3.0 mm, 3 µm) or equivalent.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detector: UV detector at an appropriate wavelength.

    • Injection Volume: 10 µL.

    • Gradient Program: A gradient elution is used, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the impurities and the main compound.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B).

    • Prepare standards of known impurities for identification and quantification.

Visualizations

Fingolimod_Purification_Workflow Crude Crude Fingolimod HCl Dissolution Dissolution in Acetone Crude->Dissolution Heating Heating (50-55°C) Dissolution->Heating Water_Addition Addition of Water Heating->Water_Addition Cooling Controlled Cooling Water_Addition->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration & Drying Crystallization->Filtration Pure_Product Pure Fingolimod HCl (>99.9%) Filtration->Pure_Product QC QC Analysis (HPLC) Pure_Product->QC

Caption: Workflow for Fingolimod HCl Purification by Recrystallization.

Troubleshooting_Logic Start Low Purity Detected Check_Impurity_Profile Analyze Impurity Profile (HPLC) Start->Check_Impurity_Profile Specific_Impurity Specific Impurity Identified? Check_Impurity_Profile->Specific_Impurity General_Impurity General Low Purity Specific_Impurity->General_Impurity No Solvent_Screening Screen Different Recrystallization Solvents Specific_Impurity->Solvent_Screening Yes Optimize_Conditions Optimize Crystallization Conditions (Cooling Rate, Seeding) General_Impurity->Optimize_Conditions Process_Modification Modify Synthetic Route to Eliminate Impurity Source Solvent_Screening->Process_Modification End_Impure Purity Still Low Solvent_Screening->End_Impure End_Pure High Purity Achieved Optimize_Conditions->End_Pure Optimize_Conditions->End_Impure Process_Modification->End_Pure Process_Modification->End_Impure

Caption: Troubleshooting Logic for Low Purity Fingolimod HCl.

References

Addressing variability in fingolimod efficacy in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing fingolimod (B1672674) in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions to address the variability in fingolimod efficacy observed in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of fingolimod in preclinical models?

Fingolimod (FTY720) is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[1][2][3] Its primary mechanism of action is as a sphingosine-1-phosphate (S1P) receptor modulator.[1][4][5] Fingolimod-phosphate binds with high affinity to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2][6]

The key therapeutic effect in models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, is the functional antagonism of the S1P1 receptor on lymphocytes.[2][5] This leads to the internalization and degradation of S1P1 receptors, which in turn prevents the egress of lymphocytes, particularly naïve and central memory T cells, from the lymph nodes.[2][5][7] This sequestration of lymphocytes reduces their infiltration into the central nervous system (CNS), thereby mitigating inflammation and subsequent neuronal damage.[1][2]

Beyond its effects on lymphocyte trafficking, fingolimod can cross the blood-brain barrier and may exert direct effects within the CNS on neural cells such as astrocytes and oligodendrocytes, potentially contributing to neuroprotective and reparative effects.[2][8][9][10]

Q2: Why am I observing significant variability in the efficacy of fingolimod in my EAE experiments?

Variability in fingolimod's efficacy in EAE models can stem from several factors:

  • Animal Model and Species/Strain: The specific rodent model (e.g., mouse vs. rat), strain (e.g., C57BL/6 vs. SJL mice), and the method of EAE induction (e.g., MOG35-55 peptide in CFA vs. spinal cord homogenate) can significantly influence the disease course and the therapeutic response to fingolimod.[1][3]

  • Dosage and Administration Route: The dose of fingolimod and the route of administration (e.g., oral gavage, intraperitoneal injection) are critical. Suboptimal dosing can lead to incomplete lymphocyte sequestration and reduced efficacy.[11][12][13]

  • Timing of Treatment Initiation: Fingolimod's effectiveness can differ depending on whether it is administered prophylactically (before disease onset), at the first sign of clinical symptoms, or during the peak of the disease.[2][14][15] Prophylactic or early treatment is often more effective at preventing severe disease.[2][15]

  • Outcome Measures: The specific parameters being measured to assess efficacy (e.g., clinical score, body weight, histological analysis of demyelination and inflammation, immune cell profiling in different tissues) can show different sensitivities to fingolimod treatment.[11]

  • Drug Formulation and Stability: The vehicle used to dissolve or suspend fingolimod and the stability of the formulation can impact its bioavailability and, consequently, its efficacy.

Q3: What are the expected effects of fingolimod on peripheral lymphocyte counts?

A successful response to fingolimod treatment should result in a significant reduction in the number of circulating lymphocytes in the peripheral blood.[11] This is a direct consequence of its primary mechanism of action, which is the sequestration of lymphocytes in the lymph nodes.[5] Monitoring peripheral blood lymphocyte counts can therefore serve as a useful pharmacodynamic marker to confirm drug activity in your experimental animals. In rodent models, both low and high doses of fingolimod have been shown to reduce T cell frequency in the blood.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No significant reduction in EAE clinical scores. 1. Suboptimal Dosage: The administered dose may be too low to achieve therapeutic levels. 2. Timing of Treatment: Treatment may have been initiated too late in the disease course. 3. Drug Inactivity: Improper storage or formulation may have led to degradation of fingolimod. 4. Model Resistance: The specific EAE model or rodent strain may be less responsive to S1P receptor modulation.1. Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 0.1, 0.3, 1.0 mg/kg) to determine the optimal dose for your specific model and strain.[12][13] 2. Optimize Treatment Onset: Initiate treatment earlier, for instance, at the first sign of clinical symptoms or even prophylactically.[15] 3. Verify Drug Activity: Prepare fresh solutions of fingolimod for each experiment and ensure proper storage according to the manufacturer's instructions. 4. Literature Review: Consult literature for established effective doses and treatment protocols for your specific EAE model.
Inconsistent results between experimental cohorts. 1. Variability in EAE Induction: Inconsistent preparation or administration of the encephalitogenic emulsion. 2. Animal Health and Husbandry: Differences in animal age, weight, or stress levels can affect disease development and drug response. 3. Inconsistent Drug Administration: Variations in the volume or concentration of fingolimod administered.1. Standardize EAE Protocol: Ensure consistent preparation of the MOG/CFA emulsion and precise subcutaneous injections. 2. Uniform Animal Cohorts: Use age- and weight-matched animals and maintain consistent housing conditions. 3. Precise Dosing: Calibrate administration equipment and ensure accurate dosing based on individual animal body weight.
High mortality rate in the fingolimod-treated group. 1. Off-target Effects: At higher doses, fingolimod can have cardiovascular side effects, such as bradycardia, although this is less commonly reported in rodents than in humans.[16][17] 2. Immunosuppression: Severe reduction in circulating lymphocytes may increase susceptibility to opportunistic infections.[18]1. Dose Reduction: If high doses are being used, consider reducing the dose to a level that maintains efficacy while minimizing toxicity. 2. Animal Monitoring: Closely monitor animals for signs of distress or infection, and maintain a clean housing environment.

Data Presentation

Table 1: Summary of Fingolimod Efficacy in Preclinical EAE Models

Animal Model Fingolimod Dose (mg/kg) Administration Route Treatment Regimen Key Efficacy Outcomes Reference
C57BL/6 Mice0.3Oral GavageDaily, starting at day of EAE onsetSignificantly decreased cumulative disease score; Increased OPC proliferation and differentiation.[12]
C57BL/6 Mice0.1, 1.0IntraperitonealDaily, from day 15 to 37 post-EAE inductionDose-dependent decrease in mechanical and cold hypersensitivity.[13]
Dark Agouti Rats1.0Oral GavagePreventive (day 8-26) or Curative (day 15-26)Preventive treatment suppressed clinical symptoms and reduced neuroinflammation.[15]
C57BL/6 Mice0.5, 1.0Not SpecifiedNot SpecifiedReduced infarct size and neurological deficit in a stroke model.[19]

Table 2: Clinical Trial Data on Fingolimod Efficacy in Relapsing-Remitting Multiple Sclerosis (RRMS)

Clinical Trial Fingolimod Dose Comparator Duration Annualized Relapse Rate (ARR) Reduction Reference
FREEDOMS0.5 mg/dayPlacebo24 months54%[16][20]
FREEDOMS1.25 mg/dayPlacebo24 months60%[16][20]
TRANSFORMS0.5 mg/dayInterferon beta-1a12 months52%[20]
PARADIGMS (Pediatric)0.25 or 0.5 mg/dayInterferon beta-1aUp to 24 months82%[21][22]

Experimental Protocols

Key Experiment: Induction of EAE in C57BL/6 Mice and Fingolimod Treatment

  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • EAE Induction:

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

    • Anesthetize mice and administer a subcutaneous injection of the MOG/CFA emulsion at two sites on the flank.

    • Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.

  • Fingolimod Preparation and Administration:

    • Dissolve fingolimod hydrochloride in sterile water or saline.

    • Administer the desired dose (e.g., 0.3 mg/kg) daily via oral gavage, starting at the onset of clinical signs (e.g., tail limpness).

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state

  • Endpoint Analysis:

    • At the end of the experiment, perfuse mice and collect spinal cords for histological analysis of immune cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue staining).

Mandatory Visualizations

Fingolimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Lymphocyte cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fingolimod Fingolimod SphK2 Sphingosine Kinase 2 (SphK2) Fingolimod->SphK2 Enters Cell S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates (Physiological) Internalization S1P1 Internalization & Degradation S1P1->Internalization Functional Antagonism (Prolonged Activation) Fingolimod_P Fingolimod-P Fingolimod_P->S1P1 Binds & Activates SphK2->Fingolimod_P Phosphorylation Egress_Block Blockage of Lymphocyte Egress Internalization->Egress_Block

Caption: Fingolimod's mechanism of action on lymphocyte S1P1 receptors.

Experimental_Workflow_EAE start Start animal_prep Animal Selection (e.g., C57BL/6 Mice) start->animal_prep eae_induction EAE Induction (MOG35-55 + CFA + PTX) animal_prep->eae_induction group_allocation Randomization into Treatment Groups eae_induction->group_allocation treatment Fingolimod or Vehicle Administration group_allocation->treatment monitoring Daily Clinical Scoring & Weight Measurement treatment->monitoring During Disease Course endpoint Endpoint Analysis (Histology, Flow Cytometry) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for testing fingolimod in an EAE model.

Troubleshooting_Logic start Variable Efficacy Observed check_dose Is the dose optimal? start->check_dose check_timing Is treatment timing appropriate? check_dose->check_timing Yes dose_response Action: Perform a dose-response study. check_dose->dose_response No check_protocol Is the EAE protocol consistent? check_timing->check_protocol Yes adjust_timing Action: Initiate treatment earlier. check_timing->adjust_timing No check_drug Is the drug formulation stable? check_protocol->check_drug Yes standardize_protocol Action: Standardize all experimental procedures. check_protocol->standardize_protocol No prepare_fresh Action: Prepare fresh drug solutions for each use. check_drug->prepare_fresh No outcome Improved Consistency & Efficacy check_drug->outcome Yes dose_response->check_timing adjust_timing->check_protocol standardize_protocol->check_drug prepare_fresh->outcome

Caption: A logical troubleshooting workflow for addressing fingolimod efficacy issues.

References

Technical Support Center: HPLC Quantification of Fingolimod Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of fingolimod (B1672674) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for fingolimod hydrochloride quantification?

A1: A common starting point for the analysis of this compound is a reverse-phase HPLC (RP-HPLC) method. A typical setup includes a C8 or C18 column, a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, and UV detection.[1] The exact conditions can be optimized based on the specific instrumentation and analytical requirements.

Q2: How can I prepare my this compound sample for HPLC analysis?

A2: For capsule dosage forms, the contents of several capsules are weighed and mixed. A portion of the powder equivalent to a single dose is then dissolved in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile and water.[1][2] The solution is typically sonicated to ensure complete dissolution and then filtered before injection into the HPLC system.[1]

Q3: What are the critical parameters to consider for method validation according to ICH guidelines?

A3: For method validation, it is essential to evaluate specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, as per the International Conference on Harmonization (ICH) guidelines.[3][4]

Q4: How can I perform forced degradation studies for a stability-indicating method?

A4: Forced degradation studies involve exposing the this compound sample to various stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[1][4][5] This helps to ensure that the analytical method can separate the active pharmaceutical ingredient (API) from any degradants, proving its stability-indicating capability.

Troubleshooting Guide

This guide addresses specific problems that may arise during the HPLC analysis of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase buffer. For fingolimod, a slightly acidic pH (around 3.0) often provides good peak shape.[1][5]
Column degradation.Replace the column. Ensure the mobile phase pH is within the recommended range for the column.
Column overload.Reduce the concentration of the sample being injected.
Variable Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[5]
Inconsistent pump flow rate.Check the pump for leaks and perform routine maintenance.
Ghost Peaks Contamination in the mobile phase or sample.Use high-purity solvents and freshly prepared mobile phase. Ensure proper cleaning of glassware.
Carryover from previous injections.Implement a needle wash step with a strong solvent between injections.[5]
Low Signal or No Peak Incorrect detection wavelength.Ensure the UV detector is set to an appropriate wavelength for fingolimod (e.g., 198 nm, 218 nm, 220 nm, or 260 nm).[2][3][5]
Sample degradation.Prepare fresh samples and standards. Check the stability of the stock solutions.
Injection issue.Verify the autosampler is functioning correctly and injecting the specified volume.
Baseline Noise or Drift Air bubbles in the detector.Purge the pump and detector to remove any air bubbles.
Contaminated mobile phase.Prepare fresh mobile phase using HPLC-grade solvents and filter it.
Detector lamp issue.Check the detector lamp's energy and replace it if necessary.

Experimental Protocols

Below are summaries of established HPLC methods for this compound quantification.

Method 1: Isocratic RP-HPLC
ParameterCondition
Column ODS (C18), 4.6 x 250mm, 5µm particle size
Mobile Phase Phosphate buffer and acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min
Detection PDA detector at 260 nm
Column Temperature 30°C
Retention Time Approximately 2.9 min
Method 2: Stability-Indicating RP-HPLC
ParameterCondition
Column Nova-Pak C8[1]
Mobile Phase 50 mM Potassium dihydrogenphosphate (pH 3.0) and acetonitrile (45:55, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV detector (wavelength not specified)
Retention Time Approximately 2.4 min[1]
Method 3: Gradient RP-HPLC for Impurity Profiling
ParameterCondition
Mobile Phase A Buffer (2.72g KH2PO4 and 2.0g 1-Octane sulfonic acid sodium salt anhydrous in 1000mL water, pH 3.0)[5]
Mobile Phase B Acetonitrile: water (90:10 v/v)[5]
Flow Rate 1.2 mL/min[5]
Detection 220 nm[5]
Column Temperature 45°C[5]
Gradient Program 0.01 min/45% B, 20 min/85% B, 37 min/85% B, 37.5 min/45% B, 45 min/45% B[5]

Visualizations

The following diagrams illustrate key workflows in the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Fingolimod Standard/Sample Powder dissolve Dissolve in Diluent (e.g., Methanol/Acetonitrile:Water) start->dissolve sonicate Sonicate for Complete Dissolution dissolve->sonicate filter Filter the Solution sonicate->filter hplc Inject into HPLC System filter->hplc separate Chromatographic Separation hplc->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Fingolimod Concentration integrate->quantify

Caption: General experimental workflow for HPLC quantification of fingolimod.

troubleshooting_workflow cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Problem Encountered (e.g., Poor Peak Shape) cause1 Mobile Phase pH start->cause1 cause2 Column Condition start->cause2 cause3 Sample Concentration start->cause3 solution1 Adjust pH / Re-prepare cause1->solution1 solution2 Wash / Replace Column cause2->solution2 solution3 Dilute Sample cause3->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Fingolimod and Other S1P Receptor Modulators for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety profiles of fingolimod (B1672674) and other sphingosine-1-phosphate (S1P) receptor modulators, including ozanimod (B609803), siponimod (B560413), and ponesimod (B1679046). The information is supported by data from pivotal clinical trials and is intended to aid in research and drug development efforts.

Introduction to S1P Receptor Modulation

Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs that functionally antagonize S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[1] This reduces the infiltration of these immune cells into the central nervous system (CNS), a key pathological process in autoimmune diseases like multiple sclerosis (MS).[1] Fingolimod was the first approved oral S1P receptor modulator for MS.[2] Newer, more selective modulators have since been developed with the aim of improving the benefit-risk profile.[3][4]

Comparative Efficacy

The efficacy of S1P receptor modulators is primarily assessed by their ability to reduce the annualized relapse rate (ARR) and inflammatory activity on magnetic resonance imaging (MRI). While direct head-to-head clinical trials are largely unavailable, data from pivotal phase 3 trials provide a basis for comparison.[5]

Table 1: Pivotal Clinical Trial Efficacy Data
Drug (Trial)ComparatorAnnualized Relapse Rate (ARR)MRI Lesion Activity (New/Enlarging T2 Lesions)
Fingolimod 0.5 mg (FREEDOMS)Placebo0.18 vs 0.40Significantly reduced
Fingolimod 0.5 mg (TRANSFORMS)Interferon beta-1a0.16 vs 0.33Significantly reduced
Ozanimod 0.92 mg (RADIANCE)Interferon beta-1a0.17 vs 0.28Significantly reduced
Ozanimod 0.92 mg (SUNBEAM)Interferon beta-1a0.18 vs 0.35Significantly reduced
Siponimod 2 mg (EXPAND)Placebo0.10 vs 0.22Significantly reduced
Ponesimod 20 mg (OPTIMUM)Teriflunomide (B560168) 14 mg0.202 vs 0.29056% reduction in combined unique active lesions

Receptor Selectivity and Pharmacokinetics

The selectivity for different S1P receptor subtypes influences the therapeutic effects and side-effect profiles of these modulators.

Table 2: Receptor Selectivity and Pharmacokinetic Properties
DrugS1P Receptor TargetsHalf-lifeTime to Lymphocyte Recovery
Fingolimod S1P1, S1P3, S1P4, S1P5~6-9 days1-2 months
Ozanimod S1P1, S1P5~21 hours (active metabolites)~1 month
Siponimod S1P1, S1P5~30 hours~10 days
Ponesimod S1P1~33 hours~1-2 weeks

Comparative Safety Profile

The safety profiles of S1P receptor modulators are a key consideration, with cardiovascular effects being a notable concern, particularly with the less selective agent, fingolimod.

Table 3: Key Safety and Tolerability Data
Adverse EventFingolimodOzanimodSiponimodPonesimod
First-Dose Bradycardia Decrease of 8.1 bpmDecrease of 1.2 bpmDecrease of 5-6 bpmDecrease of 6 bpm
Atrioventricular (AV) Block First- and second-degree reportedFirst-degree reportedFirst- and second-degree reportedFirst-degree reported
Lymphopenia Nadir ~500 cells/μLNadir ~760 cells/μLNadir ~560 cells/μLNadir ~650 cells/μL
Infections Increased risk of serious infectionsSimilar incidence to comparatorIncreased risk of infectionsIncreased risk of infections
Macular Edema ReportedNot significantly different from comparatorReportedReported

Experimental Protocols

The following are summaries of the methodologies for the key clinical trials cited.

Fingolimod: FREEDOMS Trial
  • Study Design: A 24-month, randomized, double-blind, placebo-controlled, parallel-group study.[6]

  • Patient Population: Patients with relapsing-remitting multiple sclerosis (RRMS).[6]

  • Intervention: Patients were randomized to receive oral fingolimod 0.5 mg, 1.25 mg, or placebo once daily.[6]

  • Primary Endpoint: Annualized relapse rate (ARR).[6]

  • Secondary Endpoints: Time to disability progression and various MRI measures, including the number of new or newly enlarging T2 lesions.[6]

Ozanimod: RADIANCE and SUNBEAM Trials
  • Study Design: Randomized, double-blind, double-dummy, active-comparator controlled phase 3 trials (24 months for RADIANCE, minimum 12 months for SUNBEAM).[7][8]

  • Patient Population: Patients with relapsing multiple sclerosis (RMS).[7][8]

  • Intervention: Patients were randomized (1:1:1) to receive oral ozanimod 1.0 mg, 0.5 mg, or intramuscular interferon beta-1a 30 μg weekly.[7][8]

  • Primary Endpoint: Annualized relapse rate (ARR).[7][9]

  • Secondary Endpoints: Number of new or enlarging T2 lesions, number of gadolinium-enhancing lesions, and brain volume loss.[7][9]

Siponimod: EXPAND Trial
  • Study Design: A randomized, double-blind, placebo-controlled, event-driven phase 3 trial.[2][10]

  • Patient Population: Patients with secondary progressive multiple sclerosis (SPMS).[2][10]

  • Intervention: Patients were randomized (2:1) to receive oral siponimod 2 mg or placebo once daily.[2][10]

  • Primary Endpoint: Time to 3-month confirmed disability progression (CDP).[2]

  • Secondary Endpoints: Time to 6-month CDP, change in T2 lesion volume, and annualized relapse rate.[11]

Ponesimod: OPTIMUM Trial
  • Study Design: A head-to-head, prospective, multicenter, randomized, double-blind, active-controlled, parallel-group, superiority phase 3 study with a treatment duration of 108 weeks.

  • Patient Population: Adults with relapsing MS.

  • Intervention: Patients were randomized (1:1) to receive oral ponesimod 20 mg or teriflunomide 14 mg once daily.

  • Primary Endpoint: Annualized relapse rate (ARR).

  • Secondary Endpoints: Fatigue symptoms, number of combined unique active lesions on MRI, and time to disability accumulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the S1P receptor signaling pathway and a generalized workflow for S1P receptor modulator clinical trials.

Caption: S1P Receptor Signaling Pathways

Clinical_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., S1P Modulator) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (Comparator/Placebo) Randomization->Treatment_Arm_B Efficacy_Assessment Efficacy Assessment (ARR, MRI) Treatment_Arm_A->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Arm_A->Safety_Monitoring Treatment_Arm_B->Efficacy_Assessment Treatment_Arm_B->Safety_Monitoring Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Generalized Clinical Trial Workflow

References

Fingolimod's Neuroprotective Efficacy: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro neuroprotective effects of fingolimod (B1672674) against other relevant therapeutic alternatives. The information is supported by experimental data to aid in the evaluation of fingolimod's potential in neurodegenerative disease research.

Fingolimod (FTY720), an approved immunomodulatory agent for multiple sclerosis (MS), has demonstrated direct neuroprotective properties within the central nervous system (CNS). In vitro studies have been crucial in elucidating the cellular and molecular mechanisms underlying these effects. This guide synthesizes key findings from in vitro research, comparing fingolimod's performance with other sphingosine-1-phosphate (S1P) receptor modulators and other classes of neuroprotective agents.

Comparative Analysis of Neuroprotective Effects

The neuroprotective capacity of fingolimod has been evaluated across various in vitro models of neuronal injury. Key metrics for comparison include neuronal cell viability, inhibition of apoptosis, and promotion of neurite outgrowth. While direct head-to-head in vitro comparisons with a wide range of alternatives are limited in publicly available literature, this guide consolidates data from studies examining fingolimod and other compounds under similar experimental paradigms.

S1P Receptor Modulators: Fingolimod vs. Siponimod (B560413)

Fingolimod and siponimod are both S1P receptor modulators, but they exhibit different receptor selectivity. Fingolimod targets S1P receptors 1, 3, 4, and 5, whereas siponimod is more selective for S1P1 and S1P5.[1] This difference in receptor engagement may underlie variations in their direct CNS effects.

In vitro functional assays using astrocytes derived from human fibroblasts have indicated that both fingolimod and siponimod exert a comparable neuroprotective action through the S1P1 receptor in these glial cells.[2] Further studies have shown that siponimod can dose-dependently decrease the risk of cortical neuron death induced by the inflammatory cytokine TNFα.[3] While a direct quantitative comparison in the same study is lacking, the available data suggests that both compounds can enhance neuronal survival.

Table 1: In Vitro Neuroprotection by Fingolimod and Siponimod in Neuronal and Glial Cells

AgentCell TypeIn Vitro Model of InjuryKey Neuroprotective OutcomeQuantitative DataReference
Fingolimod R28 Rat Retinal Neuronal CellsTNFα (10 ng/mL) Induced CytotoxicityIncreased Cell Survival25 nM Fingolimod significantly reduced TNFα-induced cell death.[4][4]
Fingolimod R28 Rat Retinal Neuronal CellsH₂O₂ Induced CytotoxicityReduced CytotoxicityFingolimod significantly reduced cell death at various H₂O₂ concentrations.[5][5]
Siponimod Rat Primary Cortical NeuronsTNFα Induced CytotoxicityDecreased Risk of Neuron DeathDose-dependent decrease in the cumulative risk of neuron death (HR 0.84, 0.81, and 0.78 for increasing doses).[3][3]
Siponimod Human iPSC-derived Neural Stem/Progenitor CellsTNFα (20 ng/mL) Induced ApoptosisDecreased Apoptosis10 pM and 100 pM Siponimod significantly decreased the number of apoptotic cells.[3][3]

Signaling Pathways in Fingolimod-Mediated Neuroprotection

Fingolimod's neuroprotective effects are mediated through a complex interplay of signaling pathways. A primary mechanism involves the modulation of cell survival and stress pathways. In response to inflammatory stimuli like TNFα, fingolimod has been shown to suppress the activation of pro-apoptotic pathways and enhance pro-survival signals.

In a cellular model of optic neuritis using R28 retinal neuronal cells, TNFα treatment led to a significant increase in the expression of cleaved caspase-3, a key executioner of apoptosis, and a decrease in the anti-apoptotic protein Bcl-xL.[6] Co-treatment with fingolimod reversed these changes, indicating its ability to interfere with the apoptotic cascade.[6] Furthermore, fingolimod treatment was found to reduce the TNFα-induced phosphorylation of p38 MAP kinase, a cellular stress signaling pathway.[4]

The neuroprotective effects of fingolimod are also linked to the promotion of neurotrophic factors. In vitro studies have shown that fingolimod can enhance the expression of Brain-Derived Neurotrophic Factor (BDNF) in various cell types, including primary mouse cortical neurons and microglia.[7]

Fingolimod_Neuroprotection_Pathway cluster_stress Cellular Stress cluster_fingolimod Therapeutic Intervention cluster_intracellular Intracellular Signaling cluster_outcome Cellular Outcome TNFα TNFα p38_MAPK p38 MAPK Activation TNFα->p38_MAPK Caspase3 Cleaved Caspase-3 TNFα->Caspase3 Bcl_xL Bcl-xL TNFα->Bcl_xL inhibits H₂O₂ H₂O₂ H₂O₂->p38_MAPK Fingolimod Fingolimod Fingolimod->p38_MAPK inhibits Fingolimod->Caspase3 inhibits Fingolimod->Bcl_xL promotes BDNF BDNF Expression Fingolimod->BDNF promotes p38_MAPK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Survival Neuronal Survival Bcl_xL->Survival BDNF->Survival Apoptosis->Survival reduces

Fingolimod's neuroprotective signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited in vitro studies.

Cell Viability and Cytotoxicity Assays
  • Trypan Blue Exclusion Assay:

    • Cell Culture: R28 rat neuro-retinal cells are cultured in appropriate media and conditions.[4]

    • Induction of Injury: Neuronal damage is induced by treating the cells with TNFα (e.g., 10 ng/mL) for 24 hours.[4] For fingolimod treatment groups, cells are pre-treated with varying concentrations of fingolimod (e.g., 25, 50, 100 nM) for 1 hour prior to TNFα induction.[4]

    • Cell Staining: After the treatment period, cells are harvested and stained with Trypan blue solution.

    • Quantification: The number of viable (unstained) and non-viable (blue-stained) cells are counted using a hemocytometer to determine the percentage of cell viability.[4]

  • LDH Assay:

    • Cell Culture and Treatment: Differentiated R28 cells are treated with a cellular stressor like H₂O₂ at various concentrations.[5] Fingolimod is co-administered in treatment groups.[5]

    • Sample Collection: At the end of the treatment period, the cell culture supernatant is collected.

    • LDH Measurement: The amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant, which is proportional to the number of damaged cells, is measured using a commercially available LDH cytotoxicity assay kit.[5]

Apoptosis Assays
  • Western Blot for Apoptotic Markers:

    • Protein Extraction: Following treatment with TNFα with or without fingolimod, total protein is extracted from the R28 cells.[6]

    • Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies against cleaved caspase-3 and Bcl-xL, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.[6]

    • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence detection system, and the band densities are quantified.[6]

Experimental_Workflow_Neuroprotection cluster_setup Experimental Setup cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis and Interpretation Cell_Culture Neuronal Cell Culture (e.g., R28 cells) Injury_Induction Induce Neuronal Injury (e.g., TNFα, H₂O₂) Cell_Culture->Injury_Induction Treatment Treat with Fingolimod or Alternative Injury_Induction->Treatment Viability_Assay Cell Viability Assay (Trypan Blue, LDH) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Western Blot for Caspase-3/Bcl-xL) Treatment->Apoptosis_Assay Neurite_Assay Neurite Outgrowth Assay (Immunofluorescence) Treatment->Neurite_Assay Data_Quantification Quantitative Data Analysis Viability_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Neurite_Assay->Data_Quantification Comparison Comparative Evaluation of Neuroprotective Efficacy Data_Quantification->Comparison

Workflow for in vitro neuroprotection assays.

Conclusion

In vitro studies provide compelling evidence for the direct neuroprotective effects of fingolimod. It demonstrates the ability to enhance neuronal survival, inhibit apoptosis, and potentially promote neurite outgrowth in the face of inflammatory and oxidative stress. While direct comparative in vitro data with a broad range of other neuroprotective agents is still emerging, the existing evidence suggests that fingolimod's mechanisms of action within the CNS are robust. Further head-to-head in vitro studies are warranted to more definitively position fingolimod's neuroprotective efficacy in relation to other established and novel therapeutic agents for neurodegenerative diseases.

References

Cross-study comparison of fingolimod efficacy in different EAE models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Fingolimod's Efficacy Across Diverse Experimental Autoimmune Encephalomyelitis (EAE) Models

Fingolimod (B1672674) (FTY720), an oral sphingosine-1-phosphate (S1P) receptor modulator, is a prominent therapeutic agent for relapsing-remitting multiple sclerosis (MS). Its primary mechanism involves the sequestration of lymphocytes in secondary lymphoid organs, thereby preventing their infiltration into the central nervous system (CNS).[1][2][3] Additionally, fingolimod can cross the blood-brain barrier, suggesting direct effects on CNS resident cells, which may contribute to its neuroprotective properties.[1][2] Experimental Autoimmune Encephalomyelitis (EAE) serves as a crucial preclinical model to investigate the pathophysiology of MS and to evaluate novel therapeutic strategies. The efficacy of fingolimod has been extensively documented across various EAE models, each recapitulating different aspects of MS pathology. This guide provides a cross-study comparison of fingolimod's performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of its therapeutic potential.

Mechanism of Action: S1P Receptor Modulation

Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[4] This active metabolite is a structural analog of endogenous S1P and acts as a functional antagonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[1][4] The binding of fingolimod-phosphate to the S1P1 receptor on lymphocytes induces its internalization and degradation, thereby blocking the S1P gradient-dependent egress of lymphocytes from lymph nodes.[1] This leads to a significant reduction in circulating lymphocytes, particularly autoaggressive T cells, and their subsequent infiltration into the CNS.[1][5]

Beyond its peripheral immunosuppressive effects, fingolimod's ability to penetrate the CNS allows for direct interaction with S1P receptors expressed on various neural cells, including astrocytes, microglia, oligodendrocytes, and neurons.[1][6] This interaction is thought to modulate neuroinflammatory processes, reduce glial cell activation, and promote remyelination, contributing to the overall therapeutic efficacy of the drug.[7][8][9]

Fingolimod_Mechanism cluster_blood Bloodstream cluster_lymph Lymph Node cluster_cns Central Nervous System (CNS) Fingolimod Fingolimod Fingolimod_P Fingolimod-P Fingolimod->Fingolimod_P Phosphorylation (Sphingosine Kinase 2) S1P1_receptor S1P1 Receptor Fingolimod_P->S1P1_receptor Binds Fingolimod_P_CNS Fingolimod-P Fingolimod_P->Fingolimod_P_CNS Crosses BBB Lymphocyte Lymphocyte Internalization S1P1 Internalization & Degradation S1P1_receptor->Internalization Induces Egress Lymphocyte Egress Blocked Internalization->Egress Reduced_Infiltration Reduced CNS Infiltration Egress->Reduced_Infiltration Astrocyte Astrocyte Microglia Microglia Oligodendrocyte Oligodendrocyte Fingolimod_P_CNS->Astrocyte Modulates Fingolimod_P_CNS->Microglia Modulates Fingolimod_P_CNS->Oligodendrocyte Promotes Differentiation Therapeutic_Effect Therapeutic Effect Fingolimod_P_CNS->Therapeutic_Effect Reduced_Infiltration->Therapeutic_Effect

Fingolimod's dual mechanism of action in the periphery and CNS.

Comparative Efficacy in C57BL/6 EAE Models

The C57BL/6 mouse strain immunized with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 is one of the most widely used EAE models, typically inducing a chronic-progressive or relapsing-remitting disease course that mimics many aspects of MS. Studies consistently demonstrate that fingolimod treatment significantly ameliorates clinical signs of EAE in this model.

Data Presentation: Fingolimod in MOG₃₅₋₅₅-induced EAE in C57BL/6 Mice
Study Focus Treatment Regimen Dosage (mg/kg) Key Findings (vs. EAE Control) Citation
Synaptic Function Prophylactic (from day 0)0.3Clinical Score: Significantly inhibited elevation. Day 20: 0.27 ± 0.12 vs. 2.8 ± 0.5.[6]
Synaptic Function Therapeutic (from day 20)0.3Clinical Score: Reversed EAE-associated clinical signs starting from day 24.[6]
Neuropathic Pain Therapeutic (from day 15)0.1 and 1Clinical Score: Dose-dependently decreased motor deficits.[7]
Neuropathic Pain Therapeutic (from day 15)0.1 and 1Pain Behavior: Dose-dependently reduced mechanical and cold hypersensitivity.[7]
Neuropathic Pain Therapeutic (from day 16)0.001 - 1Glial Activation: Dose-dependently reduced dorsal horn GFAP and Iba1 immunoreactivity.[7]
Retinal Neuroprotection Therapeutic (from day 12)0.3 and 1Clinical Score: Significantly lower scores from day 17 onwards.[8]
Retinal Neuroprotection Therapeutic (from day 12)0.3 and 1Apoptosis: Reduced apoptotic oligodendrocytes in the optic nerve.[8]
Retinal Neuroprotection Therapeutic (from day 12)1Glial Activation: Significantly diminished number of microglia and macrophages in the retina and optic nerve.[8]
Prophylactic vs. Therapeutic Prophylactic (from day 2)Not specifiedClinical Score: Day 21: 0.25 ± 0.25 vs. 2.7 ± 0.5. 90% of mice did not develop symptoms.[10]
Prophylactic vs. Therapeutic Therapeutic (from day 14)Not specifiedClinical Score: Day 21: 1.4 ± 0.6 vs. 2.7 ± 0.5. Significant reduction in symptoms from day 27.[10]
Prophylactic vs. Therapeutic Prophylactic (from day 2)Not specifiedBiomarkers: Prevented increase in plasma NfL, brain IL-1β, and TNFα.[10]
Myeloid Cell Activation Therapeutic (3 days post-onset)3Clinical Score: Milder chronic phase compared to vehicle-treated group.[11]
Myeloid Cell Activation Therapeutic (3 days post-onset)3Cytokine Production: ~30% reduction in TNF-α-positive macrophages and microglia in the CNS.[11]
Oligodendrocyte Proliferation Therapeutic (from onset)0.3Clinical Score: Significantly decreased cumulative disease score.[9]
Oligodendrocyte Proliferation Therapeutic (from onset)0.3Remyelination: Increased OPC proliferation and differentiation in the brain and spinal cord.[9]

Efficacy in Other EAE Models

While the MOG-induced EAE in C57BL/6 mice is the most common model, other models that reflect different facets of MS pathology are also utilized. The Biozzi ABH mouse model, for instance, develops a chronic EAE that recapitulates features of progressive MS, including the development of meningeal ectopic lymphoid tissue and a disease course that transitions from T-cell to B-cell predominance.[12] Although specific quantitative data for fingolimod in this model were not detailed in the provided search results, its relevance for studying progressive MS makes it an important model for future investigations of fingolimod and other S1P modulators.

Experimental Protocols

MOG₃₅₋₅₅-induced EAE in C57BL/6 Mice

A standardized protocol for inducing EAE in C57BL/6 mice is crucial for the reproducibility of results. The following is a generalized workflow based on multiple studies.[6][8][10]

  • Animals: Female C57BL/6 mice, typically 8-10 weeks old, are used.[6][7]

  • Immunization (Day 0): Mice are immunized subcutaneously with an emulsion containing MOG₃₅₋₅₅ peptide (typically 100-200 µg) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[6][8]

  • Pertussis Toxin Administration: Mice receive an intraperitoneal injection of Pertussis toxin (PTX, typically 200-500 ng) on the day of immunization and again 48 hours later (Day 2). PTX acts as an additional adjuvant to facilitate the entry of immune cells into the CNS.[6][8]

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale, commonly:

    • 0: No clinical signs

    • 1: Flaccid tail

    • 2: Hindlimb weakness or ataxia

    • 3: Complete hindlimb paralysis

    • 4: Hindlimb and forelimb paralysis (tetraplegia)

    • 5: Moribund state or death

  • Fingolimod Administration:

    • Route: Fingolimod is typically administered orally, either by gavage or dissolved in the drinking water.[6][8]

    • Regimen:

      • Prophylactic: Treatment starts on the day of immunization or shortly after.[6][10]

      • Therapeutic: Treatment begins after the onset of clinical signs or at the peak of the disease.[6][8][10]

EAE_Workflow cluster_induction EAE Induction Phase cluster_treatment Treatment Regimens cluster_disease Disease Progression & Monitoring Day0 Day 0: Immunization (MOG₃₅₋₅₅ + CFA) + PTX Injection Day2 Day 2: Second PTX Injection Day0->Day2 Prophylactic Prophylactic Fingolimod (Starts Day 0-2) Day0->Prophylactic Onset ~Day 10-14: Onset of Clinical Signs Day2->Onset Therapeutic Therapeutic Fingolimod (Starts at Disease Onset) Onset->Therapeutic Peak ~Day 17-21: Peak Disease Onset->Peak Chronic >Day 21: Chronic Phase Peak->Chronic Monitoring Daily Monitoring: - Clinical Score - Body Weight Endpoint Endpoint Analysis: - Histology (CNS) - Biomarkers - Flow Cytometry Chronic->Endpoint

Generalized experimental workflow for MOG-induced EAE and fingolimod treatment.

Conclusion

The collective evidence from various EAE studies robustly supports the efficacy of fingolimod in attenuating neuroinflammation and clinical disease severity. In the widely-used MOG₃₅₋₅₅-induced EAE model in C57BL/6 mice, fingolimod demonstrates significant therapeutic benefits in both prophylactic and therapeutic settings. Its efficacy is multifaceted, encompassing the reduction of clinical motor deficits, amelioration of neuropathic pain, and suppression of key inflammatory mediators and glial activation within the CNS.[7][10][11] Furthermore, compelling evidence suggests that fingolimod promotes endogenous repair mechanisms by enhancing the proliferation and differentiation of oligodendrocyte progenitor cells.[9]

The consistent positive outcomes across different experimental paradigms and endpoints underscore the value of EAE models in elucidating the complex mechanisms of action of fingolimod. These preclinical findings have been instrumental in guiding the successful clinical application of fingolimod in MS and continue to provide a platform for exploring next-generation S1P receptor modulators. Future studies employing models of progressive MS, such as the Biozzi ABH mouse, will be critical for evaluating the potential of fingolimod to modify the chronic, neurodegenerative aspects of the disease.

References

Validating the Anti-Inflammatory Properties of Fingolimod Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fingolimod (B1672674) (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is an established oral therapy for relapsing-remitting multiple sclerosis (MS).[1] Its primary mechanism involves the sequestration of lymphocytes in lymph nodes, reducing their infiltration into the central nervous system (CNS).[2] However, a growing body of evidence highlights its direct anti-inflammatory properties within both the peripheral immune system and the CNS. This guide provides an objective comparison of fingolimod's anti-inflammatory performance, supported by experimental data and detailed methodologies, to aid in research and development.

Mechanism of Action: S1P Receptor Modulation

Fingolimod is a structural analog of sphingosine (B13886) and is phosphorylated in vivo by sphingosine kinase 2 to its active form, fingolimod-phosphate.[3] This active metabolite acts as a functional antagonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, S1P5).[4] By binding to the S1P1 receptor on lymphocytes, it induces receptor internalization and degradation, thereby preventing lymphocytes from exiting lymph nodes.[1]

Beyond lymphocyte trafficking, fingolimod crosses the blood-brain barrier and exerts direct effects on neural cells.[2] It modulates the activity of microglia and astrocytes, key players in neuroinflammation. Studies have shown that fingolimod can suppress the production of pro-inflammatory cytokines by these cells, shifting them towards a more anti-inflammatory M2-like phenotype.[3]

Key Signaling Pathways

Fingolimod's anti-inflammatory effects are mediated through several intracellular signaling pathways. A primary pathway involves the inhibition of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. By modulating S1P receptors, fingolimod can interfere with downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which ultimately leads to reduced NF-κB activation and a subsequent decrease in the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][5]

Caption: Simplified Fingolimod anti-inflammatory signaling pathway via NF-κB inhibition.

Comparative Efficacy: Cytokine Inhibition

The anti-inflammatory potential of fingolimod can be quantified by its ability to inhibit the production of pro-inflammatory cytokines in response to a stimulus. The tables below summarize experimental data on the effects of fingolimod and a common alternative, Dimethyl Fumarate (B1241708) (DMF), on cytokine release in vitro.

Table 1: Fingolimod - Inhibition of Pro-inflammatory Cytokines

Cell Type Inflammatory Stimulus Cytokine Measured Fingolimod Concentration Observed Effect Source
Human Umbilical Vein Endothelial Cells (HUVEC) Lipopolysaccharide (LPS), 10 µg/mL TNF-α 0.1, 0.5, 1 µM Significant, dose-dependent reduction in TNF-α levels. [5]
Human Dendritic Cells (slanDCs) LPS IL-1β, IL-6, TNF-α, IL-12, IL-23 Not specified (in vitro addition) Reduced secretion of all measured cytokines. [6]
Human Monocytes LPS IL-1β, TNF-α Not specified (from treated patients) Inhibited release of IL-1β and TNF-α. [6]
Rat Astrocytes Interferon-γ (IFN-γ) MHC Class II (marker of activation) Submicromolar Significantly reduced IFN-γ-induced MHC Class II expression. [7]

| Human Innate Lymphoid Cells (ILC1) | Cytokine Cocktail | IFN-γ | 10 µM | Inhibition of IFN-γ production at high concentrations. |[8] |

Table 2: Alternative Agents - Inhibition of Pro-inflammatory Cytokines

Agent Cell Type Inflammatory Stimulus Cytokine Measured Concentration Observed Effect Source
Dimethyl Fumarate (DMF) Mouse Monocytes (RAW 264.7) LPS TNF-α 10 µM Significantly inhibited soluble TNF-α release. [9]
Dimethyl Fumarate (DMF) Human Endothelial Cells (HUVEC) TNF-α MCP-1, CCL-5, PDGF-BB, GM-CSF, IL-6 Not specified Suppressed TNF-α-induced cytokine/chemokine expression. [10]
Dimethyl Fumarate (DMF) Murine Microglia & Astrocytes LPS iNOS, IL-1β, IL-6, TNF-α 10 µM Decreased mRNA expression of all measured mediators. [11]

| Natalizumab | Human T-cells (in vivo) | Anti-CD3 stimulation | IFN-γ, TNF-α, IL-17 | N/A (patient treatment) | Increased percentage of cytokine-producing T-cells in peripheral blood due to sequestration. |[12] |

Note on Natalizumab: Unlike fingolimod and DMF, which can directly suppress cytokine production, natalizumab's primary mechanism is blocking leukocyte migration. This leads to a paradoxical increase in the frequency of activated, cytokine-producing T-cells in the peripheral blood, as they are prevented from entering the CNS.[12] Therefore, a direct comparison of in vitro cytokine inhibition is not applicable. Clinical comparisons show natalizumab is highly effective at preventing relapses, in some studies more so than fingolimod, by physically preventing immune cells from reaching the CNS.[12]

Experimental Protocols

Validating the anti-inflammatory effects of compounds like fingolimod typically involves in vitro cell-based assays. Below is a representative protocol for measuring cytokine inhibition in human peripheral blood mononuclear cells (PBMCs).

Protocol: Measurement of LPS-Induced Cytokine Production in Human PBMCs
  • Isolation of PBMCs:

    • Collect whole blood from healthy donors into heparinized tubes.

    • Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the isolated cells twice with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

    • Determine cell count and viability using a hemocytometer and trypan blue exclusion.[13][14]

  • Cell Culture and Treatment:

    • Seed PBMCs into a 24-well or 96-well cell culture plate at a density of 1 x 10⁶ cells/mL.[14]

    • Pre-incubate the cells with various concentrations of fingolimod hydrochloride (e.g., 0.1 µM, 1 µM, 10 µM) or the alternative compound (e.g., DMF 10 µM) for 1-2 hours at 37°C in a 5% CO₂ incubator. Include a vehicle control (e.g., DMSO) group.

  • Inflammatory Stimulation:

    • After pre-incubation, add Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the unstimulated control group.[14]

    • Incubate the plates for an additional 18-24 hours at 37°C in a 5% CO₂ incubator.[13]

  • Sample Collection and Cytokine Measurement:

    • After incubation, centrifuge the plates to pellet the cells.

    • Carefully collect the cell-free supernatant and store at -80°C until analysis.

    • Quantify the concentration of target cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[13][14]

  • Data Analysis:

    • Generate a standard curve using the provided cytokine standards.

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

    • Compare the cytokine levels in the drug-treated groups to the LPS-only (vehicle control) group to determine the percentage of inhibition.

Experimental_Workflow A 1. Isolate PBMCs from whole blood B 2. Seed cells and pre-treat with Fingolimod A->B C 3. Stimulate with LPS (1 µg/mL, 24h) B->C D 4. Collect Supernatant C->D E 5. Quantify Cytokines (TNF-α, IL-6) via ELISA D->E F 6. Analyze Data (% Inhibition) E->F

Caption: General experimental workflow for in vitro cytokine inhibition assay.

Conclusion

The experimental evidence strongly supports the anti-inflammatory properties of this compound, extending beyond its well-established role in lymphocyte sequestration. Data demonstrates its ability to directly inhibit the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from various immune and neural cell types. This action is primarily mediated through the modulation of S1P receptors and subsequent inhibition of pro-inflammatory signaling pathways like NF-κB.

When compared to alternatives, fingolimod shows a robust, direct anti-inflammatory effect that is mechanistically distinct from agents like natalizumab. While dimethyl fumarate also demonstrates direct cytokine inhibition, the extensive research into fingolimod's dual action on both lymphocyte trafficking and direct cellular modulation presents a multifaceted approach to mitigating inflammation. This guide provides a foundational dataset and methodological framework for researchers investigating and developing novel anti-inflammatory therapeutics.

References

Head-to-Head in the Lab: A Comparative Guide to Fingolimod and Natalizumab for Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of therapeutic agents for multiple sclerosis (MS) is paramount. This guide provides a direct, data-driven comparison of two pivotal second-line treatments: fingolimod (B1672674) (Gilenya) and natalizumab (Tysabri). We delve into their distinct mechanisms of action, compare their performance based on key clinical trial data, and provide detailed experimental protocols for essential monitoring assays.

At a Glance: Fingolimod vs. Natalizumab

FeatureFingolimod (Gilenya)Natalizumab (Tysabri)
Mechanism of Action Sphingosine 1-phosphate (S1P) receptor modulator; sequesters lymphocytes in lymph nodes.Monoclonal antibody against α4β1-integrin (VLA-4); blocks lymphocyte migration across the blood-brain barrier.
Administration Oral (once daily)Intravenous infusion (every 4 weeks)
Key Efficacy Marker Reduction in annualized relapse rate and MRI lesion activity.Potent reduction in annualized relapse rate and new MRI lesion formation.
Primary Safety Concern Bradycardia at initiation, macular edema, lymphopenia, and rare opportunistic infections.Progressive Multifocal Leukoencephalopathy (PML) in JCV antibody-positive patients.
Required Monitoring First-dose monitoring (cardiac), regular ophthalmologic exams, and absolute lymphocyte counts.Anti-JCV antibody status, regular MRI scans.

Mechanism of Action: Two Distinct Strategies to Curb Neuroinflammation

Fingolimod and natalizumab employ fundamentally different strategies to mitigate the autoimmune attack characteristic of MS.

Fingolimod: An Oral Sphingosine 1-Phosphate (S1P) Receptor Modulator

Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[1][2] This active metabolite acts as a functional antagonist of S1P receptors, particularly S1P1, which are crucial for the egress of lymphocytes from secondary lymphoid organs.[3][4] By promoting the internalization and degradation of S1P1 receptors on lymphocytes, fingolimod effectively traps these immune cells within the lymph nodes, preventing their entry into the central nervous system (CNS) where they would otherwise attack the myelin sheath.[3][4]

Fingolimod_Pathway cluster_lymph_node Lymph Node cluster_circulation Circulation / CNS Lymphocyte Lymphocyte S1P1R S1P1 Receptor Internalization Internalization & Degradation S1P1R->Internalization Induces FingolimodP Fingolimod-P FingolimodP->S1P1R Binds Egress_Blocked Egress Blocked Internalization->Egress_Blocked Reduced_Infiltration Reduced CNS Infiltration Egress_Blocked->Reduced_Infiltration

Fingolimod's mechanism of action.

Natalizumab: An Intravenous Monoclonal Antibody Targeting VLA-4

Natalizumab is a humanized monoclonal antibody that targets the α4 subunit of α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[5][6] VLA-4 is expressed on the surface of activated lymphocytes and is essential for their adhesion to and transmigration across the blood-brain barrier (BBB) into the CNS.[5][7] By binding to VLA-4, natalizumab blocks its interaction with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on endothelial cells of the BBB.[5][6] This blockade physically prevents inflammatory immune cells from entering the CNS.[7]

Natalizumab_Pathway cluster_blood_vessel Blood Vessel cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System Lymphocyte Activated Lymphocyte VLA4 VLA-4 VCAM1 VCAM-1 VLA4->VCAM1 Interaction Blocked Natalizumab Natalizumab Natalizumab->VLA4 Binds Endothelial_Cell Endothelial Cell Adhesion_Blocked Adhesion & Transmigration Blocked VCAM1->Adhesion_Blocked No_Entry No CNS Entry Adhesion_Blocked->No_Entry

Natalizumab's mechanism of action.

Efficacy in Head-to-Head Research Settings

Multiple studies have directly compared the efficacy of fingolimod and natalizumab, generally indicating a stronger effect for natalizumab in reducing inflammatory disease activity.

Table 1: Comparison of Annualized Relapse Rates (ARR)

Study / AnalysisFingolimod ARRNatalizumab ARRFinding
REVEAL (24-36 weeks)[4]0.200.0289% reduction from baseline with fingolimod vs. 99% with natalizumab.
Grigoriadis et al. (2021)[3]0.13 ± 0.040.03 ± 0.02Significantly lower ARR with natalizumab over the total treatment duration.
Meta-analysis (observational data)[1]No significant differenceNo significant differenceNo significant difference in 2-year ARR between the two treatments.
Meta-analysis (indirect, from RCTs)[1][8]--Natalizumab was associated with a greater reduction in the 2-year ARR.

Table 2: Comparison of MRI Outcomes

Study / AnalysisFingolimod OutcomeNatalizumab OutcomeFinding
REVEAL (24 weeks)[2][5]58.0% with ≥1 new T1 Gd+ lesion40.7% with ≥1 new T1 Gd+ lesionNumerically lower probability of new lesions with natalizumab.
Grigoriadis et al. (2021)[3]--A higher proportion of patients remained free of MRI activity under natalizumab.
Polish Single Center Study[9]Mean 0.61 new T2 lesionsMean 0.61 new T2 lesionsNo significant difference in new T2 lesions after one year.
Polish Single Center Study[9]Mean 0.13 new Gd+ lesionsMean 0.13 new Gd+ lesionsNo significant difference in new Gd+ lesions after one year.

Table 3: Comparison of Disability Progression

Study / AnalysisFingolimod OutcomeNatalizumab OutcomeFinding
Grigoriadis et al. (2021)[3]ComparableComparableTime to disability improvement and worsening was comparable between groups in the matched analysis.
Meta-analysis (observational data)[1][6]No significant differenceNo significant differenceNo significant difference in 2-year disability progression.
NARCOMS Analysis[10]Mean PDDS change: 0.6Mean PDDS change: 0.3Less disability progression in patients continuing natalizumab compared to those switching to fingolimod.

Experimental Protocols for Key Monitoring Assays

1. Absolute Lymphocyte Count Monitoring for Fingolimod Treatment

Principle: Fingolimod causes a dose-dependent reduction in the peripheral blood lymphocyte count. Monitoring the absolute lymphocyte count is crucial to assess the pharmacodynamic effect of the drug and to identify patients with severe lymphopenia who may be at increased risk of infections. Flow cytometry is the gold standard for accurate enumeration of lymphocyte subsets.

Materials:

  • Whole blood collected in EDTA-containing tubes.

  • BD Trucount™ Tubes (or similar absolute counting beads).

  • BD Multitest™ 6-Color TBNK Reagent (or similar antibody cocktail for identifying T-cells, B-cells, and NK cells).

  • BD FACS™ Lysing Solution.

  • Vortex mixer.

  • Calibrated flow cytometer (e.g., BD FACSLyric™).

Procedure (based on a standard SOP)[11]:

  • Pipette 20 µL of the antibody reagent into the bottom of a BD Trucount™ Tube.

  • Add 50 µL of well-mixed, anticoagulated whole blood to the tube. Use a reverse pipetting technique for accuracy.[12]

  • Cap the tube and vortex gently to mix.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 450 µL of 1X BD FACS™ Lysing Solution to the tube.

  • Incubate for another 15 minutes at room temperature in the dark.

  • The sample is now ready for acquisition on the flow cytometer. Samples should be acquired within 6 hours.

  • Acquire the sample on a calibrated flow cytometer according to the instrument's instructions for use. A sufficient number of events should be acquired from the bead and lymphocyte populations to ensure statistical significance.

  • The software will use the known number of beads in the tube to calculate the absolute count of lymphocytes (cells per microliter of blood).

2. Anti-JCV Virus Antibody Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: The presence of antibodies to the John Cunningham virus (JCV) is a key risk factor for developing PML in patients treated with natalizumab. A two-step ELISA, such as the STRATIFY JCV™ DxSelect™, is used to qualitatively detect these antibodies in serum or plasma.[13][14]

Materials:

  • Serum or plasma sample from the patient.

  • STRATIFY JCV™ DxSelect™ ELISA kit (or equivalent), which includes:

    • JCV virus-like particle (VLP)-coated microtiter plates.

    • Positive and negative controls.

    • Wash buffers, conjugate (e.g., HRP-linked anti-human IgG), and substrate (e.g., TMB).

  • Microplate reader.

Procedure (based on the STRATIFY JCV™ DxSelect™ methodology)[14][15]:

Step 1: Initial Screening ELISA

  • Patient serum or plasma, along with positive and negative controls, are added to the JCV VLP-coated microtiter wells.

  • The plate is incubated to allow anti-JCV antibodies in the sample to bind to the VLP antigen.

  • The plate is washed to remove unbound components.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the captured human anti-JCV antibodies.

  • The plate is washed again.

  • A chromogenic substrate is added. The enzyme on the secondary antibody converts the substrate, resulting in a color change.

  • The reaction is stopped, and the optical density (OD) is read using a microplate reader.

  • The patient's OD is compared to a pre-defined cut-off to determine an initial result: positive, negative, or indeterminate.[16]

Step 2: Confirmatory Inhibition Assay (for indeterminate results)

  • For samples that yield an indeterminate result in the screening assay, a confirmatory inhibition step is performed.[14]

  • The patient's sample is pre-incubated with free JCV VLPs in solution.

  • This mixture is then added to the VLP-coated plate, and the ELISA procedure is repeated.

  • If the patient's sample contains specific anti-JCV antibodies, they will be neutralized by the free VLPs during the pre-incubation step. This will result in a significantly reduced signal (lower OD) compared to a control incubation without free VLPs.

  • A percent inhibition is calculated. A value above a certain threshold (e.g., >45%) confirms the sample as positive for anti-JCV antibodies.[16]

Head-to-Head Clinical Trial Workflow

The design of a head-to-head clinical trial is crucial for generating high-quality comparative data. The following diagram illustrates a typical workflow for a prospective, randomized trial comparing fingolimod and natalizumab.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Patient_Population Patients with Active Relapsing-Remitting MS Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Fingolimod_Arm Fingolimod (e.g., 0.5 mg daily) Randomization->Fingolimod_Arm Natalizumab_Arm Natalizumab (e.g., 300 mg every 4 weeks) Randomization->Natalizumab_Arm Follow_Up Follow-up Period (e.g., 1-2 years) Fingolimod_Arm->Follow_Up Natalizumab_Arm->Follow_Up Primary_Endpoint Primary Endpoint Assessment (e.g., Annualized Relapse Rate) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (MRI activity, disability progression) Follow_Up->Secondary_Endpoints Safety_Monitoring Safety Monitoring (Adverse Events, Lab Tests) Follow_Up->Safety_Monitoring Data_Analysis Statistical Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis Safety_Monitoring->Data_Analysis

Workflow of a head-to-head clinical trial.

Conclusion

Both fingolimod and natalizumab are highly effective therapies for relapsing-remitting multiple sclerosis, albeit with distinct mechanisms of action, safety profiles, and monitoring requirements. Head-to-head research data generally suggest a more pronounced and rapid effect of natalizumab on inflammatory disease activity, as measured by relapse rates and new MRI lesions. However, the choice of therapy in a clinical or research setting must also consider the route of administration, patient-specific factors, and the respective safety profiles, particularly the risk of PML with natalizumab. The experimental protocols provided herein offer a foundation for the standardized monitoring of these potent immunomodulatory agents.

References

Assessing the Long-Term Efficacy of Fingolimod in Chronic EAE Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fingolimod's long-term efficacy in chronic Experimental Autoimmune Encephalomyelitis (EAE) models, a common preclinical model for multiple sclerosis (MS). It objectively assesses its performance against two other widely used disease-modifying therapies, glatiramer acetate (B1210297) and dimethyl fumarate (B1241708), supported by experimental data from various studies.

Comparative Efficacy of Fingolimod (B1672674) and Alternatives in Chronic EAE

The following table summarizes the quantitative data on the efficacy of fingolimod, glatiramer acetate, and dimethyl fumarate in chronic EAE models. It is important to note that the data presented is compiled from different studies, which may have variations in their experimental protocols. Therefore, a direct comparison should be made with caution.

ParameterFingolimodGlatiramer AcetateDimethyl FumarateVehicle/Control
Mean Clinical Score (Day 21-30 post-induction) 1.4 ± 0.6 (Therapeutic)[1]Significantly lower than untreated EAE[2]Significantly ameliorates disease course[3]2.7 ± 0.5[1]
Demyelination (% of white matter with myelin loss) Data not available in direct comparison8.62 ± 2.4%[2]Data not available in direct comparison40.99 ± 2.7%[2]
Inflammatory Cell Infiltration (% of white matter with inflammation) Data not available in direct comparison12.95 ± 2.34%[2]Data not available in direct comparison47.09 ± 1.86%[2]
Neurofilament Light Chain (NfL) in Plasma (pg/mL) 18718 ± 4718 (Therapeutic)[1]Data not availableData not available17721 ± 5136[1]
Pro-inflammatory Cytokines (IL-1β, TNFα in brain) IL-1β: 4.1 ± 1.2, TNFα: 1.1 ± 0.3 (Therapeutic)[1]Data not availableData not availableIL-1β: 3.9 ± 1, TNFα: 0.9 ± 0.3[1]

Note: The data for fingolimod is from a study where treatment was initiated after disease onset (therapeutic). Prophylactic treatment with fingolimod showed a much lower clinical score of 0.25 ± 0.25 at day 21.[1] The data for glatiramer acetate and the control group in the demyelination and inflammation parameters are from a separate study.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Chronic Experimental Autoimmune Encephalomyelitis (EAE) Induction

A common protocol for inducing chronic EAE in C57BL/6J mice involves the following steps:

  • Antigen Emulsion Preparation: Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide is dissolved in sterile phosphate-buffered saline (PBS) and then emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization: On day 0, female C57BL/6J mice (8-12 weeks old) are subcutaneously immunized with the MOG35-55/CFA emulsion at two sites on the flank.

  • Pertussis Toxin Administration: Immediately after immunization on day 0, and again 48 hours later (day 2), mice receive an intraperitoneal injection of pertussis toxin dissolved in sterile saline. Pertussis toxin facilitates the entry of encephalitogenic T cells into the central nervous system.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE starting from day 7 post-immunization. A standard 0-5 scoring scale is used:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

Histopathology and Immunohistochemistry
  • Tissue Collection and Preparation: At the end of the experiment, mice are euthanized, and the spinal cords are dissected. The tissue is fixed in 4% paraformaldehyde, processed, and embedded in paraffin.

  • Luxol Fast Blue (LFB) Staining for Demyelination: Paraffin-embedded spinal cord sections are stained with Luxol Fast Blue solution to visualize myelin. Demyelinated areas appear paler in color compared to the healthy, myelinated white matter. The extent of demyelination can be quantified using image analysis software.

  • Immunohistochemistry for Inflammatory Markers:

    • T-cell Infiltration (CD3): Sections are stained with an antibody against CD3 to identify T lymphocytes.

    • Microglia/Macrophage Activation (Iba1): An antibody against Iba1 is used to detect activated microglia and infiltrating macrophages.

    • Astrogliosis (GFAP): Glial Fibrillary Acidic Protein (GFAP) staining is performed to assess the reactivity and proliferation of astrocytes. The number of positive cells or the stained area can be quantified to assess the level of inflammation and gliosis.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of fingolimod and its alternatives in EAE are mediated through distinct signaling pathways.

Fingolimod Signaling Pathway

Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. Its active form, fingolimod-phosphate, binds to S1P receptors on lymphocytes, leading to their internalization and degradation. This prevents lymphocytes from egressing from lymph nodes, thereby reducing their infiltration into the central nervous system.

Fingolimod_Pathway Fingolimod Fingolimod Fingolimod_P Fingolimod-Phosphate Fingolimod->Fingolimod_P Phosphorylation S1PR1 S1P1 Receptor on Lymphocyte Fingolimod_P->S1PR1 Binds & Internalizes Lymphocyte_Retention Lymphocyte Retention S1PR1->Lymphocyte_Retention Blocks Egress Signal Lymph_Node Lymph Node Lymph_Node->Lymphocyte_Retention CNS Central Nervous System (CNS) Reduced_Infiltration Reduced CNS Infiltration Lymphocyte_Retention->Reduced_Infiltration Reduced_Infiltration->CNS

Caption: Fingolimod's mechanism of action.

Glatiramer Acetate Mechanism of Action

Glatiramer acetate is a mixture of synthetic polypeptides that are antigenically similar to myelin basic protein. It is thought to work by inducing a shift in the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype.

Glatiramer_Acetate_Pathway GA Glatiramer Acetate APC Antigen Presenting Cell (APC) GA->APC Binds to MHC Class II Th1 Pro-inflammatory Th1 Cells APC->Th1 Inhibits Activation Th2 Anti-inflammatory Th2 Cells APC->Th2 Promotes Differentiation Anti_Inflammatory_Cytokines Anti-inflammatory Cytokines (IL-4, IL-10) Th2->Anti_Inflammatory_Cytokines Secretion

Caption: Glatiramer acetate's immunomodulatory mechanism.

Dimethyl Fumarate Signaling Pathway

Dimethyl fumarate and its active metabolite, monomethyl fumarate, are thought to exert their effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant genes.

Dimethyl_Fumarate_Pathway DMF Dimethyl Fumarate Keap1 Keap1 DMF->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Transcription

Caption: Dimethyl fumarate's Nrf2-mediated antioxidant pathway.

Logical Comparison of Efficacy

The following diagram illustrates a logical comparison of the primary mechanisms and reported efficacy of the three compounds in the context of EAE.

Efficacy_Comparison cluster_Fingolimod Fingolimod cluster_GA Glatiramer Acetate cluster_DMF Dimethyl Fumarate F_Mech Lymphocyte Sequestration in Lymph Nodes F_Efficacy Reduced CNS Infiltration & Inflammation F_Mech->F_Efficacy EAE_Pathology EAE Pathology (Inflammation, Demyelination, Axonal Damage) F_Efficacy->EAE_Pathology Ameliorates GA_Mech Immune Modulation (Th1 to Th2 Shift) GA_Efficacy Reduced Pro-inflammatory Response GA_Mech->GA_Efficacy GA_Efficacy->EAE_Pathology Ameliorates DMF_Mech Nrf2 Pathway Activation DMF_Efficacy Antioxidant & Anti-inflammatory Effects DMF_Mech->DMF_Efficacy DMF_Efficacy->EAE_Pathology Ameliorates

Caption: Comparative mechanisms and impact on EAE pathology.

References

A Researcher's Guide to Placebo-Controlled Trial Design for Fingolimod Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of placebo-controlled trial designs for fingolimod (B1672674) hydrochloride, an oral disease-modifying therapy for relapsing forms of multiple sclerosis (MS). It is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the pivotal clinical trials that have shaped the clinical use of fingolimod. This document summarizes key efficacy and safety data, details experimental protocols from landmark studies, and visualizes the drug's mechanism of action and trial workflows.

Comparative Efficacy and Safety Data

The efficacy and safety of fingolimod hydrochloride have been robustly established in several large-scale, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The cornerstone studies, FREEDOMS and FREEDOMS II, compared two doses of fingolimod to a placebo, while the TRANSFORMS study compared fingolimod to an active comparator, interferon beta-1a.[1][2] The data presented below focuses on the approved 0.5 mg dose of fingolimod versus placebo from the pivotal FREEDOMS and FREEDOMS II trials.

Efficacy Outcomes

Quantitative efficacy data from the FREEDOMS and FREEDOMS II studies are summarized below, highlighting the significant reduction in relapse rates and disability progression in patients treated with fingolimod 0.5 mg compared to placebo over a 24-month period.[3][4]

Efficacy EndpointFingolimod 0.5 mgPlaceboRelative Risk Reduction / Differencep-valueStudy
Annualized Relapse Rate (ARR) 0.180.4054%<0.001FREEDOMS[3]
0.210.4048%<0.0001FREEDOMS II[3]
Proportion of Relapse-Free Patients 70%46%-<0.001FREEDOMS
Disability Progression (Confirmed at 3 Months) 17.7%24.1%30% (Hazard Ratio: 0.70)0.02FREEDOMS[3]
Disability Progression (Confirmed at 6 Months) 12.5%19%37%--[2]
Mean Number of New/Newly Enlarging T2 Lesions 0.42.582%<0.001FREEDOMS
Mean Number of Gadolinium-Enhancing (Gd+) T1 Lesions 0.21.177%<0.001FREEDOMS
Brain Volume Loss -0.84%-1.31%36%<0.001FREEDOMS[3]
Safety and Tolerability Profile

The safety profile of fingolimod has been extensively characterized. While generally well-tolerated, fingolimod is associated with certain adverse events that require careful monitoring.[1] The table below outlines the incidence of key adverse events from the FREEDOMS II trial.[3]

Adverse EventFingolimod 0.5 mg (n=358)Placebo (n=355)
Any Adverse Event 88%89%
Serious Adverse Events 15%13%
Lymphopenia 8%0%
Increased Alanine Aminotransferase 8%2%
Hypertension 9%3%
First-Dose Bradycardia 1%<0.5%
First-Degree Atrioventricular Block 5%2%
Macular Edema 1%1%
Basal-cell Carcinoma 3%1%
Herpes Zoster Infection 3%1%

Experimental Protocols

The robust design of the placebo-controlled trials for fingolimod was crucial in establishing its clinical utility. Below are the detailed methodologies for the key experiments and assessments utilized in these studies.

Study Design and Patient Population

The FREEDOMS and FREEDOMS II trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[3][4] Eligible participants were adults aged 18-55 years with a diagnosis of relapsing-remitting multiple sclerosis (RRMS) and a baseline Expanded Disability Status Scale (EDSS) score between 0 and 5.5.[4] Patients were also required to have experienced at least one relapse in the year prior to the study or at least two relapses in the preceding two years.[4]

Key Assessments
  • Annualized Relapse Rate (ARR): This was the primary endpoint in the pivotal trials. A relapse was defined as the appearance of new or the worsening of pre-existing neurological symptoms lasting for at least 24 hours, accompanied by an objective change in neurological signs.[5] The ARR was calculated by dividing the total number of confirmed relapses by the total patient-years of follow-up.

  • Disability Progression: This was a key secondary endpoint, measured using the Kurtzke Expanded Disability Status Scale (EDSS). The EDSS is an ordinal clinical rating scale ranging from 0 (normal neurological exam) to 10 (death due to MS).[2] Disability progression was defined as a sustained increase in the EDSS score from baseline for at least three or six months.[2] Specifically, for patients with a baseline EDSS of 0 to 5.0, progression was defined as a one-point increase, and for those with a baseline of 5.5 or higher, a half-point increase was considered progression.[2]

  • Magnetic Resonance Imaging (MRI) Endpoints: Standardized brain MRI scans were performed at baseline and at regular intervals (e.g., 6, 12, and 24 months) to assess disease activity.[6] Key MRI measures included the number and volume of new or newly enlarging T2-weighted hyperintense lesions and the number of gadolinium-enhancing (Gd+) T1-weighted lesions.[3] Brain volume loss was also assessed as a measure of neurodegeneration.[3]

Visualizing Key Concepts

To further elucidate the complex mechanisms and processes involved in fingolimod research, the following diagrams have been generated.

Fingolimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fingolimod Fingolimod SphK2 Sphingosine Kinase 2 Fingolimod->SphK2 Phosphorylation S1P S1P S1PR1 S1P Receptor 1 (S1PR1) S1P->S1PR1 Endogenous Ligand G_protein Gαi/o S1PR1->G_protein Activates Receptor_Internalization S1PR1 Internalization & Degradation S1PR1->Receptor_Internalization Fingolimod_P Fingolimod-Phosphate Fingolimod_P->S1PR1 Binds & Activates SphK2->Fingolimod_P PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt PLC PLC Pathway G_protein->PLC STAT3 STAT3 Pathway G_protein->STAT3 Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Receptor_Internalization->Lymphocyte_Sequestration Reduced_CNS_Inflammation Reduced CNS Inflammation Lymphocyte_Sequestration->Reduced_CNS_Inflammation

Caption: Fingolimod's mechanism of action on the S1P receptor signaling pathway.

Fingolimod_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Patient_Population RRMS Patients (EDSS 0-5.5) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessments (EDSS, MRI, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization Fingolimod_Arm Fingolimod 0.5 mg (Once Daily) Randomization->Fingolimod_Arm Placebo_Arm Placebo (Once Daily) Randomization->Placebo_Arm Follow_Up Regular Follow-up Visits (e.g., Months 3, 6, 12, 24) Fingolimod_Arm->Follow_Up Placebo_Arm->Follow_Up Efficacy_Endpoints Efficacy Assessments (ARR, EDSS, MRI) Follow_Up->Efficacy_Endpoints Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Follow_Up->Safety_Monitoring Data_Analysis Statistical Analysis Efficacy_Endpoints->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Workflow of a typical placebo-controlled trial for fingolimod.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Fingolimod Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information for Fingolimod Hydrochloride

This compound is a potent immunomodulating agent that requires careful handling to ensure the safety of laboratory personnel. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize exposure risk and maintain a safe research environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required PPE for various laboratory activities involving this compound.

PPE CategoryMinimum RequirementRecommended for Weighing/Aliquoting Powder
Hand Protection Nitrile gloves (consider double-gloving)Double-gloved nitrile gloves
Eye Protection Safety glasses with side shieldsChemical splash goggles or a full-face shield
Body Protection Laboratory coatDisposable lab coat or gown
Respiratory Protection Not generally required for handling solutions in a ventilated enclosure.NIOSH-approved N95 or P1 dust mask for nuisance dust levels. For higher-risk activities, a respirator with organic vapor cartridges may be necessary.

Note: Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing. Never reuse disposable gloves.[1][2]

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages of its use in a laboratory setting.

G receiving Receiving and Storage preparation Preparation of Stock Solutions receiving->preparation handling Experimental Handling preparation->handling spill Spill Management handling->spill Accidental Release waste Waste Disposal handling->waste decontamination Decontamination of Work Area handling->decontamination End of experiment spill->waste waste->decontamination

Caption: Workflow for the safe handling of this compound.

Receiving and Storing this compound
  • Verification: Upon receipt, verify the container integrity.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is -20°C.[1] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.

Step-by-Step Guide to Preparing Stock Solutions
  • Designated Area: Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3]

  • PPE: Don the appropriate PPE as outlined in the table above, including double gloves, a lab coat, and eye protection. For weighing the powder, a dust mask is recommended.

  • Pre-weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust.[1][3]

  • Dissolving: Add the solvent to the powder slowly and carefully. This compound is soluble in water at 10 mg/mL.[1]

  • Labeling: Clearly label the stock solution with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Storage: Store the stock solution in a tightly sealed container at the recommended temperature.

Emergency Procedures: Spill and Exposure Management

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear appropriate PPE, including a respirator if the spill involves a significant amount of powder.

  • Containment: For a powder spill, gently cover with a damp paper towel to avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Collection: Carefully sweep or wipe up the contained spill and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area with a suitable detergent or solvent, followed by a thorough rinse with water.[4] Some sources suggest decontamination with a 10% caustic solution or sodium hypochlorite (B82951) solution.[5]

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

First Aid and Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in the regular trash.[4]

Understanding the Hazard: Mechanism of Action

Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. Its biological activity underscores the importance of minimizing exposure. The following diagram illustrates its simplified signaling pathway.

G fingolimod Fingolimod s1pr1 S1P1 Receptor fingolimod->s1pr1 Binds to internalization Receptor Internalization and Degradation s1pr1->internalization Leads to lymphocyte_egress Lymphocyte Egress from Lymph Nodes internalization->lymphocyte_egress Inhibits sequestration Lymphocyte Sequestration in Lymph Nodes lymphocyte_egress->sequestration Resulting in

Caption: Simplified signaling pathway of Fingolimod.

By providing this comprehensive guide, we aim to empower researchers with the knowledge and tools to handle this compound safely and effectively, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fingolimod Hydrochloride
Reactant of Route 2
Reactant of Route 2
Fingolimod Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.